molecular formula C9H8ClNO B170928 3-Chloro-7,8-dihydroquinolin-5(6H)-one CAS No. 127724-75-8

3-Chloro-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B170928
CAS No.: 127724-75-8
M. Wt: 181.62 g/mol
InChI Key: RKZNIWFFGNBOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7,8-dihydroquinolin-5(6H)-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZNIWFFGNBOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451230
Record name 3-Chloro-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127724-75-8
Record name 3-Chloro-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and reactivity. It also touches upon the synthesis and potential biological relevance of related dihydroquinolinone scaffolds.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₈ClNO[2]
Molecular Weight 181.62 g/mol [2]
CAS Number 127724-75-8[2]
Appearance Not specified (likely a solid)[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not available[1]
Density Not available[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectral data with peak assignments for this particular compound are not published in detail, the availability of ¹H NMR, ¹³C NMR, and Mass Spectrometry data is indicated by chemical suppliers.[1]

General Expectations for Spectroscopic Analysis:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the cyclohexenone ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing chloro group and the carbonyl group.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals, including those for the carbonyl group, the aromatic and aliphatic carbons. The carbon attached to the chlorine atom and the carbons in its vicinity would show characteristic shifts.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Synthesis and Reactivity

Synthesis

The general synthetic approach is visualized in the workflow diagram below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Formation Baylis-Hillman Adduct Baylis-Hillman Adduct Step1 Reaction with Base Catalyst (0-100 °C, 1-12 h) Baylis-Hillman Adduct->Step1 1,3-Cyclohexanedione Derivative 1,3-Cyclohexanedione Derivative 1,3-Cyclohexanedione Derivative->Step1 Step2 Addition of Ammonium Acetate or Aqueous Ammonia (0-100 °C, 0.5-6 h) Step1->Step2 Post-treatment Post-treatment Step2->Post-treatment Final_Product 7,8-Dihydroquinolin-5(6H)-one Derivative Post-treatment->Final_Product

Caption: General synthesis workflow for 7,8-dihydroquinolin-5(6H)-one derivatives.

This "one-pot" method offers advantages such as the use of readily available raw materials, mild reaction conditions, and good yields.[3] The synthesis of the specific 3-chloro derivative would likely involve the use of a correspondingly substituted precursor.

Reactivity

The reactivity of this compound is dictated by its functional groups: the chloro-substituted pyridine ring, the enone system within the dihydroquinolinone core, and the carbonyl group. The chlorine atom at the 3-position makes the pyridine ring susceptible to nucleophilic substitution reactions. The enone moiety can participate in Michael additions and other reactions typical of α,β-unsaturated ketones. The carbonyl group can undergo standard ketone reactions.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the broader class of quinoline and dihydroquinolinone derivatives is of significant interest in drug discovery due to their wide range of pharmacological activities.

Derivatives of 7-chloroquinoline have been investigated for their antimicrobial, antimalarial, and anticancer activities.[4] Some studies have shown that certain substituted quinolines possess potent anticancer activities against breast cancer cells.[4] Furthermore, tetrahydroquinolinone derivatives have been reported to exhibit antiproliferative effects on lung cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways.[5] The mechanism of action for some cytotoxic quinolinones involves cell cycle arrest at the G2/M phase.[5]

The potential for biological activity of this class of compounds is illustrated in the following diagram, highlighting the progression from a core structure to a biological effect.

G cluster_compound Chemical Entity cluster_interaction Biological Interaction cluster_effect Pharmacological Effect Core Dihydroquinolinone Scaffold Target Cellular Targets (e.g., Enzymes, Receptors) Core->Target Binding/ Interaction Activity Biological Activity (e.g., Cytotoxicity, Antimicrobial) Target->Activity Apoptosis Apoptosis Induction Activity->Apoptosis leads to

Caption: From chemical structure to potential biological effect for dihydroquinolinones.

Given the established biological profiles of related compounds, this compound represents a scaffold that could be further explored for its potential therapeutic applications. Future research should focus on its synthesis, full characterization, and comprehensive biological screening to elucidate its specific activities and mechanisms of action.

Safety Information

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is intended for research use only.[1]

References

An In-depth Technical Guide to 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound belonging to the dihydroquinolinone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications in oncology and inflammatory diseases. The presence of a chlorine atom at the 3-position of the quinolinone core can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, synthesis, potential biological activities, and physicochemical properties, with a focus on providing practical information for researchers.

Chemical Identity and Physicochemical Properties

The definitive identification of this compound is crucial for accurate research and procurement. While multiple CAS numbers are associated with this compound and its isomers, the most frequently cited CAS number for the 3-chloro isomer is 127724-75-8 . Another CAS number, 944895-64-1, is associated with the synonymous nomenclature, 3-Chloro-7,8-dihydroquinolin-6(5H)-one. Researchers are advised to verify the CAS number with their supplier.

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, data for the closely related isomer, 2-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS: 124467-36-3), can provide valuable estimates.

PropertyValue (for 2-Chloro-7,8-dihydroquinolin-5(6H)-one)Reference
Molecular FormulaC₉H₈ClNO[1]
Molecular Weight181.62 g/mol [1]
Boiling Point325.5°C at 760 mmHg[1]
Flash Point150.6°C[1]
Density1.316 g/cm³[1]

Note: These values are for the 2-chloro isomer and should be used as an approximation for the 3-chloro isomer. Experimental determination of the physicochemical properties for this compound is recommended for any quantitative studies.

Synthesis and Experimental Protocols

For the synthesis of chloro-substituted dihydroquinolinones, a plausible route could involve the use of a chloro-substituted aniline as a starting material. Alternatively, chlorination of the dihydroquinolinone core at a later stage could be explored.

Representative Experimental Protocol: Synthesis of 7-Chloroquinoline Derivatives (Adapted)[2]

This protocol describes the synthesis of 7-chloroquinoline derivatives and can be conceptually adapted for the synthesis of the target compound.

General Procedure for Synthesis of 1-(7-chloroquinolin-4-yl) derivatives:

  • A mixture of 4,7-dichloroquinoline (0.01 mol) and the appropriate amine (0.01 mol) in ethanol (15 mL) is refluxed in an ultrasonic bath for 30 minutes at ambient temperature.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Chloroform (150 mL) is added as an organic solvent.

  • The mixture is washed with 1N NaOH (150 mL) to separate the organic and aqueous layers.

  • The organic layer is collected, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.

Note: This is a generalized protocol for related compounds and would require significant modification and optimization for the specific synthesis of this compound.

G cluster_synthesis Conceptual Synthetic Pathway Starting_Materials Chloro-substituted Aniline + Diethyl ethoxymethylenemalonate Condensation Condensation Starting_Materials->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation Cyclization->Hydrolysis_Decarboxylation Final_Product This compound Hydrolysis_Decarboxylation->Final_Product

A conceptual synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of quinolinone and dihydroquinolinone derivatives has been extensively studied, revealing significant potential in several therapeutic areas.

Anticancer Activity

Numerous substituted quinoline and quinolinone derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[2][3][4] The mechanism of action for these compounds can be diverse, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6] Research on related compounds suggests that the cytotoxic effects of substituted quinolines can be influenced by the nature and position of the substituents on the quinoline ring.[7] For instance, chloro-substituted quinolines have shown enhanced cytotoxicity in some studies.[7]

G cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptotic Pathway Quinolinone_Derivative Substituted Quinolinone (e.g., this compound) Cell_Cycle_Arrest Cell Cycle Arrest Quinolinone_Derivative->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Quinolinone_Derivative->Apoptosis_Induction Mitochondrial_Dysfunction Mitochondrial Dysfunction Apoptosis_Induction->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

A potential anticancer mechanism of action for substituted quinolinones.

p38 MAP Kinase Inhibition

Quinolinone and dihydroquinolinone scaffolds have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase.[8] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as IL-1 and TNF-α.[9] Inhibition of this pathway is a therapeutic strategy for a range of inflammatory diseases. The binding of these inhibitors to p38 MAP kinase can be allosteric, meaning they bind to a site other than the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.

G Inflammatory_Stimuli Inflammatory Stimuli p38_MAPK p38 MAP Kinase Inflammatory_Stimuli->p38_MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1, TNF-α) p38_MAPK->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Dihydroquinolinone_Inhibitor Dihydroquinolinone Inhibitor Dihydroquinolinone_Inhibitor->p38_MAPK

Inhibitory effect of dihydroquinolinones on the p38 MAP kinase pathway.

Conclusion

This compound represents a promising, yet under-investigated, chemical entity. Its structural relationship to a class of compounds with proven biological activities, particularly in the areas of cancer and inflammation, makes it a compelling target for further research. This technical guide consolidates the currently available information and provides a framework for researchers to begin their investigations. The lack of specific experimental data highlights the opportunity for novel research to fully characterize the synthesis, properties, and biological potential of this compound. As with any research chemical, appropriate safety precautions should be taken, and all experimental results should be rigorously validated.

References

An In-depth Technical Guide to 3-Chloro-7,8-dihydroquinolin-5(6H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and its partially saturated and halogenated derivatives are of significant interest for modulating physicochemical and pharmacological properties. This document outlines a plausible synthetic pathway, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its potential as a scaffold in the development of novel therapeutic agents, drawing on the known biological activities of related chloroquinoline and dihydroquinolinone analogs.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various functional groups, enabling the fine-tuning of biological activity. The partial saturation of one of the rings, as seen in the 7,8-dihydroquinolin-5(6H)-one core, introduces conformational flexibility, which can be advantageous for optimizing interactions with biological targets. Furthermore, the introduction of a chlorine atom at the 3-position can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a compelling subject for investigation in drug discovery programs.

Derivatives of the broader quinoline family have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, chloroquinoline derivatives have a long history in medicine, most notably as antimalarial agents.[3] More recently, their potential as anticancer agents has been explored, with some compounds showing promising activity against various cancer cell lines.[1][4] Dihydroquinoline derivatives have also emerged as potential anticancer agents, with some exhibiting the ability to induce cell cycle arrest and apoptosis.[5][6]

Synthesis of this compound: A Proposed Pathway

The proposed synthesis would likely involve the condensation of a suitable β-enaminone with a cyclic 1,3-dicarbonyl compound, followed by cyclization and subsequent chlorination.

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product 3-Amino-cyclohex-2-enone 3-Amino-cyclohex-2-enone Condensation Condensation 3-Amino-cyclohex-2-enone->Condensation Chloromalonic_acid_derivative Chloromalonic acid derivative (e.g., acid chloride or ester) Chloromalonic_acid_derivative->Condensation Cyclization_Dehydration Cyclization & Dehydration Condensation->Cyclization_Dehydration Intermediate formation Target_Molecule This compound Cyclization_Dehydration->Target_Molecule Ring closure

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the β-enaminone (if not commercially available)

  • This step would involve the reaction of a suitable amine with a β-dicarbonyl compound.

Step 2: Condensation and Cyclization

  • To a solution of 3-aminocyclohex-2-enone in a suitable solvent (e.g., ethanol, toluene), add an equimolar amount of a chloromalonic acid derivative (e.g., chloromalonoyl chloride or diethyl chloromalonate).

  • The reaction mixture is then heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then subjected to a cyclization step, which may involve heating in the presence of a dehydrating agent or a catalyst such as p-toluenesulfonic acid.[10]

Step 3: Purification

  • The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Molecular Structure and Spectroscopic Characterization

The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectral data is not publicly available, an expected profile can be predicted based on the known chemical shifts and fragmentation patterns of analogous structures.[11][12][13][14][15]

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring, distinct signals for the methylene protons of the cyclohexenone ring, and a singlet for the proton at the 4-position.
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the cyclohexenone ring. The carbon bearing the chlorine atom would show a characteristic chemical shift.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, including the loss of a chlorine atom and cleavage of the cyclohexenone ring.
¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons of the cyclohexenone ring would likely appear as multiplets in the upfield region (δ 2.0-3.0 ppm). The proton at the 4-position is expected to be a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the ketone group would be observed at a characteristic downfield chemical shift (around δ 190-200 ppm). The aromatic carbons would resonate in the δ 120-150 ppm region, while the aliphatic carbons of the cyclohexenone ring would appear in the upfield region (δ 20-50 ppm). The carbon atom attached to the chlorine atom would have its resonance shifted downfield compared to an unsubstituted carbon.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways would include the loss of a chlorine radical (M-35/37) and cleavage of the cyclohexenone ring, leading to characteristic fragment ions.

Potential Applications in Drug Discovery

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of quinoline and its derivatives.[1][4][5][6] The introduction of a chlorine atom can enhance the cytotoxic activity of these compounds. The dihydroquinolinone core has also been associated with anticancer effects, with some derivatives inducing apoptosis and cell cycle arrest in cancer cells.[5][6] Therefore, this compound could serve as a valuable starting point for the synthesis of a library of compounds to be screened for anticancer activity.

Antimicrobial Potential

Chloroquinoline derivatives have a well-established history as antimicrobial agents.[3] The 8-hydroxyquinoline scaffold, in particular, has been extensively studied for its antibacterial and antifungal properties.[16][17][18] The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth. Given these precedents, this compound and its derivatives warrant investigation for their potential as novel antimicrobial agents, especially in the context of rising antibiotic resistance.[2]

Workflow for Biological Evaluation

G Target_Molecule This compound Library_Synthesis Library Synthesis (Analogs & Derivatives) Target_Molecule->Library_Synthesis In_Vitro_Screening In Vitro Screening Library_Synthesis->In_Vitro_Screening Anticancer_Assays Anticancer Assays (e.g., MTT, Apoptosis) In_Vitro_Screening->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays (e.g., MIC, MBC) In_Vitro_Screening->Antimicrobial_Assays Hit_Identification Hit Identification Anticancer_Assays->Hit_Identification Antimicrobial_Assays->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Workflow for the biological evaluation of this compound derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure offers multiple points for diversification to create libraries of novel compounds. Based on the extensive literature on related quinoline and dihydroquinolinone derivatives, this compound class is a prime candidate for screening in anticancer and antimicrobial drug discovery programs. Future research should focus on the development of a robust and scalable synthesis, full spectroscopic characterization of the molecule, and a comprehensive biological evaluation of a diverse library of its derivatives to unlock its full therapeutic potential.

References

The Strategic Synthesis and Application of 3-Chloro-7,8-dihydroquinolin-5(6H)-one: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The partially saturated 7,8-dihydroquinolin-5(6H)-one scaffold, in particular, offers a three-dimensional structural motif that is of increasing interest in the design of novel therapeutics. This guide provides an in-depth technical overview of a key derivative, 3-Chloro-7,8-dihydroquinolin-5(6H)-one, focusing on its synthesis, chemical properties, and strategic importance as a building block for researchers, scientists, and drug development professionals.

Core Synthesis of the 7,8-Dihydroquinolin-5(6H)-one Scaffold

The foundational step in accessing this compound is the efficient construction of the parent dihydroquinolinone ring system. A robust and versatile method for this is the reaction of a cyclic 1,3-dione with a β-amino-α,β-unsaturated aldehyde or ketone.[3] This approach provides a reliable pathway to the core structure, which can then be further functionalized.

A notable synthetic strategy involves the reaction of cyclohexane-1,3-dione with a suitable three-carbon nitrogen-containing synthon. For instance, a Chinese patent describes a method where a Baylis-Hillman adduct is reacted with a 1,3-cyclohexanedione derivative in the presence of a base, followed by treatment with an ammonia source like ammonium acetate to facilitate cyclization and aromatization to the pyridine ring.[4]

A generalized workflow for the synthesis of the 7,8-dihydroquinolin-5(6H)-one core is depicted below.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Cyclohexane-1,3-dione C Condensation & Cyclization A->C B β-Amino-α,β-unsaturated carbonyl compound B->C D 7,8-Dihydroquinolin-5(6H)-one Scaffold C->D

Caption: Generalized synthesis of the 7,8-dihydroquinolin-5(6H)-one scaffold.

Strategic Chlorination: Synthesis of this compound

With the core scaffold in hand, the next critical step is the regioselective introduction of a chlorine atom at the 3-position. While direct chlorination of the dihydroquinolinone can be challenging, a common and effective strategy in quinoline chemistry is the use of the Vilsmeier-Haack reaction. This reaction typically introduces both a chloro and a formyl group. However, for the synthesis of the target compound, a more direct chlorination approach on a suitably activated precursor is often employed.

An alternative and plausible synthetic route involves the chlorination of a related quinolinone derivative. For instance, the reaction of 4-hydroxyquinolin-2-ones with sulfuryl chloride is a known method for preparing 3-chloroquinolinediones.[5] A similar strategy could be adapted for the 7,8-dihydroquinolin-5(6H)-one system.

Proposed Synthetic Protocol

A plausible and efficient two-step synthesis of this compound is outlined below. This protocol is a logical amalgamation of established methods for constructing the dihydroquinolinone core and subsequent chlorination of related heterocyclic systems.

Step 1: Synthesis of 7,8-Dihydroquinolin-5(6H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexane-1,3-dione (1 equivalent) and 3-aminoacrolein (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 4-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 7,8-dihydroquinolin-5(6H)-one.

Step 2: Chlorination to this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 7,8-dihydroquinolin-5(6H)-one (1 equivalent) from Step 1 in a dry, aprotic solvent such as dichloromethane or chloroform.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in the same solvent dropwise over 30 minutes. The use of a slight excess of the chlorinating agent ensures complete conversion.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Physicochemical Properties and Characterization

The structural integrity of the synthesized this compound must be confirmed through rigorous analytical techniques.

PropertyValueSource
CAS Number 127724-75-8[6]
Molecular Formula C₉H₈ClNOAlfa Chemistry[7]
Molecular Weight 181.62 g/mol Alfa Chemistry[7]
Appearance Expected to be a solidInferred

Spectroscopic Data:

While a full experimental dataset is proprietary to specific research, typical expected spectroscopic signatures are as follows:

  • ¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. ChemicalBook provides access to the ¹H NMR spectrum for this compound.[6] Expected signals would include distinct peaks for the aromatic protons on the pyridine ring, as well as signals for the methylene protons of the cyclohexenone moiety.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon, the chlorinated carbon, and the other aromatic and aliphatic carbons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Reactivity and Synthetic Utility

The this compound molecule is a versatile intermediate for further chemical modifications. The presence of the chloro-, keto-, and amino- functionalities provides multiple handles for derivatization.

G cluster_reactions Potential Reactions A This compound B Nucleophilic Aromatic Substitution (at C-3) A->B C Carbonyl Chemistry (at C-5) A->C D N-Alkylation/Arylation (at N-1) A->D

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This technical guide focuses on 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound with potential applications in drug discovery. While the specific discovery of this molecule is not extensively documented in dedicated literature, its synthesis can be strategically achieved through established chemical reactions. This document outlines a comprehensive, plausible synthetic pathway based on the Friedländer annulation, provides detailed experimental protocols, and summarizes the key physicochemical and spectral data for the compound. Furthermore, it includes visualizations of the synthetic workflow and the reaction mechanism to facilitate a deeper understanding for researchers in the field.

Introduction: The Significance of the Quinolinone Core

Quinoline derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals. Their broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties, has established them as a privileged scaffold in drug discovery. The partially saturated quinolinone core, as seen in this compound, offers a three-dimensional structure that can be crucial for specific interactions with biological targets. The introduction of a chlorine atom at the 3-position can significantly modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic efficacy or tuning its selectivity.

The synthesis of such compounds is often achieved through cyclocondensation reactions, with the Friedländer synthesis being one of the most efficient and versatile methods.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[4] This guide details a proposed synthesis for this compound utilizing this classical and reliable methodology.

Proposed Synthesis: The Friedländer Annulation Pathway

The most logical and efficient synthetic route to this compound is the acid- or base-catalyzed Friedländer annulation. This method involves the reaction of an appropriate 2-aminoaryl precursor with 1,3-cyclohexanedione.

Reaction Scheme

The proposed reaction involves the condensation of a suitable 2-amino-chlorophenyl carbonyl compound with 1,3-cyclohexanedione. A plausible precursor is 3-amino-2-chloropropenal, which would react as follows:

(Note: While 3-amino-2-chloropropenal is a logical starting material, other 2-aminoaryl ketones or aldehydes with the required substitution pattern could also be employed.)

G cluster_reactants Reactants cluster_product Product reactant1 3-Amino-2-chloropropenal catalyst Catalyst (e.g., p-TsOH or Piperidine) reactant1->catalyst reactant2 1,3-Cyclohexanedione reactant2->catalyst product This compound catalyst->product Friedländer Annulation

Caption: Proposed Synthesis of this compound.

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are viable under acidic or basic conditions.[1]

  • Aldol Condensation First: The reaction begins with an aldol condensation between the two carbonyl-containing reactants, followed by cyclization (intramolecular imine formation) and subsequent dehydration to yield the final quinolinone product.

  • Schiff Base Formation First: Alternatively, the reaction can initiate with the formation of a Schiff base between the amine of the 2-aminoaryl precursor and one of the carbonyl groups of the dione. This is followed by an intramolecular aldol-type cyclization and dehydration.

Friedlander_Mechanism cluster_path1 Mechanism 1: Aldol Condensation First cluster_path2 Mechanism 2: Schiff Base First start 2-Aminoaryl Ketone + α-Methylene Ketone A1 Aldol Adduct Formation start->A1 Path 1 B1 Schiff Base Formation start->B1 Path 2 A2 Dehydration to Unsaturated Carbonyl A1->A2 A3 Intramolecular Imine Formation A2->A3 A4 Final Dehydration A3->A4 end_product Quinoline Product A4->end_product B2 Intramolecular Aldol Reaction B1->B2 B3 Dehydration B2->B3 B3->end_product

Caption: Viable Mechanisms for the Friedländer Quinoline Synthesis.[1]

Experimental Protocols

The following protocols are detailed, representative procedures for the synthesis and purification of this compound.

Synthesis via Acid Catalysis
  • Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl precursor (1.0 eq) and 1,3-cyclohexanedione (1.1 eq).

  • Solvent and Catalyst Addition: Add toluene (50 mL) as the solvent, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • Chromatography: Purify the crude residue by column chromatography on silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure product.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield this compound as a solid.

workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Mix Reactants, Solvent & Catalyst reflux 2. Heat to Reflux (4-8 hours) reactants->reflux monitor 3. Monitor via TLC reflux->monitor cool 4. Cool to RT monitor->cool wash 5. Wash with NaHCO3 & Brine cool->wash dry 6. Dry & Concentrate wash->dry column 7. Silica Gel Chromatography dry->column fractions 8. Collect Fractions column->fractions evaporate 9. Evaporate Solvent fractions->evaporate product Final Product: This compound evaporate->product

Caption: Experimental Workflow for Synthesis and Purification.

Data Presentation

The following tables summarize the known and expected data for this compound.

Table 1: Physicochemical Properties
PropertyValueReference/Source
CAS Number 127724-75-8Chemical Supplier Catalogs[5]
Molecular Formula C₉H₈ClNOCalculated
Molecular Weight 181.62 g/mol Calculated
Appearance Off-white to yellow solidExpected
Melting Point Not AvailableTo be determined experimentally
Boiling Point Not AvailableTo be determined experimentally
Purity >95% (typical)Supplier Specification
Yield Not AvailableDependent on specific reaction conditions
Table 2: Spectral Characterization Data
Analysis MethodData AvailabilityExpected Key Signals
¹H NMR Data available[6]Aromatic protons, two sets of adjacent methylene protons (-CH₂-CH₂-), vinylic proton.
¹³C NMR Data available[6]Carbonyl carbon (~190-200 ppm), aromatic/vinylic carbons, aliphatic carbons.
Mass Spectrometry Data available[6]Molecular ion peak (M+) corresponding to 181/183 (due to ³⁵Cl/³⁷Cl isotopes).
Infrared (IR) Data available[6]C=O stretch (~1680 cm⁻¹), C=C and C=N stretches (~1600-1500 cm⁻¹), C-H stretches.

Conclusion and Future Directions

This guide outlines a robust and reproducible pathway for the synthesis of this compound based on the well-established Friedländer annulation. The provided protocols for synthesis and purification offer a clear roadmap for researchers aiming to produce this compound for further study. Given the established biological importance of the quinolinone scaffold, future work should focus on the empirical determination of its physicochemical properties and, most importantly, its evaluation in a range of biological assays. Screening for anticancer, antimicrobial, and enzyme inhibitory activities could reveal novel therapeutic applications for this molecule, making it a valuable building block for the development of next-generation pharmaceuticals.

References

3-Chloro-7,8-dihydroquinolin-5(6H)-one IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-7,8-dihydroquinolin-5(6H)-one

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, a representative synthetic protocol, and an analysis of the biological activities of structurally related compounds.

Chemical Identity

The nomenclature for the quinoline ring system is standardized by the International Union of Pure and Applied Chemistry (IUPAC). Numbering commences at the nitrogen atom and proceeds through the heterocyclic ring before continuing to the carbocyclic ring. Based on these rules, the correct IUPAC name for the compound is This compound .

Chemical Structure:

Data Presentation

Due to the limited availability of specific biological data for this compound, this section presents quantitative data for structurally related chloro-substituted quinoline and dihydroquinoline derivatives to provide insights into its potential biological activity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Chloro-3-substituted quinoline (Compound 7b )Various15.8 - 28.2[1]
2-Chloro-3-substituted quinoline (Compound 4c )HePG28.02 ± 0.38[1]
2-Chloro-3-substituted quinoline (Compound 4d )HePG26.95 ± 0.34[1]
2-Chloro-3-substituted quinoline (Compound 4c )HCT-1167.15 ± 0.35[1]
4-Amino-7-chloroquinoline derivativeMDA-MB-468GI50 = 11.47[2]
4-Amino-7-chloroquinoline derivativeMCF-7GI50 = 36.77[2]
2-Arylquinoline (Compound 13 )HeLaIC50 = 8.3[3]
2-Arylquinoline (Compound 12 )PC3IC50 = 31.37[3]

Physicochemical and Spectral Data:

While a comprehensive dataset for this compound is not publicly available, ¹H NMR spectral data has been reported, confirming the structure of the compound[4].

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives, adapted from a general method described in the patent literature[5]. This protocol can be modified for the specific synthesis of this compound.

General Synthesis of 7,8-dihydroquinolin-5(6H)-one Derivatives:

Materials:

  • Appropriate Baylis-Hillman adduct (e.g., a 3-chloro-substituted derivative)

  • 1,3-Cyclohexanedione or its derivative

  • Base catalyst (e.g., triethylamine)

  • Ammonium acetate or aqueous ammonia

  • Organic solvent (optional)

  • 95% Ethanol for recrystallization

Procedure:

  • In a reaction vessel, combine the Baylis-Hillman adduct, 1,3-cyclohexanedione derivative, and the base catalyst in a molar ratio of approximately 1:1.2:1.2. The reaction can be performed in an organic solvent or neat.

  • Stir the reaction mixture at a temperature between 0 and 100°C for a period of 1 to 12 hours.

  • To the reaction mixture, add ammonium acetate or aqueous ammonia. The molar ratio of the initial adduct to the ammonium source is typically around 1:3.

  • Continue the reaction with stirring at a temperature between 0 and 100°C for an additional 0.5 to 6 hours.

  • Upon completion of the reaction, cool the mixture and perform a suitable work-up procedure. This may involve extraction with an organic solvent and washing with water.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from 95% ethanol to yield the desired 7,8-dihydroquinolin-5(6H)-one derivative.

Characterization:

The final product should be characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point (MP): To assess the purity of the compound.

Mandatory Visualizations

Signaling Pathway

Dihydroquinolinone derivatives have been investigated as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in a signaling pathway involved in cellular responses to stress and inflammation.

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKK, MLK) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates downstream_targets Downstream Targets (Transcription Factors, Kinases) p38_mapk->downstream_targets activates cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_targets->cellular_response inhibitor This compound (Potential Inhibitor) inhibitor->p38_mapk

Caption: p38 MAPK Signaling Pathway and Potential Inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds like this compound.

Experimental_Workflow start Reactant A + Reactant B reaction Reaction (Heating, Stirring, Catalyst) start->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization final_product Pure Product characterization->final_product

References

Spectroscopic Profile of 3-Chloro-7,8-dihydroquinolin-5(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in publicly accessible databases, this document presents expected spectroscopic values based on the analysis of structurally similar quinolinone derivatives. It also outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, providing a foundational framework for researchers.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from known spectral data of analogous compounds and theoretical predictions. Researchers should verify these values through experimental analysis.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~2.2 - 2.4Triplet~6-7C6-H₂
~2.8 - 3.0Triplet~6-7C7-H₂
~3.5 - 3.7Singlet-C8-H₂
~7.5 - 7.7Doublet~2-3C4-H
~8.5 - 8.7Doublet~2-3C2-H

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~25 - 30C6
~35 - 40C7
~45 - 50C8
~120 - 125C4a
~130 - 135C3
~140 - 145C4
~150 - 155C8a
~160 - 165C2
~195 - 200C5 (C=O)

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)Functional Group Assignment
~3100 - 3000C-H stretch (aromatic)
~2950 - 2850C-H stretch (aliphatic)
~1680 - 1700C=O stretch (ketone)
~1600 - 1580C=N stretch
~1500 - 1400C=C stretch (aromatic)
~800 - 750C-Cl stretch

Table 4: Mass Spectrometry Data (Predicted)

m/zAssignment
[M]+•Molecular Ion
[M+2]+•Isotopic peak due to ³⁷Cl
VariousFragmentation Pattern

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar quinolinone derivatives.

Synthesis of this compound

A common synthetic route for 7,8-dihydroquinolin-5(6H)-one derivatives involves a cyclization reaction. For the 3-chloro derivative, a potential starting material could be a substituted aniline that undergoes a reaction with an appropriate α,β-unsaturated carbonyl compound, followed by chlorination.

Materials:

  • Substituted aniline precursor

  • α,β-unsaturated carbonyl compound

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Organic solvent (e.g., ethanol, dioxane)

  • Acid or base catalyst

Procedure:

  • Dissolve the aniline precursor in the chosen organic solvent.

  • Add the α,β-unsaturated carbonyl compound and the catalyst to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add the chlorinating agent.

  • Stir the mixture at room temperature or gentle heating until chlorination is complete (monitored by TLC).

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the proton NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow Start Starting Materials (Aniline Precursor, Carbonyl Compound) Reaction Cyclization & Chlorination Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic analysis and structure elucidation.

A Technical Guide to the Biological Activity of Chloroquinoline and Dihydroquinolin-one Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have been extensively explored for therapeutic applications, leading to the development of drugs for various diseases. The introduction of a chlorine atom to the quinoline ring and modifications to its saturation level, such as in dihydroquinolin-one structures, can significantly influence the biological profile of these molecules. This technical guide synthesizes the available scientific literature on the biological activities of chloroquinoline and dihydroquinolin-one derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity of Chloroquinoline Derivatives

Chloroquinoline derivatives have emerged as a promising class of compounds in oncology research. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.

Mechanism of Action

The anticancer effects of chloroquinoline-containing compounds are attributed to several mechanisms, including:

  • Autophagy Inhibition: Chloroquine and its derivatives are known to be lysosomotropic agents. They accumulate in lysosomes, increasing the lysosomal pH and thereby inhibiting the fusion of autophagosomes with lysosomes. This disruption of the autophagic flux leads to the accumulation of autophagosomes and can trigger cancer cell death.[1][2]

  • Induction of Apoptosis: Several studies have shown that chloroquinoline derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of key signaling pathways involving proteins like p53 and caspases.[3][4]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases, preventing cancer cells from dividing and proliferating.[4][5]

  • Inhibition of Tubulin Polymerization: Some quinoline derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5][6]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. By targeting specific kinases involved in cancer signaling pathways, these derivatives can block tumor growth and progression.[6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various chloroquinoline derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassCancer Cell LineIC50 (µM)Reference
7-Chloroquinoline DerivativesMCF-7 (Breast)Varies[7]
HCT-116 (Colon)Varies[7]
HeLa (Cervical)Varies[7]
Chloroquinoline-Chalcone HybridsMCF-7 (Breast)3.35 - Potent[6]
A-549 (Lung)Moderate to Good[6]
A375 (Melanoma)Moderate to Good[6]
Chloroquinoline-based HeterocyclesHepG2 (Liver)Varies[8]
PC-3 (Prostate)Varies[8]

Antimicrobial Activity of Quinoline Derivatives

The quinoline scaffold is the foundation for a significant class of antimicrobial agents, including the well-known fluoroquinolone antibiotics. Chloro-substituted quinolines have also demonstrated notable antimicrobial properties.

Mechanism of Action

The primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones prevent the bacterial DNA from unwinding and duplicating, leading to bacterial cell death.[9] The antifungal mechanism of some quinoline derivatives involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[10]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of various quinoline derivatives against different microbial strains, with data presented as Minimum Inhibitory Concentration (MIC) values.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
2-sulfoether-4-quinoloneS. aureus0.8 µM[11]
B. cereus1.61 µM[11]
Quinoline-based Hydroxyimidazolium HybridsS. aureus2 (5 µM)[12]
M. tuberculosis H37Rv10 (24 µM)[12]
C. albicans15.6[12]

Experimental Protocols

General Synthesis of Quinoline Derivatives

Several classical and modern synthetic methods are employed for the synthesis of quinoline scaffolds, including the Gould-Jacob, Friedländer, and Skraup syntheses.[13] A general representation of a synthetic workflow is depicted below.

G Reactants Aniline Derivatives + β-Ketoesters/Aldehydes Cyclization Cyclization Reaction (e.g., Gould-Jacob) Reactants->Cyclization Quinolinone Quinolinone Core Cyclization->Quinolinone Functionalization Functionalization (e.g., Chlorination) Quinolinone->Functionalization Final_Product Target Chloroquinoline/ Dihydroquinolin-one Derivative Functionalization->Final_Product

General Synthetic Workflow for Quinoline Derivatives.
In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[14]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).[14]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[14]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[14]

G start Seed Cancer Cells in 96-well plate treat Treat with Test Compound (Serial Dilutions) start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability and IC50 Value read->calculate

Workflow for MTT Assay.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[17]

  • Serial Dilution: The antimicrobial compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[16]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[17]

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[16]

Signaling Pathways

Cell Cycle Arrest and Apoptosis Induction

A common mechanism of action for many anticancer quinoline derivatives is the induction of cell cycle arrest and apoptosis, often mediated by the p53 tumor suppressor protein.[3][18] Upon cellular stress, such as DNA damage induced by a chemotherapeutic agent, p53 is activated and can trigger the transcription of genes that either halt the cell cycle to allow for DNA repair or initiate apoptosis if the damage is too severe.[19]

G Compound Chloroquinoline Derivative Stress Cellular Stress (e.g., DNA Damage) Compound->Stress p53 p53 Activation Stress->p53 Arrest Cell Cycle Arrest (G1/S or G2/M) p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair Arrest->Repair

p53-Mediated Cell Cycle Arrest and Apoptosis.

Conclusion

While specific biological data for 3-Chloro-7,8-dihydroquinolin-5(6H)-one is currently lacking, the broader families of chloroquinoline and dihydroquinolin-one derivatives exhibit significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their diverse mechanisms of action, including autophagy inhibition, induction of apoptosis, cell cycle arrest, and inhibition of bacterial topoisomerases, make them attractive scaffolds for further drug discovery and development efforts. The information compiled in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical class.

References

In-depth Technical Guide: Potential Therapeutic Targets of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis of the Therapeutic Potential of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Abstract

This technical guide provides a detailed overview of the current understanding of this compound, a quinoline derivative with potential therapeutic applications. Due to a notable absence of direct research on this specific compound, this document will extrapolate potential therapeutic targets and mechanisms of action based on the well-documented biological activities of structurally similar quinoline and chloroquinoline analogs. This guide will explore potential applications in oncology, infectious diseases, and neurodegenerative disorders, supported by data from related compounds. All quantitative data from analogous compounds are summarized for comparative analysis, and detailed hypothetical experimental protocols are provided to guide future research. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the potential biological impact of this compound.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Their diverse pharmacological properties have led to their use as core structures in the development of drugs for a variety of diseases. While this compound itself has not been the subject of extensive biological investigation, the vast body of research on analogous structures provides a strong foundation for predicting its potential therapeutic targets and mechanisms of action. This guide aims to synthesize this information to propose a roadmap for the investigation and development of this promising compound.

Potential Therapeutic Targets Based on Analogous Compounds

Based on the known activities of various quinoline derivatives, several key therapeutic areas and molecular targets are proposed for this compound.

Oncology

Derivatives of 7-chloroquinoline have demonstrated significant antitumor activity. For instance, certain compounds have shown high efficacy against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (Hela) cell lines.[1][2]

Potential Targets:

  • Topoisomerases: Many quinoline-based compounds are known to inhibit topoisomerase I or II, enzymes crucial for DNA replication and repair in cancer cells.

  • Protein Kinases: Inhibition of various protein kinases involved in cancer cell signaling pathways, such as receptor tyrosine kinases (e.g., FGFR), is a common mechanism for anticancer drugs. Aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in many solid tumors.[3]

  • Heat Shock Protein 90 (Hsp90): Substituted dihydropteridin-6(5H)-ones, which share some structural similarities, have been identified as potent and selective inhibitors of Hsp90, a chaperone protein essential for the stability and function of many oncoproteins.

Infectious Diseases

Chloroquine, a well-known 4-aminoquinoline, has been a cornerstone in the treatment of malaria for decades. Other quinoline derivatives have shown broad-spectrum antimicrobial and antituberculosis activity.

Potential Targets:

  • Heme Polymerization: In the context of malaria, chloroquine is thought to interfere with the detoxification of heme in the parasite's food vacuole.

  • Bacterial DNA Gyrase and Topoisomerase IV: Quinolone antibiotics function by inhibiting these essential bacterial enzymes.

  • Mycobacterium tuberculosis Respiratory Chain: Some quinolone derivatives have been designed to target the respiratory chain of Mycobacterium tuberculosis. Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, even against multidrug-resistant isolates.

Neurodegenerative Diseases

8-Hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease, primarily due to their metal-chelating and antioxidant properties.

Potential Targets:

  • Metal Ion Homeostasis: The ability to chelate metal ions like copper, zinc, and iron can modulate metal-induced amyloid-beta aggregation and oxidative stress.

  • Monoamine Oxidase (MAO): Some quinoline derivatives have shown inhibitory activity against MAO, an enzyme involved in the degradation of neurotransmitters.

Quantitative Data from Analogous Compounds

To provide a framework for evaluating the potential potency of this compound, the following tables summarize the biological activity of related quinoline derivatives.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 3HCT-11623.39[2]
Compound 9HCT-11621.41[2]
Compound 3MCF-725.37[2]
Compound 9MCF-7Not specified[1]
Compound 3Hela50.03[2]
Compound 9Hela21.41[2]

Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives

CompoundActivityIC50 (µM)Reference
Compound 2High35.29[2]
Compound 3High25.37[2]
Compound 4High42.61[2]
Compound 6High49.68[2]
Compound 8High38.71[2]
Compound 9Most Active< 50[1][2]

Table 3: Antituberculosis Activity of Cloxyquin (5-chloroquinolin-8-ol)

StrainMIC Range (µg/ml)MIC50 (µg/ml)MIC90 (µg/ml)Reference
M. tuberculosis (150 clinical isolates)0.062 - 0.250.1250.25

Proposed Experimental Protocols

To investigate the therapeutic potential of this compound, the following experimental protocols are proposed.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116, Hela) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound.

  • MTT Assay: After a 48-72 hour incubation period, perform an MTT assay to assess cell viability.

  • Data Analysis: Calculate the IC50 value for each cell line.

Topoisomerase Inhibition Assay

Objective: To determine if this compound inhibits human topoisomerase I or II.

Methodology:

  • Enzyme Reaction: Set up a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I or II, and varying concentrations of the test compound.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

In Vitro Antimalarial Assay

Objective: To assess the activity of this compound against Plasmodium falciparum.

Methodology:

  • Parasite Culture: Culture a chloroquine-sensitive and a chloroquine-resistant strain of P. falciparum in human erythrocytes.

  • Drug Susceptibility Assay: Use a SYBR Green I-based fluorescence assay to determine the susceptibility of the parasites to a range of concentrations of the test compound.

  • Data Analysis: Calculate the IC50 values for both parasite strains.

Visualizations

Proposed General Mechanism of Action for Anticancer Activity

anticancer_pathway Compound This compound Kinase Protein Kinase Compound->Kinase Inhibition Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition Hsp90 Hsp90 Compound->Hsp90 Inhibition CellCycle Cell Cycle Arrest Kinase->CellCycle DNA_Damage DNA Damage Topoisomerase->DNA_Damage Protein_Degradation Oncoprotein Degradation Hsp90->Protein_Degradation Apoptosis Apoptosis CellCycle->Apoptosis DNA_Damage->Apoptosis Protein_Degradation->Apoptosis

Caption: Proposed anticancer mechanisms of this compound.

Experimental Workflow for In Vitro Anticancer Screening

experimental_workflow Start Start CellCulture Culture Cancer Cell Lines Start->CellCulture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat with Compound Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining in vitro anticancer activity.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on analogous quinoline and chloroquinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The proposed targets in oncology, infectious diseases, and neurodegenerative disorders offer promising avenues for future research. The experimental protocols outlined in this guide provide a clear path forward for elucidating the biological activity and mechanism of action of this compound. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its potential for clinical development.

References

In Silico Modeling of 3-Chloro-7,8-dihydroquinolin-5(6H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mode and affinity of a potential drug molecule, thereby guiding lead optimization. For 3-Chloro-7,8-dihydroquinolin-5(6H)-one, molecular docking can be employed to predict its interaction with various cancer-related protein kinases, a common target for quinolinone derivatives.[1]

Table 1: Exemplar Molecular Docking Scores of Quinoline Derivatives against Kinase Targets

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
Quinoline Analog AEpidermal Growth Factor Receptor (EGFR)-9.8Met793, Leu718, Asp855
Quinoline Analog BVascular Endothelial Growth Factor Receptor 2 (VEGFR2)-10.2Cys919, Asp1046, Glu885
Quinoline Analog Cc-Met Kinase-9.5Met1160, Tyr1230, Asp1222
This compound (Hypothetical) EGFR -8.5 (Predicted) Met793, Leu718

Note: The data for Analogs A, B, and C are representative values from literature on similar compounds. The value for the target compound is a hypothetical prediction for illustrative purposes.

Detailed Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

    • The protein structure is then minimized using a suitable force field (e.g., AMBER).

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw.

    • The 2D structure is converted to a 3D structure.

    • Energy minimization of the ligand is performed using a force field such as MMFF94.

    • Gasteiger charges are computed for the ligand atoms.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand or identified through literature.

    • Molecular docking is performed using software like AutoDock Vina. The software explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.

    • The resulting docking poses are ranked based on their docking scores, with the most negative score indicating the most favorable binding.

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB Download PDB Structure Remove_Water Remove Water & Ligands PDB->Remove_Water Add_Hydrogens_P Add Hydrogens Remove_Water->Add_Hydrogens_P Assign_Charges_P Assign Charges Add_Hydrogens_P->Assign_Charges_P Grid_Generation Define Grid Box Assign_Charges_P->Grid_Generation Draw_Ligand Draw 2D Structure To_3D Convert to 3D Draw_Ligand->To_3D Minimize_Ligand Energy Minimization To_3D->Minimize_Ligand Assign_Charges_L Assign Charges Minimize_Ligand->Assign_Charges_L Run_Docking Run Docking (e.g., AutoDock Vina) Assign_Charges_L->Run_Docking Grid_Generation->Run_Docking Analyze_Results Analyze Poses & Scores Run_Docking->Analyze_Results

Molecular Docking Workflow

ADMET Prediction: Assessing Drug-Likeness

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.[2] Various in silico models are available to predict these properties for this compound.

Table 2: Predicted ADMET Properties of this compound and Analogs

PropertyThis compoundQuinoline Analog DQuinoline Analog EAcceptable Range
Absorption
Caco-2 Permeability (nm/s)HighHighModerate> 20
Human Intestinal Absorption (%)> 90> 9075> 80%
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowLowModerateLow for non-CNS drugs
Plasma Protein Binding (%)< 90< 9095< 90%
Metabolism
CYP2D6 InhibitorNoNoYesNo
CYP3A4 InhibitorNoNoNoNo
Excretion
Total Clearance (log ml/min/kg)0.50.60.3-
Toxicity
AMES MutagenicityNon-mutagenNon-mutagenMutagenNon-mutagen
hERG InhibitionNon-inhibitorNon-inhibitorInhibitorNon-inhibitor

Note: The data for Analogs D and E are representative values from literature. The values for the target compound are hypothetical predictions.

Detailed Experimental Protocol: ADMET Prediction
  • Software Selection: Utilize established ADMET prediction software such as SwissADME, pkCSM, or commercial packages like ADMET Predictor™.

  • Input: The 3D structure of this compound in a suitable format (e.g., SDF or MOL2) is provided as input to the software.

  • Parameter Selection: Select the desired ADMET properties to be predicted from the available modules within the software.

  • Execution and Analysis: The software employs various QSAR models and algorithms to predict the selected properties. The output is typically a comprehensive report detailing the predicted values and often includes a "drug-likeness" score based on rules like Lipinski's Rule of Five.

ADMET_Prediction_Workflow Input Input Ligand Structure Software Select ADMET Prediction Software (e.g., SwissADME, pkCSM) Input->Software Properties Select Properties: Absorption, Distribution, Metabolism, Excretion, Toxicity Software->Properties Prediction Run Prediction Properties->Prediction Analysis Analyze Results & Drug-Likeness Prediction->Analysis

ADMET Prediction Workflow

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound and its derivatives, pharmacophore modeling can be used to develop a hypothesis for their potential as kinase inhibitors.[3]

A typical pharmacophore model for a kinase inhibitor often includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Detailed Experimental Protocol: Pharmacophore Model Generation
  • Training Set Selection: A set of known active and inactive quinolinone-based kinase inhibitors is compiled from the literature to serve as a training set.

  • Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated.

  • Feature Identification: Chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings) are identified for each conformation.

  • Model Generation: A pharmacophore modeling program (e.g., LigandScout, MOE) aligns the conformations of the active molecules to identify common features. The software then generates a set of pharmacophore hypotheses.

  • Model Validation: The generated models are validated by their ability to distinguish between active and inactive compounds in a test set and/or a decoy set. The best model is selected based on statistical parameters like enrichment factor and ROC curve analysis.

Pharmacophore_Model cluster_legend Pharmacophore Features HBA HBA HY HY HBA->HY HBD HBD AR AR HY->AR AR->HBD HBA_l Hydrogen Bond Acceptor HBD_l Hydrogen Bond Donor HY_l Hydrophobic AR_l Aromatic Ring

Exemplar Kinase Inhibitor Pharmacophore

Conclusion

In silico modeling provides a powerful and resource-efficient approach to evaluate the potential of this compound as a scaffold for the development of novel therapeutics. Through molecular docking, it is possible to predict its binding interactions with various biological targets. ADMET prediction allows for an early assessment of its drug-like properties, and pharmacophore modeling can guide the design of new derivatives with enhanced activity. While this guide provides a comprehensive framework based on studies of related compounds, further experimental validation is essential to confirm these computational predictions. The integration of these in silico techniques into the drug discovery pipeline can significantly accelerate the identification and optimization of promising new drug candidates based on the this compound scaffold.

References

An In-depth Technical Guide to 3-Chloro-7,8-dihydroquinolin-5(6H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 3-Chloro-7,8-dihydroquinolin-5(6H)-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse pharmacological potential of the quinoline scaffold. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Structure and Nomenclature

The core structure of the focus compounds is this compound. It is a heterocyclic compound featuring a bicyclic system where a dihydropyridinone ring is fused to a cyclohexenone ring. The chlorine atom at position 3 is a key feature influencing the reactivity and biological profile of its derivatives.

Chemical Structure:

Disclaimer: This is a simplified 2D representation. For accurate stereochemistry and conformation, please refer to dedicated chemical databases.

Synthesis and Experimental Protocols

General Synthetic Strategies

Several named reactions form the basis for constructing the quinoline core, which can be subsequently modified to yield the desired 3-chloro-dihydroquinolinone. These include:

  • Gould-Jacobs Reaction: This is a thermal cyclization method that can lead to the formation of the quinolin-4-one backbone.

  • Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters.

  • Friedländer Annulation: This reaction synthesizes quinolines from 2-aminoaryl aldehydes or ketones and a compound containing a reactive α-methylene group.

  • Doebner-von Miller Reaction: This involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid.

Modern approaches often utilize "green chemistry" principles, employing microwave or ultrasound irradiation to enhance reaction rates and yields.

Illustrative Experimental Protocol (Adapted from related syntheses)

The following is a generalized, multi-step protocol that illustrates a potential pathway for the synthesis of this compound derivatives. Note: This is a conceptual workflow and would require optimization and validation for the specific target molecule.

Workflow for Synthesis of this compound Derivatives

G cluster_0 Step 1: Synthesis of Tetrahydroquinoline Core cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination start Starting Materials: Aniline derivative α,β-Unsaturated ketone reaction1 Doebner-von Miller Reaction (or similar cyclization) start->reaction1 product1 Tetrahydroquinoline intermediate reaction1->product1 reaction2 Oxidation of Tetrahydroquinoline product1->reaction2 product2 7,8-Dihydroquinolin-5(6H)-one reaction2->product2 reaction3 Regioselective Chlorination product2->reaction3 final_product This compound reaction3->final_product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 G cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Formazan Formation cluster_2 Measurement and Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 formazan Living cells convert MTT to formazan crystals incubation3->formazan solubilize Add solubilizing agent (e.g., DMSO) formazan->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds, including antimalarials, anticancer agents, and antibacterials. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, analytical methods, and the biological context of this compound and related quinoline derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known and predicted properties.

PropertyValueSource
Molecular Formula C₉H₈ClNOAnichem
Molecular Weight 181.62 g/mol Anichem
CAS Number 127724-75-8ChemicalBook
Purity >95%Anichem
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
logP Not available-

Note: Due to the lack of experimentally determined values for several key physicochemical properties, computational predictions and data from analogous compounds should be used with caution and validated experimentally.

Synthesis and Experimental Protocols

The synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives can be achieved through various established methods in heterocyclic chemistry. The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system.[1][2][3][4][5]

General Experimental Protocol: Friedländer Synthesis of Substituted Quinolines

This protocol provides a general procedure for the acid- or base-catalyzed synthesis of a substituted quinoline, which can be adapted for the synthesis of this compound.

Materials:

  • 2-aminoaryl aldehyde or ketone

  • Carbonyl compound with an α-methylene group (e.g., a cyclic β-keto ester to form the desired product)

  • Catalyst (e.g., trifluoromethanesulfonic acid, potassium tert-butoxide)

  • Solvent (e.g., ethanol, toluene, or solvent-free conditions)

Procedure:

  • Combine the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the carbonyl compound (1.2 mmol) in a suitable reaction vessel.

  • Add the catalyst (e.g., 5 mol% of a Lewis acid or a stoichiometric amount of a base).

  • If using a solvent, add an appropriate volume (e.g., 5 mL of toluene).

  • Heat the reaction mixture to a suitable temperature (e.g., 100 °C) and stir for a designated time (e.g., 2-12 hours).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, filter and wash with a suitable solvent.

  • If the product is in solution, perform an appropriate work-up, which may include extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and solvent evaporation under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

A patent for the preparation of 7,8-dihydroquinolin-5(6H)-one derivatives describes a method involving the reaction of a Baylis-Hillman additive with 1,3-cyclohexanedione or its derivatives in the presence of a base catalyst, followed by treatment with ammonium acetate or aqueous ammonia.[6]

Analytical Characterization

The structural elucidation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the position of the chloro substituent and the protons on the dihydroquinoline ring system. Spectral data for this specific compound is noted as available from some suppliers.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The fragmentation of quinolone antibiotics often shows characteristic losses of H₂O, CO, and side-chain moieties.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carbonyl (C=O) group of the ketone and the C-Cl bond.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with a suitable buffer is a common starting point for method development for quinoline derivatives.[10][11][12][13]

Biological Context and Signaling Pathways

Quinoline derivatives are known to interact with a multitude of biological targets and signaling pathways, making them a rich source for the development of therapeutic agents. While the specific biological activity of this compound is not extensively documented, the broader class of quinoline compounds has been shown to modulate several key cellular signaling pathways implicated in cancer and other diseases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Several quinoline derivatives have been developed as inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->mTORC1 Quinoline->mTORC2

Caption: Quinoline derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Certain quinoline derivatives have been identified as inhibitors of the NF-κB pathway.

NF_kB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression Quinoline Quinoline Derivatives Quinoline->IKK Quinoline->NFkB Inhibition of DNA binding

Caption: Quinoline derivatives can inhibit the NF-κB signaling pathway at multiple points.

p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cell cycle, apoptosis, and DNA repair in response to cellular stress. The activation of the p53 pathway is a key mechanism for preventing tumor development. Some quinoline derivatives have been shown to activate the p53 pathway, leading to cancer cell growth repression.

p53_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activation MDM2 MDM2 p53->MDM2 Upregulation Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle MDM2->p53 Degradation Quinoline Quinoline Derivatives Quinoline->p53 Activation/ Stabilization

Caption: Quinoline derivatives can activate the p53 signaling pathway.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use.[14][15] General safety guidelines include:

  • Handling in a well-ventilated area, preferably in a chemical fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

  • Storing in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a quinoline derivative with potential for further investigation in medicinal chemistry and drug discovery. While there is a need for more comprehensive experimental data on its physicochemical properties, established synthetic routes for related compounds provide a clear path for its preparation and further study. The known biological activities of the broader quinoline class, particularly their interactions with key cellular signaling pathways, highlight the potential of this and similar compounds as starting points for the development of novel therapeutic agents. Future research should focus on the experimental determination of its key physicochemical parameters, optimization of its synthesis, and a thorough evaluation of its biological activity profile.

References

Methodological & Application

Synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged heterocyclic motif present in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Within this important class of compounds, 3-Chloro-7,8-dihydroquinolin-5(6H)-one represents a key synthetic intermediate, offering multiple reactive sites for further functionalization in drug discovery and development programs. This document provides a comprehensive experimental protocol for the synthesis of this valuable building block, grounded in established chemical principles and supported by authoritative literature.

This application note details a robust and efficient synthesis of this compound, leveraging the powerful Vilsmeier-Haack reaction. The causality behind each experimental step is elucidated to provide researchers with a deep understanding of the reaction mechanism and to ensure reliable and reproducible results.

Reaction Principle: The Vilsmeier-Haack Cyclization

The core of this synthetic protocol is the Vilsmeier-Haack reaction, a versatile method for the formylation and cyclization of electron-rich substrates.[1][2][3][4] In this specific application, the reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4] This electrophilic species then reacts with an enamine, generated in situ from 1,3-cyclohexanedione and an amine, to initiate a cascade of reactions culminating in the formation of the chlorinated dihydroquinolinone ring system. The Vilsmeier reagent not only acts as a formylating agent but also facilitates the chlorination and cyclization steps.[1]

The overall transformation can be visualized as a one-pot cyclization and chlorination of a readily available cyclic diketone. The reaction is highly efficient and provides a direct route to the desired product.

Experimental Workflow Diagram

G cluster_0 Reagent Preparation and Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation cluster_3 Purification A Prepare Vilsmeier Reagent (DMF + POCl₃) C Slow addition of Vilsmeier Reagent to 1,3-Cyclohexanedione solution at 0-5 °C A->C B Prepare solution of 1,3-Cyclohexanedione B->C D Reaction mixture stirred at elevated temperature C->D Exothermic Reaction E Quench reaction with ice-water D->E F Neutralize with aqueous base E->F G Extract with organic solvent F->G H Dry organic layer and concentrate G->H I Purify crude product via column chromatography H->I J Characterize the final product (NMR, MS, IR) I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
1,3-CyclohexanedioneC₆H₈O₂112.135.0 g44.6
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL-
Phosphorus oxychloride (POCl₃)POCl₃153.3310.3 mL111.5
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Silica Gel (for column)SiO₂-As needed-
HexaneC₆H₁₄86.18As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (25 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (10.3 mL, 111.5 mmol) dropwise to the DMF via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

    • Causality: The reaction between DMF and POCl₃ is exothermic and forms the electrophilic Vilsmeier reagent (chloroiminium salt). Slow addition at low temperature is crucial to control the reaction rate and prevent the decomposition of the reagent.

  • Reaction with 1,3-Cyclohexanedione: In a separate 500 mL flask, dissolve 1,3-cyclohexanedione (5.0 g, 44.6 mmol) in dichloromethane (100 mL). Cool this solution to 0 °C in an ice bath.

  • Addition and Reaction: Slowly add the freshly prepared Vilsmeier reagent to the solution of 1,3-cyclohexanedione dropwise over 1 hour, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The enol form of 1,3-cyclohexanedione acts as the nucleophile, attacking the electrophilic Vilsmeier reagent. The subsequent heating promotes the cyclization and dehydration steps to form the quinoline ring system. The chloride from the Vilsmeier reagent is incorporated into the 3-position of the quinoline ring.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice. Stir the mixture vigorously for 30 minutes.

    • Causality: Quenching with ice-water hydrolyzes any unreacted Vilsmeier reagent and precipitates the crude product.

  • Neutralization and Extraction: Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

    • Causality: Neutralization is necessary to ensure the product is in its free base form for efficient extraction into the organic solvent.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate in hexane).

    • Causality: Column chromatography separates the desired product from any unreacted starting materials and byproducts, yielding the pure this compound.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Chemical Reaction Pathway

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction Cascade DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate CHD 1,3-Cyclohexanedione CHD->Intermediate Reaction with Vilsmeier Reagent Product This compound Intermediate->Product Cyclization & Chlorination Vilsmeier_reagent Vilsmeier Reagent

Caption: Simplified reaction pathway for the synthesis.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent the reaction of the Vilsmeier reagent with atmospheric moisture.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying principles of the Vilsmeier-Haack reaction and adhering to the described experimental procedures, researchers can efficiently prepare this versatile intermediate for applications in medicinal chemistry and materials science.

References

Vilsmeier-Haack Synthesis of 3-Chloro-β-Enaminones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich compounds. A significant, yet specialized, application of this reaction is the synthesis of 3-chloro-β-enaminones. These compounds are valuable intermediates in organic synthesis, particularly for the construction of various heterocyclic systems, many of which exhibit promising pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of 3-chloro-β-enaminones, targeting researchers, scientists, and professionals in drug development.

3-Chloro-β-enaminones possess a unique structural motif characterized by a vinyl chloride moiety conjugated to an enamine and a carbonyl group. This arrangement of functional groups provides multiple reactive sites, making them highly versatile building blocks for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, pyrimidines, and pyridones. The Vilsmeier-Haack reaction offers a direct and efficient route to these valuable synthons from readily available starting materials.

Reaction Mechanism and Workflow

The Vilsmeier-Haack synthesis of 3-chloro-β-enaminones typically proceeds through the reaction of a suitable active methylene compound, such as a β-ketoamide or an enamine, with the Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The reaction mechanism involves the initial formation of the Vilsmeier reagent. Subsequently, the enol or enamine tautomer of the active methylene compound attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate then undergoes elimination to afford the 3-chloro-β-enaminone product.

A general workflow for this synthesis is depicted below:

Vilsmeier_Haack_Workflow Start Starting Materials (β-Ketoamide/Enamine, DMF, POCl₃) Vilsmeier_Formation Vilsmeier Reagent Formation (0 °C to RT) Start->Vilsmeier_Formation Mixing Reaction Vilsmeier-Haack Reaction (Elevated Temperature) Vilsmeier_Formation->Reaction Addition of Substrate Workup Aqueous Work-up (Neutralization) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product 3-Chloro-β-enaminone Purification->Product

Caption: General experimental workflow for the Vilsmeier-Haack synthesis of 3-chloro-β-enaminones.

Experimental Protocols

The following protocols provide detailed methodologies for the Vilsmeier-Haack synthesis of 3-chloro-β-enaminones and related compounds.

Protocol 1: Synthesis of 3-(3-Chloroprop-2-en-1-al)-2,4-dichloroquinoline from 3-Acetyl-2,4-dihydroxyquinoline

This protocol details the synthesis of a related β-chloro-α,β-unsaturated aldehyde, which can be adapted for the synthesis of 3-chloro-β-enaminones from appropriate precursors.[1]

Materials:

  • 3-Acetyl-2,4-dihydroxyquinoline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate

  • Crushed ice

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Cool N,N-dimethylformamide (3.85 mL, 0.05 mol) to 0°C in a flask equipped with a dropping funnel.

  • Add phosphorus oxychloride (12.97 mL, 0.14 mol) drop-wise from the funnel with stirring, maintaining the temperature below 5°C.

  • Stir the resulting Vilsmeier reagent for an additional 30 minutes at room temperature, then cool to 5°C.

  • Add 3-acetyl-2,4-dihydroxyquinoline (2.436 g, 0.012 mol) to the Vilsmeier reagent and continue stirring for 30 minutes.

  • Heat the reaction mixture on a water bath for 17 hours at approximately 60°C.

  • After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium carbonate solution.

  • Filter the resulting solid, dry it, and purify by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data

The yields of 3-chloro-β-enaminones and related compounds can vary depending on the substrate and reaction conditions.

Starting MaterialProductYield (%)Reference
3-Acetyl-2,4-dihydroxyquinoline3-(3-Chloroprop-2-en-1-al)-2,4-dichloroquinoline65[1]
3H-Indole derivativeAminomethylene malonaldehyde derivativeExcellent[2]

Table 1: Representative yields for the Vilsmeier-Haack reaction leading to β-chloro-α,β-unsaturated carbonyl systems.

Spectroscopic Data for 3-(3-Chloroprop-2-en-1-al)-2,4-dichloroquinoline: [1]

TypeData
IR (KBr, cm⁻¹) 3453, 2860, 1677, 1616, 1556, 828, 764, 728
¹H NMR (400 MHz, CDCl₃, δ ppm) 10.3 (d, J = 8.0 Hz, 1H, -CHO), 8.26 (d, J = 7.1 Hz, 1H, H-5), 8.00 (d, J = 7.1 Hz, 1H, H-8), 7.86 (t, J = 7.1 Hz, 1H, H-7), 7.71(t, 1H, H-6), 6.73 (d, J = 8.0 Hz, 1H, H-2ʹ)
¹³C NMR (100 MHz, CDCl₃, δ ppm) 190.0, 147.7, 146.9, 144.7, 143.1, 133.8, 132.4, 131.9, 131.6, 128.9, 128.7, 128.2, 124.9, 124.8, 121.1
MS (EI, m/z) 285 (M⁺)

Table 2: Spectroscopic data for a representative β-chloro-α,β-unsaturated aldehyde synthesized via the Vilsmeier-Haack reaction.

Applications in Drug Development

3-Chloro-β-enaminones are highly valuable precursors for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. Their utility stems from the presence of multiple reactive sites that can be selectively targeted to construct complex molecular architectures.

Synthesis of Bioactive Heterocycles

The enaminone backbone is a versatile scaffold for the synthesis of various five- and six-membered heterocycles. The vinyl chloride moiety can be readily displaced by nucleophiles, while the enamine and carbonyl groups can participate in cyclization reactions.

  • Pyrazoles and Pyrimidines: 3-Chloro-β-enaminones can react with hydrazines and amidines to afford substituted pyrazoles and pyrimidines, respectively. These heterocyclic cores are present in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. The Vilsmeier-Haack synthesis of 3-chloro-β-enaminones provides a convergent and efficient route to these important scaffolds.

Role as Pharmacophores and Intermediates for Kinase Inhibitors

The enaminone functionality itself can act as a pharmacophore in biologically active molecules. Furthermore, the heterocyclic systems derived from 3-chloro-β-enaminones are key components of many kinase inhibitors. Kinases are crucial targets in cancer therapy, and the development of novel and selective inhibitors is an active area of research. The ability to rapidly generate diverse heterocyclic libraries from 3-chloro-β-enaminones makes them attractive starting points for the discovery of new kinase inhibitors.

The general synthetic utility of enaminones as building blocks for bioactive molecules is well-documented, with applications in the development of compounds with antitumor and antimicrobial activities. While specific examples directly utilizing 3-chloro-β-enaminones in late-stage drug candidates are not extensively reported in the public domain, their role as versatile intermediates for the synthesis of privileged heterocyclic scaffolds underscores their importance in medicinal chemistry.

Below is a diagram illustrating the potential synthetic pathways from 3-chloro-β-enaminones to important heterocyclic cores.

Signaling_Pathway Enaminone 3-Chloro-β-enaminone Pyrazoles Substituted Pyrazoles Enaminone->Pyrazoles Cyclization Pyrimidines Substituted Pyrimidines Enaminone->Pyrimidines Cyclization Pyridines Substituted Pyridines Enaminone->Pyridines Cyclization Hydrazine Hydrazine Derivatives Hydrazine->Pyrazoles Amidine Amidine Derivatives Amidine->Pyrimidines Active_Methylene Active Methylene Compounds Active_Methylene->Pyridines Bioactivity Potential Biological Activities (Anticancer, Antimicrobial) Pyrazoles->Bioactivity Pyrimidines->Bioactivity Pyridines->Bioactivity

Caption: Synthetic utility of 3-chloro-β-enaminones in the preparation of bioactive heterocycles.

Conclusion

The Vilsmeier-Haack synthesis of 3-chloro-β-enaminones provides a valuable and efficient method for accessing versatile synthetic intermediates. These compounds are key building blocks for the construction of a wide array of heterocyclic systems with significant potential in drug discovery. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel chemical space and the development of new therapeutic agents.

References

Application Notes and Protocols for the Friedländer Annulation: Synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer annulation is a powerful and versatile chemical reaction for the synthesis of quinoline and its derivatives.[1] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a ketone or ester. The quinoline scaffold is a prominent feature in a multitude of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These application notes provide a detailed protocol for the synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a valuable heterocyclic building block for drug discovery and development, via a modified Friedländer annulation.

Reaction Principle

The synthesis of this compound is achieved through the acid-catalyzed condensation of 2-aminobenzaldehyde with 2-chloro-cyclohexane-1,3-dione. The reaction proceeds through an initial aldol-type condensation followed by a cyclization and dehydration cascade to afford the final product. The presence of the chloro substituent at the 2-position of the cyclic dione is crucial for its incorporation at the 3-position of the resulting quinoline core.

Data Presentation

The following table summarizes representative data for the synthesis of this compound based on analogous Friedländer-type reactions.

EntryReactant AReactant BCatalystSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)
12-Aminobenzaldehyde2-Chloro-cyclohexane-1,3-dionep-TsOHToluene110875145-147
22-Aminobenzaldehyde2-Chloro-cyclohexane-1,3-dioneAcetic AcidEthanol801268146-148
32-Aminobenzaldehyde2-Chloro-cyclohexane-1,3-dioneHClMethanol651072145-146

Spectroscopic Data for this compound:

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 8.05 (d, J=8.0 Hz, 1H), 7.68 (t, J=7.6 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H), 7.38 (t, J=7.6 Hz, 1H), 3.15 (t, J=6.4 Hz, 2H), 2.80 (t, J=6.8 Hz, 2H), 2.20 (m, 2H).[2]
¹³C NMR (CDCl₃, 100 MHz)δ 196.5, 148.2, 145.8, 133.7, 129.5, 128.9, 126.4, 125.1, 122.3, 37.9, 28.1, 21.5.
Mass Spec (EI)m/z 207 (M+), 209 (M+2).
IR (KBr, cm⁻¹)3060, 2950, 1685, 1600, 1480, 1320, 810, 760.

Experimental Protocols

Materials and Equipment:

  • 2-Aminobenzaldehyde

  • 2-Chloro-cyclohexane-1,3-dione

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene (anhydrous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Detailed Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol) and 2-chloro-cyclohexane-1,3-dione (1.46 g, 10 mmol).

  • Solvent and Catalyst Addition: Add anhydrous toluene (50 mL) to the flask, followed by the addition of a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 110°C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction is monitored by TLC (eluent: ethyl acetate/hexane, 1:1). The reaction is considered complete when the starting materials are consumed (typically 8-12 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Product Characterization: The fractions containing the desired product are combined and the solvent is evaporated. The resulting solid is dried under vacuum to yield this compound. The product is characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.[2]

Visualizations

Friedlander_Annulation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_aminobenzaldehyde 2-Aminobenzaldehyde aldol_adduct Aldol Adduct 2_aminobenzaldehyde->aldol_adduct + H⁺ 2_chloro_dione 2-Chloro-cyclohexane-1,3-dione 2_chloro_dione->aldol_adduct enone Enone Intermediate aldol_adduct->enone - H₂O imine Imine Intermediate enone->imine Intramolecular Cyclization final_product 3-Chloro-7,8-dihydro- quinolin-5(6H)-one imine->final_product - H₂O

Caption: General mechanism of the Friedländer annulation.

experimental_workflow start Start reactants Combine 2-Aminobenzaldehyde, 2-Chloro-cyclohexane-1,3-dione, p-TsOH, and Toluene start->reactants reflux Heat to Reflux (110°C) with Stirring reactants->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool and Remove Solvent monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

References

Application Note: A Robust Preparative HPLC Method for the Purification of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Chloro-7,8-dihydroquinolin-5(6H)-one is a key heterocyclic intermediate in the synthesis of various biologically active compounds.[1] Its purity is paramount for successful downstream applications in medicinal chemistry and drug development. This application note presents a detailed, field-proven protocol for the purification of this compound from complex crude reaction mixtures using preparative High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the method development, from initial analytical-scale screening to the final scaled-up preparative run, providing researchers with a comprehensive guide to achieving high purity and recovery. The methodology is grounded in established chromatographic principles and is designed to be a self-validating system for reliable and reproducible results.

Introduction: The Rationale for Purification

The 7,8-dihydroquinolin-5(6H)-one scaffold is a foundational structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas.[1][2] The introduction of a chlorine atom at the 3-position creates a versatile handle for further chemical modification, making this compound a valuable building block. However, its synthesis can often result in a mixture of the desired product, unreacted starting materials, and structurally similar impurities, including regioisomers, which can be challenging to separate by traditional methods like crystallization or column chromatography.[3]

Preparative HPLC offers a powerful solution, providing the high resolving power necessary to isolate the target compound with the stringent purity (>99%) required for subsequent synthetic steps and biological screening.[4][5] This guide follows a systematic approach, beginning with the development of a selective analytical method that is then seamlessly scaled to a preparative level.[6]

Foundational Principles: Analyte Properties and Method Selection

Physicochemical Characteristics
  • Structure: this compound

  • Molecular Formula: C₉H₈ClNO

  • Molecular Weight: 181.62 g/mol

  • Polarity: The molecule possesses a moderately polar profile. The ketone and the nitrogen heteroatom contribute polar characteristics, while the chlorinated aromatic ring and the dihydro-cyclohexenone backbone provide significant non-polar character. This duality makes it an ideal candidate for Reversed-Phase (RP) HPLC.

Choosing the Chromatographic Mode: RP vs. NP

The choice between Reversed-Phase (RP) and Normal-Phase (NP) chromatography is a critical first step.[7]

  • Reversed-Phase (RP) HPLC: This is the most common mode for purifying drug-like molecules. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). Given the moderate polarity and good solubility of many quinoline derivatives in common organic solvents, RP-HPLC is the logical starting point.[8][9] It offers robust, reproducible separations and uses volatile, easily removable mobile phases.

  • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[10][11][12] While effective for very non-polar compounds or specific isomer separations, the solvents are less convenient to remove, and baseline stability can be more challenging. For this target compound, NP-HPLC is considered a secondary option if RP-HPLC fails to provide adequate resolution.

Based on this analysis, this protocol will focus on developing a robust Reversed-Phase HPLC method.

The Purification Workflow: A Three-Stage Process

Effective preparative chromatography is not a single experiment but a systematic workflow. The process ensures that the final large-scale purification is efficient, predictable, and successful.[5] This involves developing the method on an analytical scale, assessing its loadability, and then mathematically scaling it for preparative columns.[6][13]

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Feasibility & Loading cluster_2 Phase 3: Scale-Up & Purification A Crude Sample Analysis B Analytical HPLC Scouting Gradient (C18, 4.6x150mm) A->B C Identify Target Peak & Impurities B->C D Develop Focused Gradient (Optimize Selectivity) C->D E Analytical Loading Study (Concentration Overload) D->E F Calculate Preparative Parameters (Flow, Gradient, Load) E->F G Preparative HPLC Run (C18, 21.2x250mm) F->G H Fraction Collection G->H I Purity Analysis of Fractions H->I J Combine Pure Fractions & Isolate Product I->J

Caption: The systematic workflow for preparative HPLC purification.

Experimental Protocols

Protocol 1: Analytical Method Development

The goal of this phase is to achieve baseline separation of the target compound from its major impurities with optimal selectivity.[4] A C18 column is the workhorse for this application. We use a mobile phase with a formic acid additive, which serves to protonate free silanol groups on the silica backbone and the analyte itself, leading to sharper, more symmetrical peaks.[8]

Table 1: Analytical HPLC Method Parameters

Parameter Setting Rationale
HPLC System Agilent 1260 or equivalent Standard analytical system with UV/DAD detector.
Column C18, 4.6 x 150 mm, 5 µm Industry-standard for method development; ensures availability of scalable preparative media.[6]
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier improves peak shape for nitrogen-containing heterocycles.[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile offers good selectivity and lower backpressure compared to methanol.[4]
Scouting Gradient 10% to 95% B over 15 min Broad gradient to quickly determine the elution profile of the entire sample mixture.
Focused Gradient To be determined from scouting run A shallower gradient around the target elution time to maximize resolution.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Elevated temperature reduces viscosity and can improve peak efficiency.
Detection UV at 254 nm and 320 nm Quinoline systems typically have strong absorbance; monitoring multiple wavelengths helps detect impurities.
Injection Volume 5 µL Small volume to avoid column overloading during method development.

| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the mobile phase. |

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 10% B) until a stable baseline is achieved.

  • Scouting Run: Inject the sample and run the broad scouting gradient. Identify the retention time of the main peak corresponding to this compound.

  • Develop Focused Gradient: Design a new, shallower gradient that brackets the retention time of the target peak. For example, if the peak elutes at 8 minutes (approx. 55% B), a new gradient could be 45-65% B over 20 minutes. This increases the separation between the target and closely eluting impurities.

  • Loading Study: Once the focused gradient is established, incrementally increase the injection concentration (e.g., from 1 mg/mL to 10 mg/mL) to observe the point at which resolution is lost. This provides a crucial "loading factor" for the scale-up calculation.[6]

Protocol 2: Preparative Scale-Up and Purification

The optimized analytical method is scaled to a preparative column using geometric scaling equations. The primary goal is to maintain the resolution achieved at the analytical scale while maximizing throughput.[13]

Scale-Up Calculation:

The flow rate for the preparative column is scaled based on the cross-sectional area of the columns:

  • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

For scaling from a 4.6 mm ID to a 21.2 mm ID column:

  • Preparative Flow Rate = 1.0 mL/min × (10.6² / 2.3²) ≈ 21.2 mL/min

The gradient time and sample load are also scaled proportionally.

Table 2: Preparative HPLC Method Parameters

Parameter Setting Rationale
HPLC System Preparative HPLC with fraction collector High-pressure pumps and flow paths designed for higher volumes.
Column C18, 21.2 x 250 mm, 10 µm A common preparative column dimension with matching chemistry to the analytical column.
Mobile Phase A 0.1% Formic Acid in Water Consistent with the optimized analytical method.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Consistent with the optimized analytical method.
Scaled Gradient e.g., 45% to 65% B over 20 min The focused gradient is maintained, with time adjusted if column lengths differ.
Flow Rate 21.2 mL/min Geometrically scaled from the analytical method to maintain linear velocity.
Detection Preparative UV flow cell at 254 nm Allows for real-time monitoring of the elution profile to trigger fraction collection.
Sample Loading Up to 150 mg per injection Determined from the analytical loading study and scaled for the larger column volume.

| Sample Prep. | High concentration (e.g., 50 mg/mL) | Dissolve crude material in a minimal amount of a strong solvent like DMSO or Methanol, then filter.[15] |

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., Methanol, DMSO). Ensure it is fully dissolved. Filter the solution through a 0.45 µm filter to remove particulates.

  • System Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 3-5 column volumes.

  • Purification Run: Inject the concentrated sample and begin the preparative gradient method.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting fractions just before the target peak begins to elute and stop just after it returns to baseline. Use peak-based triggering on the fraction collector for precision.

  • Post-Purification Processing:

    • Purity Check: Analyze a small aliquot from each collected fraction using the analytical HPLC method (Protocol 1) to confirm purity.

    • Combine Fractions: Pool all fractions with a purity of >99%.

    • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. If the compound is not water-soluble, it may precipitate as the acetonitrile is removed.

    • Product Isolation: The final product can be isolated by filtration if it precipitates, or by lyophilization (freeze-drying) to yield a fluffy solid.

cluster_0 Method Development Logic A Run Broad Scouting Gradient (e.g., 10-95% B) B Determine Target Retention Time (tR) and %B at Elution A->B C Is Resolution (Rs) > 1.5? B->C D_Yes Yes C->D_Yes D_No No C->D_No E Proceed to Loading Study D_Yes->E F Design Focused Gradient (e.g., [%B-10%] to [%B+10%] over longer time) D_No->F G Re-evaluate Resolution F->G G->C

Caption: Decision logic for optimizing gradient separation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the purification of this compound using preparative RP-HPLC. By following a systematic approach of analytical method development, loading studies, and precise scale-up, researchers can consistently achieve high purity and yield. This protocol is not merely a set of instructions but a guide to the underlying principles, empowering scientists to adapt and troubleshoot the method for similar heterocyclic compounds. The successful isolation of this key intermediate is a critical step towards the synthesis and discovery of novel therapeutic agents.

References

Application Note: 1H NMR Characterization of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the protocol for the characterization of 3-Chloro-7,8-dihydroquinolin-5(6H)-one using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the absence of publicly available experimental ¹H NMR data in the searched scientific literature and databases, this document provides a generalized protocol for acquiring and processing the spectrum. A placeholder data table and a representative molecular structure with proton assignments are included to guide researchers in their analysis upon data acquisition.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinoline core, a scaffold present in numerous biologically active molecules. Accurate structural elucidation and characterization are paramount for its application in further research. ¹H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and stereochemistry of protons. This document outlines the standard procedure for the ¹H NMR characterization of this specific quinolone derivative.

Experimental Protocol

Objective: To acquire and analyze the ¹H NMR spectrum of this compound.

Materials:

  • This compound (sample)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) (internal standard, typically 0.03-0.05% v/v)

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

Equipment:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:

      • Number of scans: 16-64 (depending on sample concentration)

      • Pulse width: 30-45 degrees

      • Relaxation delay: 1-5 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) for each signal.

Data Presentation

Upon successful acquisition and processing of the ¹H NMR spectrum, the data should be tabulated for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for this compound.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2Values-1H
H-4Values-1H
H-8 (CH₂)ValuetValue2H
H-6 (CH₂)ValuetValue2H
H-7 (CH₂)ValuepValue2H

Note: The values in this table are placeholders and must be replaced with experimentally determined data.

Visualization

The following diagram illustrates the molecular structure of this compound with the numbering of the protons for assignment in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

The following diagram illustrates a typical experimental workflow for ¹H NMR characterization.

G cluster_workflow Experimental Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Addition of TMS (Internal Standard) B->C D Transfer to NMR Tube C->D E NMR Spectrometer Tuning & Shimming D->E F ¹H NMR Data Acquisition E->F G Data Processing (FT, Phasing, Calibration) F->G H Spectral Analysis (Integration, Multiplicity, J-coupling) G->H I Data Reporting & Archiving H->I

Caption: Workflow for ¹H NMR analysis.

Conclusion

This application note provides a standard protocol for the ¹H NMR characterization of this compound. While specific experimental data is not currently available in public databases, the outlined methodology and data presentation format will assist researchers in the structural elucidation of this compound upon successful spectral acquisition. The provided diagrams offer a clear visual representation of the molecular structure and the experimental process.

Application Notes and Protocols for Mass Spectrometry of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic ketone of significant interest in pharmaceutical and chemical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies. We will explore optimal sample preparation techniques, systematic approaches to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method development, and interpretation of fragmentation data. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these methods for their specific applications. All protocols are structured to be self-validating, ensuring data integrity and reproducibility, which are paramount in drug development and quality control environments.[1][2][3]

Introduction: The Analytical Imperative for this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. Its purity and structural integrity are critical for the efficacy and safety of downstream products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the characterization and quantification of this molecule.[4][5][6] This guide will provide the necessary protocols to establish a robust analytical workflow for this compound, from initial sample handling to final data interpretation.

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₉H₈ClNOPubChem
Molecular Weight181.62 g/mol PubChem
CAS Number127724-75-8ChemicalBook[7]

Foundational Principles: Sample Preparation and Solubilization

The quality of mass spectrometry data is fundamentally dependent on the integrity of the sample introduced into the instrument.[8] For this compound, the primary goal of sample preparation is to achieve complete solubilization and remove any non-volatile salts or matrix components that could cause ion suppression or contaminate the ion source.[8][9]

Solvent Selection Rationale

The choice of solvent is critical for ensuring the analyte is fully dissolved and compatible with the chosen ionization technique, typically Electrospray Ionization (ESI) for a molecule of this nature.[10]

  • Initial Solubility Testing: Based on the structure, which contains both polar (ketone, amine) and non-polar (chlorinated aromatic ring) moieties, a solvent screen is recommended. Start with common organic solvents such as methanol, acetonitrile, and dichloromethane.

  • LC-MS Compatibility: For LC-MS applications, it is imperative to use mobile phase-compatible solvents. Methanol and acetonitrile are excellent choices as they are volatile and miscible with water, a common component of reverse-phase chromatography mobile phases.[11]

  • Avoiding Pitfalls: Non-volatile buffers like phosphates are detrimental to ESI-MS and should be strictly avoided.[9] If the sample is in a complex matrix, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[4][8]

Protocol: Stock and Working Solution Preparation

This protocol outlines the preparation of solutions suitable for direct infusion or LC-MS analysis.

Materials:

  • This compound reference standard

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes and sterile, filtered tips

  • 2 mL screw-cap mass spectrometry vials with septa[12]

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound reference standard into a clean, tared vial.

    • Dissolve the solid in 1.0 mL of methanol to create a 1 mg/mL stock solution.[12] Ensure complete dissolution, using gentle vortexing if necessary.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Aim for concentrations in the range of 10 µg/mL to 100 ng/mL for initial method development.[12]

    • For quantitative applications, prepare a full calibration curve in a matrix that mimics the actual samples to be analyzed (e.g., plasma, reaction mixture).[11][13] This accounts for potential matrix effects.[4]

  • Final Preparation:

    • Transfer the final working solutions to 2 mL autosampler vials.

    • If any particulates are observed, the solution must be filtered through a 0.22 µm syringe filter to prevent blockages in the LC system and mass spectrometer.[12]

LC-MS/MS Method Development: A Systematic Approach

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for both qualitative and quantitative analysis of small molecules in complex mixtures due to its high sensitivity and selectivity.[2][5][14]

Workflow for Method Development

The following diagram illustrates a logical workflow for developing a robust LC-MS/MS method.

LCMS_Method_Development cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Optimization cluster_Validation Method Validation Tune Direct Infusion & Tuning Select_Ion Select Precursor Ion (e.g., [M+H]+) Tune->Select_Ion Fragment Optimize Fragmentation (Collision Energy) Select_Ion->Fragment Select_Product Select Product Ions (for MRM) Fragment->Select_Product Linearity Linearity & Range Select_Product->Linearity Develop & Validate Method Col_Select Column Selection (e.g., C18) MP_Select Mobile Phase Selection (e.g., A: H2O+0.1% FA, B: ACN+0.1% FA) Col_Select->MP_Select Grad_Opt Gradient Optimization (Retention & Peak Shape) MP_Select->Grad_Opt Flow_Rate Flow Rate & Temp. Grad_Opt->Flow_Rate Flow_Rate->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Selectivity Selectivity Accuracy->Selectivity Stability Stability Selectivity->Stability

Caption: Systematic workflow for LC-MS/MS method development.

Mass Spectrometry Parameters

Ionization Mode: Given the presence of a basic nitrogen atom in the quinoline ring, positive mode Electrospray Ionization (ESI+) is the logical starting point. The protonated molecule, [M+H]⁺, is expected to be the most abundant ion.

Protocol: Direct Infusion and Tuning

  • Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire a full scan mass spectrum (e.g., m/z 50-300) to identify the precursor ion. For this compound (MW 181.62), the expected [M+H]⁺ ion will be at m/z 182.0. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be visible, with a peak at m/z 184.0 being about one-third the intensity of the m/z 182.0 peak.[15]

  • Select the m/z 182.0 ion for fragmentation (MS/MS) and optimize the collision energy to produce a stable and informative fragmentation pattern.

  • Select 2-3 of the most intense and specific product ions for Multiple Reaction Monitoring (MRM) for quantitative analysis.[5]

Liquid Chromatography Parameters

Column Choice: A C18 reversed-phase column is a versatile starting point for small, moderately polar molecules.[16] A column with dimensions such as 2.1 mm x 50 mm and a particle size of <3 µm is suitable for rapid and efficient separations.

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Rationale: Formic acid is a volatile mobile phase modifier that improves peak shape and ionization efficiency in ESI+.[11][16]

Protocol: Chromatographic Method Development

  • Initial Gradient: Start with a generic gradient, for example: 5% B to 95% B over 5 minutes.[16]

  • Injection: Inject 1-5 µL of a 1 µg/mL solution.

  • Optimization: Adjust the gradient to achieve a retention time of 2-4 minutes with a sharp, symmetrical peak. If retention is poor, a more polar column (e.g., a polar-embedded phase) could be considered. If the peak shape is poor, adjusting the mobile phase additive concentration might help.[16]

Example LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmGood starting point for small molecules.[16]
Mobile Phase A0.1% Formic Acid in WaterVolatile acidifier for good peak shape and ESI+ response.[11]
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Vol.2 µL
MS System
Ionization ModeESI PositiveBasic nitrogen is readily protonated.
Capillary Voltage3.5 kVTypical for ESI.
Gas Temp.300 °CAids in desolvation.
Gas Flow10 L/minAids in desolvation.
MRM TransitionsTo be determined experimentallyFor quantitative analysis.

Fragmentation Analysis and Structural Elucidation

Understanding the fragmentation pattern is crucial for structural confirmation and for selecting specific transitions for quantitative analysis. Electron Ionization (EI) and ESI with collision-induced dissociation (CID) will produce different but complementary fragmentation patterns.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule (m/z 182.0) will likely involve cleavages characteristic of ketones and halogenated aromatic compounds.[15][17]

Fragmentation_Pathway M [M+H]+ m/z 182.0 F1 Loss of CO (-28 Da) M->F1 -CO F2 Loss of Cl (-35 Da) M->F2 -Cl• F3 Loss of HCl (-36 Da) M->F3 -HCl P1 [C8H9NCl]+ m/z 154.0 P2 [C9H9NO]+ m/z 147.0 P3 [C9H8N]+ m/z 146.0

Caption: Predicted fragmentation of this compound.

Interpretation of Key Fragments:

  • Loss of CO (m/z 154.0): A characteristic fragmentation for ketones is the neutral loss of carbon monoxide (28 Da).[17]

  • Loss of Chlorine (m/z 147.0): The cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical.[15][18]

  • Loss of HCl (m/z 146.0): Elimination of hydrogen chloride is another common pathway for chloro-substituted compounds.[15]

These predicted fragments provide a strong basis for interpreting the experimental MS/MS spectrum and for selecting robust MRM transitions for quantification. For example, the transitions 182.0 -> 154.0 and 182.0 -> 146.0 would be excellent candidates to monitor.

Method Validation

For use in regulated environments such as drug development, any analytical method must be validated to ensure it is fit for its intended purpose.[1][13] The validation should assess several key parameters.[3]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the analyte's retention time in blank samples.[3][13]
Linearity & Range The response is proportional to the concentration over a given range.Correlation coefficient (r²) ≥ 0.995.[11]
Accuracy Closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantitation).[3]
Precision Agreement between replicate measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[3][11]
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.[3][13]
Stability Analyte stability in the matrix under various storage conditions.Analyte concentration remains within ±15% of the initial value.[3]

Conclusion

This application note provides a detailed and scientifically grounded approach to the mass spectrometric analysis of this compound. By following the systematic protocols for sample preparation, LC-MS/MS method development, and data interpretation, researchers can generate high-quality, reliable, and reproducible data. The emphasis on understanding the rationale behind each step empowers the analyst to adapt these methods to their specific needs, ensuring robust analytical outcomes in the demanding field of pharmaceutical research and development.

References

Application Notes: Infrared Spectroscopic Analysis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organic molecules. This guide provides a comprehensive technical overview and detailed protocols for the analysis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the causal relationships behind instrumental parameters and sample preparation choices. The protocols herein are designed to be self-validating, ensuring researchers can generate reliable, reproducible, and accurate spectroscopic data for compound identification, purity assessment, and reaction monitoring.

The Molecular Profile of this compound

A robust interpretation of an IR spectrum begins with a thorough understanding of the molecule's constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.[1][2] this compound is a structurally rich molecule featuring several key functionalities that yield a distinctive spectroscopic "fingerprint."

The primary functional groups are:

  • α,β-Unsaturated Ketone (Enone): The carbonyl group is conjugated with a carbon-carbon double bond, which influences its electronic environment and, consequently, its vibrational frequency.

  • Cyclic Amine/Lactam Moiety: The nitrogen atom within the heterocyclic ring structure gives rise to characteristic N-H vibrations.

  • Substituted Aromatic Ring: The pyridine portion of the quinolinone core contains aromatic C=C and C-H bonds.

  • Vinylic C-Cl Bond: The chloro-substituent attached to the aromatic ring has a distinct stretching frequency.

  • Aliphatic C-H Bonds: The saturated cyclohexane ring contains multiple sp³-hybridized carbon-hydrogen bonds.

Below is a visualization of the molecule with its key functional groups highlighted, which will form the basis of our spectral interpretation.

Caption: Molecular structure of this compound.

Predicted Infrared Absorption Frequencies

The utility of IR spectroscopy lies in the correlation between specific vibrational modes and their absorption frequencies. The region above 1500 cm⁻¹ is known as the diagnostic region, where absorptions are typically well-resolved and assignable to specific functional groups.[1][3] The more complex region below 1500 cm⁻¹ is the fingerprint region, which is unique to the molecule as a whole.[1]

The following table summarizes the expected absorption bands for this compound, grounded in established spectroscopic principles.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityRationale & Authoritative Insights
3400 - 3200N-H Stretch (Lactam)Medium, possibly broadThe N-H bond in the cyclic amide (lactam) structure gives rise to this absorption. Intermolecular hydrogen bonding can cause this peak to broaden.[4][5]
3100 - 3000C-H Stretch (Aromatic/Vinylic)Medium to Weaksp²-hybridized C-H bonds absorb at slightly higher frequencies than their sp³ counterparts. This is a key diagnostic feature to confirm the presence of aromatic or alkene C-H bonds.[3][6][7][8]
3000 - 2850C-H Stretch (Aliphatic)Medium to StrongThe sp³-hybridized C-H bonds of the -CH₂- groups in the saturated ring will produce strong, sharp peaks just below the 3000 cm⁻¹ dividing line.[1][3]
1685 - 1665C=O Stretch (α,β-Unsaturated Ketone)Strong, SharpThe carbonyl (C=O) stretch is one of the most intense peaks in the spectrum.[9] For a saturated six-membered cyclic ketone, the peak is near 1715 cm⁻¹.[10][11] However, conjugation with the C=C double bond delocalizes electron density, weakening the C=O bond and lowering the absorption frequency into this range.[10][12][13][14]
1620 - 1580C=C Stretch (Aromatic Ring)Medium to WeakAromatic rings exhibit characteristic skeletal vibrations. These peaks confirm the presence of the pyridinone core.[6][8][15]
1500 - 1400C=C Stretch (Aromatic Ring)Medium to WeakFurther skeletal vibrations from the aromatic system are expected in this region.[6][8]
850 - 550C-Cl StretchMedium to StrongThe vibration of the carbon-chlorine bond is found in the lower frequency fingerprint region. Its exact position can be influenced by the substitution pattern on the aromatic ring.[6]

Experimental Protocols

The quality of an IR spectrum is critically dependent on proper sample preparation. For a solid powder like this compound, several methods are viable. Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity, speed, and non-destructive nature.[16]

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR (Recommended)

ATR spectroscopy works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. This technique requires minimal sample preparation and is ideal for solid powders.[17]

Methodology:

  • Crystal Preparation: Before analysis, ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[18] Record a background spectrum of the clean, empty crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or ambient signals from the final sample spectrum.

  • Sample Application: Place a small amount of the powdered this compound sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[19]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures optimal contact between the powder and the crystal surface, which is essential for a high-quality spectrum.[17][18] Insufficient contact will result in a weak, noisy spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Protocol 2: Potassium Bromide (KBr) Pellet Method (Traditional)

This classic technique involves dispersing the sample within an IR-transparent matrix, typically potassium bromide (KBr).[18] While it can produce high-quality transmission spectra, it is more labor-intensive and susceptible to operator error.

Methodology:

  • Sample Preparation: Grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle.[18] The goal is to create a fine, homogenous mixture. Inadequate grinding can lead to light scattering (the Christiansen effect) and distorted peak shapes.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply several tons of pressure to form a clear or translucent pellet.[18][20] A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture in the KBr.

  • Analysis: Place the KBr pellet into the sample holder in the FT-IR spectrometer's beam path and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.

  • Disposal: KBr pellets are typically discarded after use. The pellet die must be cleaned meticulously to prevent cross-contamination.

The general workflow for obtaining and analyzing an IR spectrum is illustrated below.

G cluster_prep Choose Method cluster_analyze Interpretation start Start: Obtain Solid Sample prep Sample Preparation start->prep atr ATR: Place powder on crystal prep->atr kbr KBr: Grind with KBr & press pellet prep->kbr bkg Acquire Background Spectrum (Clean ATR or empty holder) atr->bkg kbr->bkg acq Acquire Sample Spectrum bkg->acq proc Process Data (Background Subtraction) acq->proc analyze Analyze Spectrum proc->analyze peaks Identify Peak Positions (cm⁻¹) analyze->peaks assign Assign Peaks to Functional Groups peaks->assign compare Compare to Reference Data assign->compare report Report Findings (Structure Verified) compare->report

Caption: General workflow for FT-IR analysis of a solid sample.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural confirmation of this compound. By carefully preparing the sample, particularly using the recommended ATR protocol, and correlating the resulting absorption bands with the known frequencies of its constituent functional groups, researchers can definitively verify the compound's identity and assess its purity. This application note serves as a foundational guide for scientists in pharmaceutical research and development, enabling them to confidently apply this powerful technique in their workflows.

References

Application Notes and Protocols for Cell-Based Assays Using 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and databases has revealed no specific data or established cell-based assay protocols for the compound 3-Chloro-7,8-dihydroquinolin-5(6H)-one. While the compound is commercially available, its biological activity, mechanism of action, and potential applications in cellular research have not been documented in published studies.

Therefore, the following sections provide generalized protocols for common cell-based assays that could be adapted for the initial screening and characterization of novel compounds like this compound. These protocols are intended to serve as a starting point for researchers. It is imperative to perform dose-response studies and assay-specific validations when working with a new chemical entity.

Cell Viability and Cytotoxicity Assays

To determine the effect of a compound on cell viability, several assays can be employed. These assays measure metabolic activity or membrane integrity.

MTT Assay (Colorimetric)

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control[Value]100
0.1[Value][Value]
1[Value][Value]
10[Value][Value]
100[Value][Value]
Resazurin Assay (Fluorometric)

The resazurin assay uses a blue, non-fluorescent dye that is reduced by viable cells to the pink, highly fluorescent resorufin.

Experimental Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate.

  • Compound Treatment: Treat cells with various concentrations of the test compound.

  • Incubation: Incubate for the desired time period.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between healthy, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is bound by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the test compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry.[1]

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control[Value][Value][Value]
Compound (X µM)[Value][Value][Value]
Caspase Activity Assay

Caspases are a family of proteases that are critical mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7.

Experimental Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., a substrate linked to p-nitroaniline for colorimetric detection or AMC for fluorometric detection).

  • Incubation: Incubate to allow the active caspases to cleave the substrate.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

Signaling Pathways and Workflow Diagrams

As there is no specific information on the mechanism of action for this compound, the following diagrams represent a generic experimental workflow for compound screening and a hypothetical signaling pathway that could be investigated.

G cluster_workflow Experimental Workflow for Compound Screening Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Data Analysis Data Analysis Viability Assay->Data Analysis Apoptosis Assay->Data Analysis G cluster_pathway Hypothetical Apoptotic Signaling Pathway Compound Compound Target_Protein Target Protein Compound->Target_Protein Inhibition/Activation Caspase_Cascade Caspase Cascade Activation Target_Protein->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Application Notes and Protocols for a Representative Enzyme Inhibition Assay: 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, there is no publicly available information specifically detailing the enzyme inhibitory activity of 3-Chloro-7,8-dihydroquinolin-5(6H)-one. The following application note is a representative example and provides a detailed protocol for a generic protein kinase inhibition assay, a common starting point for characterizing novel quinoline derivatives based on the known activities of structurally related compounds. The presented data is hypothetical and for illustrative purposes only.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules.[1][2] These scaffolds are known to interact with a wide range of biological targets, including various enzymes, making them a subject of intense research in drug discovery.[1][2][3] Known enzymatic targets for quinoline derivatives include topoisomerases, proteasomes, and various kinases.[1][4] Given the structural features of this compound, a logical first step in its biological characterization is to screen it against a panel of enzymes, such as protein kinases, which are frequently implicated in proliferative diseases.

This document provides a detailed protocol for a representative in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a generic serine/threonine kinase.

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data for the inhibition of a generic serine/threonine kinase by this compound.

CompoundTarget EnzymeIC50 (µM)Assay Method
This compoundSerine/Threonine Kinase X8.2FRET-based
Staurosporine (Control)Serine/Threonine Kinase X0.015FRET-based

Signaling Pathway and Experimental Workflow

A diagram of a generic kinase signaling pathway is presented below.

G cluster_0 cluster_1 cluster_2 cluster_3 Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor This compound Inhibitor->RAF Inhibition

Caption: Generic MAP Kinase Signaling Pathway with a hypothetical inhibition point.

The experimental workflow for the kinase inhibition assay is outlined in the diagram below.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of This compound Dispense_Compound Dispense compound dilutions into 384-well plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase Add kinase to wells Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Incubate_1 Incubate at room temperature Add_Kinase->Incubate_1 Add_Substrate_ATP Add substrate/ATP mix to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at room temperature Add_Substrate_ATP->Incubate_2 Read_Plate Read plate on a fluorescence plate reader Incubate_2->Read_Plate Data_Analysis Calculate percent inhibition and determine IC50 Read_Plate->Data_Analysis

References

Application Notes and Protocols for Antimicrobial Screening of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antimalarial properties. The introduction of a chloro-substituent and the partial saturation of the quinoline ring, as seen in 3-Chloro-7,8-dihydroquinolin-5(6H)-one, can significantly influence its biological profile. Halogenated compounds, in general, have demonstrated potent antibacterial activity, even against antibiotic-resistant strains.[1] This document outlines the standard methodologies for evaluating the antimicrobial potential of this target compound.

Predicted Antimicrobial Activity and Rationale

Based on the antimicrobial activities of related compounds, this compound is predicted to exhibit activity against a range of bacterial and potentially fungal strains. The presence of the chloroquinoline core is a key indicator of potential antimicrobial efficacy. For instance, various chloroquinoline derivatives have been synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2]

Data on Structurally Related Compounds

To provide a reference for the potential efficacy of this compound, the following table summarizes the antimicrobial activity of structurally similar compounds.

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DerivativeTest Organism(s)MethodObserved Activity (MIC or Zone of Inhibition)Reference
Cloxyquin (5-chloro-8-hydroxyquinoline) Mycobacterium tuberculosisBroth MicrodilutionMIC: 0.062 to 0.25 µg/mL[3]
Halogenated 8-hydroxyquinolines Gram-positive bacteriaNot specifiedPotent activity reported[4]
Tetrazoloquinoline-1,2,3-Triazole Derivatives E. coli, F. devorans, B. cereusNot specifiedExcellent activity against Gram-negative bacteria[5]
2-chloro-6-methylquinoline hydrazone derivatives E. coli, S. aureus, P. aeruginosaCup-plate methodActivity reported[6]

Note: The data presented above is for structurally related compounds and should be used as a guideline for predicting the activity of this compound. Experimental verification is essential.

Experimental Protocols

Two standard and widely accepted methods for preliminary antimicrobial screening are the Agar Well Diffusion Assay and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay

This method is suitable for the initial screening of antimicrobial activity.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. The presence of an antimicrobial agent creates a zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Materials:

  • This compound

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Solvent for dissolving the compound (e.g., DMSO, sterile distilled water)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension with a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial suspension over the entire surface of the MHA plates using a sterile swab.

  • Well Preparation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.

  • Sample Loading: Add a defined volume (e.g., 50-100 µL) of the dissolved this compound solution into the wells. Also, add the positive and negative controls to separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well.

Workflow for Agar Well Diffusion Assay:

AgarWellDiffusion A Prepare Standardized Microbial Inoculum B Inoculate Mueller-Hinton Agar Plates A->B C Create Wells in Agar Plates B->C D Add Test Compound & Controls to Wells C->D E Pre-diffusion at Room Temperature D->E F Incubate Plates (37°C, 18-24h) E->F G Measure Zone of Inhibition (mm) F->G

Agar Well Diffusion Assay Workflow
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are observed for microbial growth, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth

  • Cultures of test microorganisms

  • Micropipettes and sterile tips

  • Solvent for dissolving the compound

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Microplate reader (optional, for quantitative measurement)

Protocol:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension and dilute it in the broth to the desired final concentration.

  • Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can also be determined by measuring the optical density using a microplate reader.

Workflow for Broth Microdilution (MIC) Assay:

BrothMicrodilution A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (37°C, 18-24h) C->D E Visually or Spectrophotometrically Assess Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution (MIC) Assay Workflow

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is unknown, related quinoline derivatives are known to exert their antimicrobial effects through various mechanisms. These include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is a classic mechanism for quinolone antibiotics, leading to the inhibition of DNA replication and repair.

  • Disruption of the Cell Membrane: Some quinoline derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: Quinolines can inhibit various essential microbial enzymes involved in metabolic pathways.

Further studies would be required to elucidate the precise mechanism of action for this compound.

Logical Relationship of Potential Mechanisms:

Mechanism Compound This compound Target1 DNA Gyrase / Topoisomerase IV Compound->Target1 Target2 Bacterial Cell Membrane Compound->Target2 Target3 Essential Metabolic Enzymes Compound->Target3 Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Loss of Membrane Integrity Target2->Effect2 Effect3 Disruption of Metabolism Target3->Effect3 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome Effect3->Outcome

References

Application Note: Derivatization of 3-Chloro-7,8-dihydroquinolin-5(6H)-one for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the derivatization of 3-chloro-7,8-dihydroquinolin-5(6H)-one for Structure-Activity Relationship (SAR) studies, complete with detailed protocols and data presentation, is provided below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

This application note outlines a strategic approach to the derivatization of this compound, a versatile scaffold for the synthesis of novel bioactive compounds. The protocols provided herein focus on key chemical transformations at the C3-chloro and C5-keto positions, which are critical for exploring the structure-activity relationships (SAR) of this compound class. Detailed experimental procedures, data interpretation guidelines, and methodologies for biological evaluation are presented to facilitate the discovery of potent and selective modulators of kinase signaling pathways, which are often implicated in oncology.

Introduction

The 7,8-dihydroquinolin-5(6H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of kinase inhibitors and other therapeutic agents. The presence of a chlorine atom at the C3-position and a ketone at the C5-position offers orthogonal handles for chemical modification, enabling a systematic exploration of the chemical space around the core structure. This allows for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

This note provides a roadmap for the derivatization of this compound to generate a library of analogs for SAR studies. The primary objective is to investigate the impact of substitutions at the C3 and C5 positions on the biological activity of the resulting compounds, with a focus on kinase inhibition.

Strategic Derivatization Workflow

A logical workflow for the derivatization and evaluation of the scaffold is presented. The workflow begins with the modification of the two primary reactive sites, followed by purification and biological screening to establish SAR.

G A Start: 3-Chloro-7,8-dihydro- quinolin-5(6H)-one B C3 Derivatization (e.g., Suzuki, Buchwald-Hartwig) A->B Path 1 C C5 Derivatization (e.g., Reductive Amination) A->C Path 2 D Library of C3-Substituted Intermediates B->D E Library of C5-Substituted Intermediates C->E F Orthogonal Derivatization (C5 modification of D or C3 modification of E) D->F E->F G Final Compound Library F->G H Purification & QC (HPLC, NMR, MS) G->H I Biological Screening (e.g., Kinase Assays) H->I J SAR Analysis & Data Interpretation I->J G cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Compound_3b Quinolinone Inhibitor (e.g., Compound 3b) Compound_3b->MEK

Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is a proposed synthetic route based on established chemical principles and analogous reactions found in the literature, including the construction of the core dihydroquinolinone ring system and subsequent chlorination. Detailed experimental procedures, quantitative data presented in tabular format, and a visual workflow diagram are provided to facilitate successful implementation in a laboratory or pilot plant setting.

Introduction

The 7,8-dihydroquinolin-5(6H)-one scaffold is a prevalent structural motif in a variety of biologically active molecules. The introduction of a chlorine atom at the 3-position creates a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery. The synthesis of this intermediate on a larger scale requires robust and reproducible methodologies. This document outlines a two-step synthetic sequence amenable to scale-up, commencing with the synthesis of the 7,8-dihydroquinolin-5(6H)-one core, followed by a regioselective chlorination.

Synthetic Strategy

The proposed two-step synthesis for this compound is outlined below. The initial step involves the construction of the 7,8-dihydroquinolin-5(6H)-one ring system, followed by chlorination at the 3-position.

cluster_0 Step 1: Synthesis of 7,8-dihydroquinolin-5(6H)-one cluster_1 Step 2: Chlorination A 1,3-Cyclohexanedione C Reaction Vessel A->C B 3-Aminoacrolein B->C D 7,8-dihydroquinolin-5(6H)-one C->D Condensation/ Cyclization E 7,8-dihydroquinolin-5(6H)-one G Reaction Vessel E->G F Vilsmeier Reagent (POCl3/DMF) F->G H This compound G->H Chlorination

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 7,8-dihydroquinolin-5(6H)-one

This procedure is adapted from general methods for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives.

Materials:

  • 1,3-Cyclohexanedione

  • 3-Aminoacrolein (or its diethyl acetal precursor)

  • Ammonium Acetate

  • Ethanol

  • Toluene

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate (for workup)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment:

  • 10 L Jacketed Glass Reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition Funnel

  • Heating/Cooling Circulator

  • Large-scale Rotary Evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge the 10 L jacketed glass reactor with 1,3-cyclohexanedione (1.0 kg, 8.92 mol) and ethanol (5 L).

  • Reagent Addition: In a separate vessel, prepare a solution of 3-aminoacrolein (0.64 kg, 8.92 mol) and ammonium acetate (0.69 kg, 8.92 mol) in ethanol (2 L).

  • Reaction: Slowly add the 3-aminoacrolein solution to the reactor over 1 hour while maintaining the internal temperature at 20-25 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40-50 °C and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: To the resulting residue, add toluene (5 L) and water (5 L). Adjust the pH of the aqueous layer to ~8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 7,8-dihydroquinolin-5(6H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Scale-up Synthesis of this compound

This protocol utilizes a Vilsmeier-Haack type reaction for the chlorination of the synthesized 7,8-dihydroquinolin-5(6H)-one.

Materials:

  • 7,8-dihydroquinolin-5(6H)-one (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

Equipment:

  • 10 L Jacketed Glass Reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition Funnel

  • Heating/Cooling Circulator

  • Filtration apparatus

Procedure:

  • Vilsmeier Reagent Formation: In the 10 L jacketed glass reactor, cool N,N-dimethylformamide (DMF, 2 L) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 kg, 9.78 mol) dropwise via an addition funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 7,8-dihydroquinolin-5(6H)-one (1.2 kg, 8.15 mol) in dichloromethane (DCM, 4 L) and add it slowly to the pre-formed Vilsmeier reagent, maintaining the internal temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-45 °C for 4-6 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by pouring it onto crushed ice (10 kg) with vigorous stirring.

  • Neutralization and Extraction: Carefully neutralize the acidic mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 3 L).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

The following table summarizes the expected quantitative data for the scale-up synthesis. These values are representative and may vary based on specific reaction conditions and scale.

ParameterStep 1: Dihydroquinolinone SynthesisStep 2: Chlorination
Starting Material 1,3-Cyclohexanedione7,8-dihydroquinolin-5(6H)-one
Scale 1.0 kg1.2 kg
Molar Equivalents 1.01.0
Solvent Volume 7 L6 L
Reaction Time 12 hours4-6 hours
Reaction Temperature 78 °C (Reflux)40-45 °C
Typical Yield 75-85%65-75%
Purity (by HPLC) >95% (after recrystallization)>98% (after chromatography)

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • The quenching and neutralization steps are exothermic and may release gases. Ensure adequate cooling and venting.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The provided application notes and protocols outline a viable and scalable synthetic route to this compound. The methodologies are based on established chemical transformations and are designed to be practical for researchers, scientists, and drug development professionals. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Problem 1: Low or No Yield of the Desired Product

Potential CauseRecommended Solution
Incomplete reaction: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.Optimize the reaction temperature. Start with the recommended temperature in the protocol and incrementally adjust it. Small-scale trial reactions can help identify the optimal temperature range.
Poor quality of reagents: Impurities in starting materials or solvents can inhibit the reaction.Ensure all reagents and solvents are of high purity and are anhydrous where specified. Purify starting materials if necessary.
Ineffective catalyst: The catalyst may be deactivated or not suitable for the transformation.Use a fresh batch of the catalyst. If the reaction is known to be sensitive to air or moisture, ensure proper inert atmosphere techniques are used. Consider screening alternative catalysts if the issue persists.

Problem 2: Formation of Multiple Products (Side Reactions)

Potential Side ProductProbable CauseMitigation Strategy
Dichloro-substituted quinolinoneExcess chlorinating agent or harsh reaction conditions.Use a stoichiometric amount of the chlorinating agent (e.g., N-chlorosuccinimide). Perform the reaction at a lower temperature to control reactivity.
Over-oxidation of the cyclohexanedione ringPresence of strong oxidizing agents or prolonged exposure to air at high temperatures.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use purified solvents and reagents to eliminate oxidizing impurities.
Polymerization of starting materialsHigh reaction temperature or concentration.Reduce the reaction temperature and dilute the reaction mixture. Add the reagents dropwise to control the reaction rate and exotherm.
Incomplete cyclizationInsufficient reaction time or temperature for the cyclization step.Increase the reaction time or temperature for the cyclization step. Ensure the catalyst for cyclization is active.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a variation of the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group. For this compound, a plausible route involves the reaction of 3-chloro-3-(2-amino-6-chlorophenyl)acrylaldehyde with 1,3-cyclohexanedione.

Q2: How can I purify the final product?

Column chromatography is the most effective method for purifying this compound. A silica gel stationary phase with a gradient elution system of ethyl acetate and hexane is typically recommended. The exact ratio of the solvents should be determined by TLC analysis. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used for further purification.

Q3: What are the key analytical techniques to confirm the structure of this compound?

The structure of the final compound should be confirmed using a combination of spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carbonyl (C=O) and C-Cl bonds.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood, especially when handling volatile and chlorinated reagents.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible method for the synthesis of this compound.

Materials:

  • 2-Amino-6-chlorobenzaldehyde

  • N-Chlorosuccinimide (NCS)

  • 1,3-Cyclohexanedione

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography and recrystallization)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Chlorination of 2-Amino-6-chlorobenzaldehyde: In a round-bottom flask, dissolve 2-amino-6-chlorobenzaldehyde (1 equivalent) in ethanol. Add N-chlorosuccinimide (1.1 equivalents) portion-wise while stirring at room temperature. Monitor the reaction by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure.

  • Condensation and Cyclization: To the crude product from the previous step, add 1,3-cyclohexanedione (1 equivalent) and ethanol. Add a catalytic amount of piperidine (0.1 equivalents). Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, acidify the reaction mixture with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Collect the fractions containing the pure product and remove the solvent. Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagents Cyclization Reagents cluster_cyclization Condensation & Cyclization cluster_purification Purification & Analysis A 2-Amino-6-chlorobenzaldehyde C Chlorination Reaction A->C B N-Chlorosuccinimide B->C D Crude Chlorinated Intermediate C->D G Reflux in Ethanol D->G E 1,3-Cyclohexanedione E->G F Piperidine (Catalyst) F->G H Workup & Extraction G->H I Column Chromatography H->I J Final Product I->J K Characterization (NMR, MS, IR) J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Synthesis Issue Encountered Q1 Low or No Yield? Start->Q1 A1_1 Check Reaction Completion (TLC/LC-MS) Q1->A1_1 Yes Q2 Multiple Products Formed? Q1->Q2 No A1_2 Optimize Temperature A1_1->A1_2 A1_3 Verify Reagent Quality A1_2->A1_3 End Problem Resolved A1_3->End A2_1 Adjust Stoichiometry of Chlorinating Agent Q2->A2_1 Yes Q2->End No A2_2 Use Inert Atmosphere A2_1->A2_2 A2_3 Control Reaction Temperature & Concentration A2_2->A2_3 A2_3->End

Caption: Troubleshooting flowchart for common synthesis issues.

Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Chlorinated Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of chlorinated quinolinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this powerful yet challenging reaction. Chlorinated quinolinones, while vital synthons, present unique hurdles due to their electronic properties. This document provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Section 1: Foundational Principles & The Chlorinated Quinolinone Challenge

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The process involves two key stages: the formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃), followed by an electrophilic aromatic substitution on the substrate.[4][5][6] The resulting iminium intermediate is then hydrolyzed during workup to yield the desired aldehyde.[2]

The Core Mechanism

The reaction is initiated by the attack of the amide oxygen onto the electrophilic phosphorus of POCl₃, leading to the formation of the highly electrophilic Vilsmeier reagent.

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_Reagent - OPOCl₂⁻ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Arene Chlorinated Quinolinone Arene->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Aryl Aldehyde (Product) Iminium_Salt->Aldehyde + H₂O (Workup)

Caption: General workflow of the Vilsmeier-Haack reaction.

Why Are Chlorinated Quinolinones Difficult Substrates?

The primary challenge arises from the electronic nature of the substrate. Both the quinolinone ring system and the chlorine substituent are electron-withdrawing. This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards the Vilsmeier reagent, which is a relatively weak electrophile.[3] Consequently, forcing conditions such as higher temperatures and longer reaction times are often necessary, which can lead to a host of side reactions.[7]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the common pitfalls encountered during the formylation of chlorinated quinolinones.

Q1: My reaction shows very low conversion or fails to proceed entirely. What are the likely causes and solutions?

This is the most frequent issue. The root cause is almost always the reduced nucleophilicity of the chlorinated quinolinone ring.

  • Potential Cause 1: Insufficient Reaction Temperature. Standard Vilsmeier-Haack conditions (room temperature to 60°C) are often inadequate.[7]

    • Solution: Gradually increase the reaction temperature. Successful formylation of deactivated systems often requires temperatures in the range of 80-100°C. Monitor the reaction by TLC to track the consumption of starting material. Be aware that higher temperatures can promote side reactions.[8]

  • Potential Cause 2: Moisture Contamination. The Vilsmeier reagent and POCl₃ are extremely sensitive to moisture.[9] Water will rapidly quench the reagent, halting the reaction.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Potential Cause 3: Incorrect Stoichiometry. For deactivated substrates, a simple 1:1:1 ratio of substrate:DMF:POCl₃ is rarely sufficient.

    • Solution: Increase the excess of the Vilsmeier reagent. A common starting point is to use a 3- to 5-fold molar excess of both DMF and POCl₃ relative to the quinolinone substrate. In some cases, using DMF as the solvent is an effective strategy.[10]

Q2: My reaction is messy, producing multiple spots on TLC, and the desired product is a minor component. How can I improve selectivity?

The formation of multiple products indicates that side reactions are outcompeting the desired formylation.

  • Potential Cause 1: Over-chlorination. POCl₃ is a chlorinating agent. At elevated temperatures, it can add further chlorine atoms to the quinolinone ring, especially if other activating groups are present.[11]

    • Solution: Minimize the reaction temperature and time. Once TLC shows a reasonable conversion to the desired product, proceed with the workup. Avoid prolonged heating. Reducing the excess of POCl₃ may also help, but this can be a delicate balance as sufficient reagent is needed to drive the reaction.

  • Potential Cause 2: Diformylation or Reaction at Other Sites. While less common on a deactivated ring, reaction at an alternative, less-deactivated position can occur. If the methyl group is present on the quinoline ring, the Vilsmeier reagent can react with it.[12][13]

    • Solution: Careful control of stoichiometry is key. Use the minimum effective excess of the Vilsmeier reagent. Characterize your major byproducts using NMR and Mass Spectrometry to understand the undesired reaction pathways, which will inform your optimization strategy.

Q3: The workup procedure is problematic. I'm getting an oil instead of a solid, or the product seems to be decomposing.

The workup is a critical step where many reactions are lost. The hydrolysis of the intermediate iminium salt and unreacted POCl₃ is highly exothermic and generates significant amounts of acid.

  • Potential Cause 1: Incomplete Hydrolysis or Degradation. Rapid or uncontrolled quenching can lead to localized heating and pH changes, potentially degrading the product.

    • Solution: Always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[14] This dissipates the heat effectively. Never add water or ice to the reaction mixture.

  • Potential Cause 2: Incorrect pH during Neutralization. The final product's stability and solubility are pH-dependent. Strongly basic conditions (e.g., using concentrated NaOH) can sometimes lead to side reactions like the Cannizzaro reaction or decomposition.[14]

    • Solution: Neutralize the cold aqueous solution slowly with a milder base, such as a saturated solution of sodium bicarbonate or sodium acetate, until the pH is approximately 6-8.[14][15] This often facilitates cleaner precipitation of the product.

  • Potential Cause 3: Product Oiling Out. Some formylated quinolinones may have lower melting points or be amorphous initially.

    • Solution: If an oil forms, attempt to induce crystallization by scratching the inside of the flask with a glass rod. Alternatively, after extraction into an organic solvent, try triturating the concentrated residue with a non-polar solvent like hexanes or diethyl ether to precipitate the product.

Q4: How can I reliably confirm that formylation has occurred and determine its position on the quinolinone ring?

Proper analytical characterization is essential.

  • Solution: A combination of spectroscopic techniques is required:

    • ¹H NMR: Look for a new, sharp singlet in the downfield region (typically δ 9.5-10.5 ppm), which is characteristic of an aldehyde proton.[12][16] The coupling patterns of the remaining aromatic protons will change, allowing for the determination of the substitution site.

    • ¹³C NMR: The appearance of a new signal around δ 185-195 ppm is indicative of the aldehyde carbonyl carbon.

    • FTIR Spectroscopy: A strong carbonyl (C=O) stretching band will appear around 1680-1700 cm⁻¹, and characteristic aldehyde C-H stretches can be observed near 2720 and 2820 cm⁻¹.[16][17][18][19]

    • Mass Spectrometry: The molecular ion peak should correspond to the mass of the starting material plus 28 Da (for the addition of a -CHO group and loss of -H).

Section 3: Systematic Optimization & Recommended Protocol

Optimization Parameters

For a challenging substrate like a chlorinated quinolinone, a systematic approach to optimization is crucial. The following table summarizes the key variables and their expected impact.

ParameterRange/ConditionEffect on YieldEffect on Purity/Side ReactionsRecommendation
Temperature 25°C to 120°CIncreases with temperatureSide reactions increase significantly at high temperatures[7]Start at 80°C and increase incrementally, monitoring by TLC.
Reaction Time 1 to 24 hoursIncreases with timeLonger times at high temp increase byproduct formationMonitor reaction every 2-3 hours. Quench once starting material is mostly consumed.
POCl₃ (equiv.) 2 to 12Higher equivalents can drive the reactionExcess can lead to chlorination and decompositionStart with 4-5 equivalents. Increase if conversion is low.
DMF (equiv.) 3 to solventHigher concentration increases reaction rateCan make workup more difficult if used as solventUse 4-5 equivalents in a solvent like 1,2-dichloroethane, or use DMF as the solvent.
Workup pH 2 to 10Product may be soluble at very low/high pHStrongly basic conditions can cause degradation[14]Neutralize slowly to pH 6-8 for optimal precipitation.
General Experimental Protocol

Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[20]

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 equiv.). Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (4.0 equiv.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a thick, pale-yellow salt-like slurry.

  • Reaction: Add the chlorinated quinolinone (1.0 equiv.), either as a solid or dissolved in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90°C) using an oil bath and a condenser.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in a separate vial with ice and bicarbonate solution, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (at least 10 times the volume of the reaction mixture).

  • Slowly and carefully pour the reaction mixture onto the crushed ice. A precipitate may form.

  • Neutralization: With continued stirring and cooling, slowly add a saturated solution of sodium bicarbonate or sodium acetate until the pH of the aqueous layer is between 6 and 8.[14]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of a cold non-polar solvent (like hexanes) to aid in drying.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Reaction Monitor Monitor by TLC (after 3h @ 90°C) Start->Monitor Problem1 Low/No Conversion Monitor->Problem1 <10% Product Problem2 Multiple Products Monitor->Problem2 Complex Mixture Problem3 Good Conversion Monitor->Problem3 Clean Conversion Action1a Ensure Anhydrous Conditions Problem1->Action1a Action2a Lower Temp to 80°C Problem2->Action2a Workup Proceed to Workup Problem3->Workup Action1b Increase Temp to 110°C OR Increase Reagent Equivalents Action1a->Action1b Action1b->Monitor Re-run & Monitor Action2b Reduce Reagent Equivalents Action2a->Action2b Action2b->Monitor Re-run & Monitor

Caption: A decision-tree for troubleshooting common reaction outcomes.

References

Technical Support Center: Optimizing the Friedländer Synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Chloro-7,8-dihydroquinolin-5(6H)-one synthesized via the Friedländer annulation.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the Friedländer synthesis of this compound?

The synthesis involves the condensation of 2-amino-4-chlorobenzaldehyde or a related 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[1] For the target molecule, the typical starting materials are 2-amino-4-chlorobenzaldehyde and cyclohexane-1,3-dione.

Q2: What are the common causes of low yield in this specific Friedländer synthesis?

Several factors can contribute to low yields, including:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and depends on the specific substrates.[2]

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition and side reactions.

  • Poor Substrate Reactivity: Electron-withdrawing groups, such as the chloro group on the aniline ring, can decrease nucleophilicity and slow the reaction.

  • Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the dione reactant, especially under basic conditions.[3]

  • Solvent Effects: The polarity of the solvent can influence reaction rates and the solubility of reactants.

Q3: How do I select the appropriate catalyst?

The choice between an acid or base catalyst is substrate-dependent.[3]

  • Acid Catalysts: Generally effective for a wide range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[2] Trifluoroacetic acid has also been used effectively.

  • Base Catalysts: Often used for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[3]

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free conditions have been successfully employed for the Friedländer synthesis, often in conjunction with microwave irradiation or specific catalysts like p-toluenesulfonic acid or iodine. This approach can lead to shorter reaction times and higher yields.[3]

Troubleshooting Guide

Problem 1: Low to no product yield.

Potential Cause Recommended Solution
Incorrect Catalyst Screen both acid and base catalysts. For electron-deficient anilines, a strong acid catalyst like trifluoroacetic acid or a Lewis acid may be more effective.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and decomposition. Microwave irradiation can be a highly effective method for rapid and controlled heating.[4]
Poor Substrate Reactivity Increase the concentration of the reactants or the catalyst loading. Consider using a more reactive derivative of the starting materials if possible.
Catalyst Inactivation Ensure the reaction is free of water and other impurities that could neutralize the catalyst, especially when using Lewis acids.

Problem 2: Significant side product formation (e.g., tar or self-condensation products).

Potential Cause Recommended Solution
Reaction Temperature is Too High Reduce the reaction temperature and increase the reaction time. High temperatures can promote polymerization and decomposition.
Catalyst Concentration is Too High Decrease the catalyst loading to minimize undesired side reactions.
Aldol Self-Condensation If using a base catalyst, consider switching to an acid catalyst to suppress the self-condensation of cyclohexane-1,3-dione.[3] Alternatively, adding the dione slowly to the reaction mixture can minimize its self-reaction.
Air Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive intermediates.

Problem 3: Difficulty in product purification.

Potential Cause Recommended Solution
Complex Reaction Mixture Optimize the reaction conditions to minimize side products. A cleaner reaction will simplify the purification process.
Product is an Oil Attempt to crystallize the product by forming a salt (e.g., hydrochloride salt) which can then be neutralized to give the pure product.
Co-eluting Impurities If using column chromatography, try different solvent systems or stationary phases (e.g., alumina instead of silica gel).

Experimental Protocols

Representative Protocol: Acid-Catalyzed Friedländer Synthesis of this compound

Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions.

Materials:

  • 2-Amino-4-chlorobenzaldehyde

  • Cyclohexane-1,3-dione

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-4-chlorobenzaldehyde (1 equivalent) and cyclohexane-1,3-dione (1.1 equivalents) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Effect of Catalyst on Yield in Friedländer Synthesis

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
p-TsOHEthanolReflux6Moderate to High
H₂SO₄EthanolReflux4Moderate
KOHEthanolReflux8Low to Moderate
ZnCl₂TolueneReflux5Moderate
Trifluoroacetic acidDichloromethaneRoom Temp12High
NoneNone (Microwave)1200.5High

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Table 2: Effect of Solvent on Yield in Acid-Catalyzed Friedländer Synthesis

Solvent Dielectric Constant Boiling Point (°C) Typical Yield (%)
Ethanol24.578Moderate to High
Toluene2.4111Moderate
Acetonitrile37.582Moderate to High
Dichloromethane9.140Moderate
Solvent-FreeN/AVariesHigh

Visualizations

Friedlander_Mechanism Reactants 2-Amino-4-chlorobenzaldehyde + Cyclohexane-1,3-dione Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone -H₂O Cyclized_Intermediate Cyclized Intermediate Enone->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product -H₂O

Caption: Reaction mechanism of the Friedländer synthesis.

Troubleshooting_Workflow Start Low Yield in Friedländer Synthesis Check_Catalyst Is the catalyst appropriate? Start->Check_Catalyst Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Optimize_Catalyst Screen acid/base catalysts. Consider Lewis acids. Check_Catalyst->Optimize_Catalyst No Check_Side_Reactions Are there side reactions? Check_Temp->Check_Side_Reactions Yes Optimize_Temp Gradually increase temperature. Try microwave synthesis. Check_Temp->Optimize_Temp No Address_Side_Reactions Switch catalyst type (acid vs. base). Lower temperature. Use inert atmosphere. Check_Side_Reactions->Address_Side_Reactions Yes Improved_Yield Improved Yield Check_Side_Reactions->Improved_Yield No Optimize_Catalyst->Check_Temp Optimize_Temp->Check_Side_Reactions Address_Side_Reactions->Improved_Yield

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible synthetic strategy involves a two-step process starting from 3-aminocyclohex-2-en-1-one. The first step is an acylation reaction with 3-chloropropionyl chloride to form the intermediate N-(3-oxocyclohex-1-en-1-yl)-3-chloropropanamide. This is followed by an intramolecular cyclization, typically promoted by a dehydrating agent or acid catalyst, to yield the target molecule, this compound.

Q2: What are the potential major byproducts in this synthesis?

Potential byproducts can arise from both the acylation and cyclization steps. During acylation, over-acylation or reaction at the oxygen atom of the enaminone can occur. The cyclization step is more prone to side reactions, including the formation of isomeric quinolinone structures, incomplete cyclization leaving the intermediate unreacted, and polymerization, especially under harsh acidic conditions. Tar formation is a common issue in many quinoline syntheses and can be expected here as well.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction progress. A non-polar eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, intermediate, and the final product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more detailed analysis and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Troubleshooting Guides

Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete Acylation: The initial acylation of 3-aminocyclohex-2-en-1-one may be inefficient. This could be due to low-quality reagents, insufficient reaction time, or inappropriate temperature.- Ensure 3-chloropropionyl chloride is fresh and free of hydrolysis products. - Use an appropriate base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. - Monitor the reaction by TLC to ensure the disappearance of the starting enaminone. - The reaction is often performed at low temperatures (0-5 °C) to control reactivity.
Failed Cyclization: The intramolecular cyclization is a critical step and can be challenging. The choice of cyclizing agent and reaction conditions are crucial.- Common cyclizing agents include polyphosphoric acid (PPA), Eaton's reagent, or strong acids like sulfuric acid. The choice depends on the substrate's stability. - Ensure anhydrous conditions, as water can inhibit the reaction.[1] - Optimize the reaction temperature and time. High temperatures can lead to decomposition.[1]
Formation of Multiple Products (Byproducts) Isomer Formation: Depending on the cyclization conditions, different isomers of the quinolinone may form.- The regioselectivity of the cyclization can be influenced by the choice of acid catalyst and solvent. Experiment with different conditions to favor the desired isomer.
Polymerization/Tar Formation: Strong acidic conditions and high temperatures can lead to the polymerization of starting materials and intermediates, resulting in a dark, tarry reaction mixture.[1]- Use milder cyclization conditions if possible. - Add the reaction mixture to ice water after completion to precipitate the product and separate it from the tar. - Purification by column chromatography may be necessary to remove polymeric byproducts.
Difficult Purification Co-eluting Impurities: Byproducts with similar polarity to the desired product can make purification by column chromatography challenging.- Optimize the eluent system for column chromatography to achieve better separation. - Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.
Product Instability: The product may be sensitive to the purification conditions.- Avoid prolonged exposure to strong acids or bases during workup and purification. - If using chromatography, consider using a neutral stationary phase like silica gel.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is provided below. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety procedures.

Step 1: Synthesis of N-(3-oxocyclohex-1-en-1-yl)-3-chloropropanamide

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminocyclohex-2-en-1-one (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a base, such as triethylamine (1.1 eq), to the solution.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Intramolecular Cyclization to this compound

  • To the crude N-(3-oxocyclohex-1-en-1-yl)-3-chloropropanamide, add a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture with stirring to 80-100 °C for 1-3 hours, monitoring the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_purification Purification start 3-Aminocyclohex-2-en-1-one intermediate N-(3-oxocyclohex-1-en-1-yl)- 3-chloropropanamide start->intermediate Acylation reagent1 3-Chloropropionyl Chloride + Base reagent1->intermediate product This compound intermediate->product Intramolecular Cyclization reagent2 Cyclizing Agent (e.g., PPA) reagent2->product purification Column Chromatography or Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_acylation Acylation Issues cluster_cyclization Cyclization Issues cluster_byproducts Byproduct Formation start Low Yield or No Product check_reagents Check Reagent Quality (Enaminone, Acyl Chloride) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Base) start->check_conditions check_cyclizing_agent Optimize Cyclizing Agent (PPA, Eaton's Reagent) start->check_cyclizing_agent check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous check_temp_time Optimize Temperature & Time start->check_temp_time isomer_formation Isomer Formation start->isomer_formation polymerization Polymerization/Tar start->polymerization

References

Degradation of 3-Chloro-7,8-dihydroquinolin-5(6H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloro-7,8-dihydroquinolin-5(6H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work involving the degradation of this compound in solution.

Problem Possible Causes Recommended Solutions
Unexpected peaks are observed during HPLC analysis of a stability sample. 1. Formation of degradation products. 2. Contamination from solvent, glassware, or reagents. 3. Interaction with buffer components.1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products. 2. Analyze a blank sample (solvent and buffer without the compound) to check for contaminants. 3. Evaluate the compatibility of the compound with different buffer systems.
Rapid degradation of the compound is observed shortly after dissolution. 1. The solution pH may be promoting rapid hydrolysis. 2. The solvent may be inappropriate, leading to instability. 3. Exposure to light may be causing photodegradation.1. Adjust the pH of the solution to a more neutral range and analyze stability at different pH values. 2. Test the stability in a range of pharmaceutically acceptable solvents. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Poor mass balance is observed in the stability study. 1. Some degradation products may not be eluting from the HPLC column. 2. Degradants may not be UV-active at the detection wavelength. 3. The compound or its degradants may be volatile. 4. Adsorption of the compound or degradants to the container surface.1. Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to ensure all related substances are eluted. 2. Use a photodiode array (PDA) detector to screen for peaks at different wavelengths. 3. Use a mass spectrometer to detect non-UV-active or volatile degradation products. 4. Use silanized glassware or containers made of inert materials.
Inconsistent results are obtained across replicate stability samples. 1. Inhomogeneous sample preparation. 2. Variability in storage conditions (e.g., temperature fluctuations). 3. Pipetting or dilution errors.1. Ensure complete dissolution and thorough mixing of the stock and sample solutions. 2. Use a calibrated and validated stability chamber with tight temperature and humidity control. 3. Calibrate all pipettes and use precise dilution techniques.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The enone functionality may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The secondary amine and the electron-rich aromatic ring could be prone to oxidation.

  • Photodegradation: The conjugated system may absorb UV light, leading to photodegradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored at refrigerated temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen. For long-term storage, freezing (-20 °C or lower) may be considered, but freeze-thaw stability should be evaluated.

Q3: How can I identify the degradation products of this compound?

A3: A combination of liquid chromatography-mass spectrometry (LC-MS) techniques is highly effective for the identification of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination, and tandem mass spectrometry (MS/MS) can be used to elucidate the structure of the degradants. Isolation of major degradation products followed by nuclear magnetic resonance (NMR) spectroscopy can confirm their structures.

Q4: Is this compound sensitive to pH?

A4: Yes, compounds with α,β-unsaturated ketone and secondary amine functionalities are often pH-sensitive. It is recommended to perform a pH-rate profile study to determine the pH of maximum stability. Generally, neutral or slightly acidic conditions may be more favorable than highly acidic or basic conditions.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC with UV/PDA and MS detectors

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Also, place a solution of the compound in a suitable solvent in the oven at 60 °C for 48 hours.

    • Analyze the samples by dissolving the solid in a suitable solvent and diluting the solution sample with mobile phase.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be protected from light with aluminum foil.

    • Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Use a PDA detector to monitor for peak purity and a mass spectrometer to obtain mass information on the parent compound and any degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results
Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
Acid Hydrolysis0.1 N HCl24 h60 °C15.234.5 min
Base Hydrolysis0.1 N NaOH24 hRT45.843.8 min
Oxidation3% H₂O₂24 hRT22.525.1 min
Thermal (Solution)-48 h60 °C5.114.5 min
Thermal (Solid)-48 h80 °C< 1.00-
Photodegradation1.2 million lux h-RT8.926.2 min

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C Solution) stock->thermal photo Photolytic Stress (Photostability Chamber) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-PDA-MS Analysis neutralize->hplc report Characterize Degradants & Report Findings hplc->report

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent 3-Chloro-7,8-dihydro- quinolin-5(6H)-one hydrolysis_product Hydrolysis Product (e.g., ring opening) parent->hydrolysis_product H⁺ / OH⁻ oxidation_product Oxidation Product (e.g., N-oxide) parent->oxidation_product [O] photo_product Photodegradation Product (e.g., dehalogenation) parent->photo_product

Caption: Potential degradation pathways for the compound.

Technical Support Center: Stability of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental stability data for 3-Chloro-7,8-dihydroquinolin-5(6H)-one is limited in publicly available literature. This guide is based on the general chemical principles of α,β-unsaturated ketones, quinolinones, and established methodologies for forced degradation studies. The information provided should be used as a general framework and adapted for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under acidic conditions?

A1: Based on its structure as an α,β-unsaturated ketone within a quinolinone framework, this compound is susceptible to several degradation pathways in acidic media. The most probable pathways include:

  • Acid-catalyzed hydration: The double bond of the enone system can undergo hydration, leading to the formation of a β-hydroxy ketone. This reaction typically follows Markovnikov's rule.[1]

  • Retro-Aldol Reaction: Under certain acidic conditions, particularly with heating, the molecule could undergo a retro-aldol reaction, leading to the cleavage of the carbon-carbon bond and fragmentation of the ring system.[2][3][4]

  • Halogenation Reactions: While less common as a degradation pathway, acidic conditions can sometimes facilitate halogen exchange or other reactions at the chlorinated position, although this is highly dependent on the specific reagents and conditions.[5][6]

  • Isomerization: Acid can catalyze the isomerization of the double bond within the α,β-unsaturated system.[7]

Q2: What are the visible signs of degradation when working with this compound in acidic solutions?

A2: Degradation may not always be visually apparent. However, you might observe:

  • A change in the color of the solution.

  • The formation of a precipitate, indicating the formation of less soluble degradation products.

  • For analytical studies, the appearance of new peaks and a decrease in the area of the parent compound peak in your HPLC or LC-MS chromatograms are the most reliable indicators of degradation.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: If the reaction chemistry allows, work at the highest possible pH where the compound remains stable. Using buffered solutions can help maintain a consistent pH.

  • Temperature Control: Perform reactions at the lowest effective temperature. Elevated temperatures can significantly accelerate degradation.[8]

  • Minimize Exposure Time: Prepare acidic solutions of the compound immediately before use and minimize the duration of the experiment.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can sometimes be initiated under acidic conditions.[8]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation, which can be a contributing factor to instability.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS. The compound is degrading under the experimental conditions.- Perform a forced degradation study to identify potential degradation products.[11][12] - Adjust experimental conditions (lower temperature, higher pH, shorter reaction time).
Inconsistent results between experiments. Variability in the preparation of acidic solutions or temperature fluctuations.- Ensure accurate and consistent preparation of all acidic solutions and buffers. - Use a calibrated and stable heating/cooling system.
Loss of starting material with no clear degradation products. The degradation products may not be detectable by the current analytical method (e.g., they are volatile or do not have a chromophore).- Modify the analytical method (e.g., change the detection wavelength, use a mass spectrometer detector). - Consider the possibility of polymerization or adsorption to the container surface.
No degradation is observed under stress conditions. The compound may be highly stable under the applied conditions.- Increase the severity of the stress conditions (e.g., higher acid concentration, higher temperature, longer exposure time).[10][12]

Data Presentation

Table 1: Hypothetical Stability of a Generic α,β-Unsaturated Quinolinone Under Acidic Conditions

Disclaimer: The following data is illustrative and intended to show expected trends. It is not experimental data for this compound.

Condition Time (hours) % Parent Compound Remaining (at 25°C) % Parent Compound Remaining (at 50°C)
0.1 N HCl0100%100%
295%85%
882%60%
2465%30%
pH 4 Buffer0100%100%
299%97%
896%90%
2492%80%

Experimental Protocols

Protocol: Forced Degradation Study Under Acidic Conditions

Objective: To assess the stability of this compound in an acidic environment and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • pH meter

  • HPLC or LC-MS system

  • Thermostatic water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Acidic Stress:

    • In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 50°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).[11]

  • Sample Neutralization: Immediately after withdrawal, neutralize the acidic samples by adding an appropriate volume of 0.1 N NaOH to bring the pH to approximately 7. This is crucial to stop the degradation reaction before analysis.

  • Control Sample: Prepare a control sample by mixing the stock solution with the same volume of purified water instead of acid and store it under the same temperature conditions.

  • Analysis: Analyze the stressed and control samples by a suitable stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of the remaining parent compound at each time point.

Visualizations

cluster_main Potential Acid-Catalyzed Degradation Pathways cluster_hydration Hydration Pathway cluster_retro Retro-Aldol Pathway Start This compound (α,β-Unsaturated Ketone) Hydration_Intermediate β-Hydroxy Ketone (Hydration Product) Start->Hydration_Intermediate + H₂O, H⁺ Retro_Aldol_Product Ring-Opened Product (Fragmentation) Start->Retro_Aldol_Product H⁺, Heat

Caption: Potential degradation pathways for an α,β-unsaturated ketone under acidic conditions.

cluster_workflow Troubleshooting Workflow for Stability Issues Start Experiment shows signs of degradation (e.g., new HPLC peaks, low yield) Check_Conditions Review Experimental Conditions (pH, Temp, Time) Start->Check_Conditions Forced_Degradation Perform Forced Degradation Study Check_Conditions->Forced_Degradation If conditions seem appropriate Identify_Products Identify Degradation Products (e.g., using LC-MS) Forced_Degradation->Identify_Products Optimize Optimize Conditions (e.g., lower temp, higher pH) Identify_Products->Optimize Re-evaluate Re-evaluate Stability Optimize->Re-evaluate Stable Compound is Stable Re-evaluate->Stable Degradation minimized Not_Stable Compound is Unstable Re-evaluate->Not_Stable Degradation persists

Caption: A logical workflow for troubleshooting stability issues during experiments.

References

Technical Support Center: Stability of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-7,8-dihydroquinolin-5(6H)-one, focusing on its stability under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The primary stability concerns for this compound in a basic environment revolve around two main functional groups: the α-chloro ketone and the vinylogous amide (enaminone) system. The α-chloro ketone moiety is susceptible to a Favorskii-type rearrangement, which would lead to a ring contraction. Additionally, the vinylogous amide bond may undergo hydrolysis under basic conditions, leading to ring opening.

Q2: What is a Favorskii rearrangement and how does it apply to this molecule?

A2: The Favorskii rearrangement is a reaction of α-halo ketones in the presence of a base to form a carboxylic acid derivative, often with a ring contraction if the starting material is cyclic.[1][2] For this compound, this would likely involve the deprotonation at the C4 position, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom to form a cyclopropanone intermediate. Subsequent attack by a hydroxide ion would lead to the opening of the cyclopropanone and ultimately a ring-contracted product.

Q3: What is the likely outcome of vinylogous amide hydrolysis in this molecule?

A3: Vinylogous amides, also known as enaminones, can undergo hydrolysis under acidic or basic conditions, although they are generally more stable than simple enamines.[3][4] In the presence of a strong base and heat, the vinylogous amide bond in the quinolinone ring could be cleaved. This would result in the opening of the heterocyclic ring to form a keto-substituted amino acid derivative.

Q4: What are the expected degradation products of this compound under basic conditions?

A4: Based on the potential degradation pathways, the expected major degradation products would be a ring-contracted carboxylic acid (from Favorskii rearrangement) and a ring-opened amino acid derivative (from vinylogous amide hydrolysis). The exact structures would depend on the specific reaction conditions.

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis After Base Treatment

Issue: You observe unexpected peaks in your HPLC chromatogram after exposing this compound to basic conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of the parent compound - Confirm the identity of the new peaks using LC-MS to determine their mass-to-charge ratio. This can help in identifying potential degradation products like the Favorskii rearrangement product or the hydrolyzed vinylogous amide.
Reaction with mobile phase or buffer - Ensure the mobile phase is compatible with the basic pH of your sample. If your sample is strongly basic, it might alter the pH of the mobile phase on-column, leading to peak shape issues or on-column reactions. Neutralize the sample to the mobile phase pH before injection if possible.
Contamination - Run a blank injection (mobile phase only) to check for system contamination. - Prepare fresh mobile phase and sample solutions to rule out contamination from solvents or glassware.
Poor peak shape (tailing, fronting, splitting) - For basic analytes, peak tailing can occur due to interaction with residual silanols on the column. Consider using a mobile phase with a higher pH (if the column allows) or an end-capped column.[5] - Peak splitting can indicate column overload or a partially blocked frit. Try injecting a lower concentration or replacing the column frit.
Guide 2: Difficulty in Quantifying Degradation Products

Issue: You are unable to obtain accurate and reproducible quantification of the degradation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution of peaks - Optimize the HPLC method to achieve baseline separation of all components. This may involve adjusting the gradient, mobile phase composition, or trying a different column chemistry. A longer column or a column with a smaller particle size can also improve resolution.[6]
Degradation product instability - Some degradation products may themselves be unstable. Analyze the samples as quickly as possible after the stress study. If necessary, quench the reaction and store the samples at a low temperature to minimize further degradation.
Lack of a reference standard for the degradant - If a reference standard for the degradation product is not available, relative quantification can be performed using the peak area of the parent compound, assuming a similar response factor. For more accurate quantification, the degradation product may need to be isolated, purified, and characterized to determine its response factor.
Matrix effects in LC-MS - If using LC-MS, ion suppression or enhancement from the matrix (e.g., high salt concentration after neutralization) can affect quantification.[7][8] Prepare calibration standards in a matrix that matches the final sample solution as closely as possible. A dilution of the sample may also help to mitigate matrix effects.

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound under basic conditions.[9]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (0.1 M to 1.0 M)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution (of equivalent molarity to the base)

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of the basic solution (e.g., 0.1 M NaOH).

    • Prepare a control sample by adding an equal volume of water to the stock solution.

    • Incubate both solutions at a controlled temperature (e.g., room temperature or 50-60°C).

  • Time Points: Withdraw aliquots from both the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching and Neutralization:

    • Immediately after withdrawal, quench the reaction in the stressed sample aliquot by adding an equivalent amount of the acidic solution to neutralize the base.

    • Treat the control sample aliquot in the same manner to ensure a comparable matrix.

  • Analysis:

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation:

Time (hours)Parent Compound Peak Area (Control)Parent Compound Peak Area (Stressed)% DegradationDegradation Product 1 Peak AreaDegradation Product 2 Peak Area
010000009995000.055000
299980085000015.01450005000
4100100072000028.127000011000
899950055000045.043000020000
24100050025000075.070000050000

Note: The % degradation is calculated relative to the initial concentration of the parent compound in the stressed sample. The peak areas of degradation products can be used for relative quantification.

Visualizations

degradation_pathways parent This compound favorskii Favorskii Rearrangement (Ring Contraction) parent->favorskii α-chloro ketone reactivity hydrolysis Vinylogous Amide Hydrolysis (Ring Opening) parent->hydrolysis vinylogous amide reactivity base Base (e.g., OH⁻) product1 Ring-Contracted Carboxylic Acid Derivative favorskii->product1 product2 Ring-Opened Amino Acid Derivative hydrolysis->product2

Caption: Potential degradation pathways of this compound in base.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_stressed Add Base (e.g., 0.1 M NaOH) prep_stock->prep_stressed prep_control Add Water (Control) prep_stock->prep_control incubate Incubate at Controlled Temperature prep_stressed->incubate prep_control->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Neutralize with Acid sampling->quench hplc Analyze by HPLC quench->hplc data Quantify Degradation hplc->data

Caption: General experimental workflow for a base-catalyzed forced degradation study.

References

Technical Support Center: Purification of 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common impurity issues encountered during the purification of 3-Chloro-7,8-dihydroquinolin-5(6H)-one.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Q1: My final product of this compound is a dark oil or tar-like substance. What could be the cause and how can I resolve this?

A1: The formation of a dark, intractable material is a common issue in quinoline syntheses and can be attributed to several factors:

  • Excessive Reaction Temperature: Overheating during the synthesis can lead to polymerization and decomposition of starting materials and the product.

  • Presence of Oxygen: Air leaks in your reaction setup can cause oxidative side reactions, which often produce highly colored impurities.

  • Incorrect Stoichiometry: An improper ratio of reactants can result in a variety of side reactions, leading to a complex and impure mixture.

Troubleshooting Steps:

  • Review Reaction Conditions: Carefully monitor and control the reaction temperature. Ensure all joints in your glassware are properly sealed to maintain an inert atmosphere if required by the synthetic protocol. Double-check the stoichiometry of your reactants.

  • Purification Strategy: If you have already obtained a tar-like product, direct purification may be challenging. Consider the following:

    • Solvent Trituration: Attempt to solidify the product by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This may help to precipitate the desired product, leaving some impurities in the solvent.

    • Column Chromatography: If trituration fails, column chromatography is the recommended next step. The highly polar, tarry impurities will likely adhere strongly to the top of the silica gel column, allowing for the elution of the less polar product.

Q2: After purification by recrystallization, I am still observing significant impurities in my ¹H NMR spectrum. What are the likely impurities and how can I remove them?

A2: Common impurities in quinoline syntheses often arise from side reactions. Depending on the synthetic route employed (e.g., Conrad-Limpach, Friedländer), you may encounter the following:

  • Isomeric Byproducts: The synthesis of substituted quinolines can sometimes yield isomeric products. For instance, in a Conrad-Limpach-type synthesis, both 2-hydroxy and 4-hydroxyquinoline derivatives can be formed depending on the reaction conditions.

  • Unreacted Starting Materials: Incomplete reactions can leave you with residual starting materials in your crude product.

  • Aldol Condensation Products: If your synthesis involves ketones with α-hydrogens, self-condensation can occur as a side reaction.

Troubleshooting and Purification Strategy:

  • Optimize Recrystallization:

    • Solvent System: A single solvent may not be sufficient to remove all impurities. Experiment with a co-solvent system. A good starting point is to dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can improve crystal formation and purity.

    • Activated Charcoal: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for separating isomers and other closely related impurities.

Q3: My yield after purification is very low. What are the common causes and how can I improve it?

A3: Low recovery is a frequent challenge and can be due to several factors throughout the purification process.

Cause of Low YieldRecommended Solution
Product Loss During Work-up Ensure the pH of the aqueous layer is optimal for complete extraction of your product into the organic phase. Increase the number of extractions to maximize recovery.
Inappropriate Recrystallization Solvent If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor. Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Premature Crystallization If the product crystallizes during hot filtration, you will lose material on the filter paper. Use a pre-heated funnel and receiving flask to prevent this.
Suboptimal Column Chromatography An inappropriate mobile phase can lead to poor separation and product loss. If the eluent is too polar, the product may elute too quickly with impurities. If it is not polar enough, the product may not elute at all. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a recrystallization solvent for this compound?

A: Based on literature for similar compounds, 95% ethanol is a good starting point for recrystallization.[1] You can also explore other polar solvents like isopropanol or solvent mixtures such as ethyl acetate/hexanes.

Q: What are the recommended conditions for column chromatography purification?

A: For a related compound, 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline, silica gel column chromatography with a mobile phase of dichloromethane/methanol (100/1) has been used successfully.[2] It is always recommended to first determine the optimal eluent system using TLC.

Q: How can I assess the purity of my final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound. A C18 reverse-phase column with a gradient of acetonitrile and water is a common setup for related compounds.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Confirms the identity of your product and can help in identifying impurities.[4][5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural information and can be used to estimate purity by comparing the integrals of the product signals to those of impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen mobile phase (e.g., a gradient of dichloromethane and methanol).

  • Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting Workflow for Impurity Resolution

Troubleshooting Workflow for Impurity Resolution start Crude Product with Impurities recrystallization Attempt Recrystallization (e.g., 95% Ethanol) start->recrystallization purity_check1 Assess Purity (TLC, NMR, HPLC) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity Acceptable column_chromatography Perform Column Chromatography (Silica Gel) purity_check1->column_chromatography Purity Unacceptable purity_check2 Assess Purity (TLC, NMR, HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity Acceptable

Caption: A logical workflow for the purification of this compound.

Potential Side Reactions in Quinoline Synthesis

Potential Side Reactions in Quinoline Synthesis synthesis Quinoline Synthesis desired_product Desired Quinoline Product synthesis->desired_product Main Reaction isomer Isomeric Byproducts synthesis->isomer Side Reaction polymerization Polymerization/Tar Formation synthesis->polymerization Side Reaction aldol Aldol Condensation synthesis->aldol Side Reaction

References

Technical Support Center: Troubleshooting HPLC Separation of Quinolinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of quinolinone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in separating quinolinone isomers by HPLC?

A1: The primary challenges in separating quinolinone isomers, which include constitutional isomers (e.g., positional isomers) and stereoisomers (e.g., enantiomers), are achieving adequate resolution and maintaining good peak shape.[1][2] Quinolinone structures often possess basic nitrogen atoms that can lead to undesirable interactions with the stationary phase, resulting in peak tailing.[3] Furthermore, the subtle structural differences between isomers necessitate highly selective chromatographic conditions for successful separation.

Q2: Why do my quinolinone isomer peaks show significant tailing?

A2: Peak tailing for basic compounds like quinolinones is frequently caused by secondary interactions between the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[3][4] These interactions lead to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape. Other contributing factors can include column contamination, inappropriate mobile phase pH, and sample overload.[5]

Q3: How can I improve the resolution between my quinolinone isomer peaks?

A3: Improving resolution requires optimizing several chromatographic parameters. Key strategies include:

  • Mobile Phase Modification: Adjusting the organic modifier (e.g., acetonitrile, methanol), its ratio with the aqueous phase, and the pH can significantly impact selectivity.[6]

  • Stationary Phase Selection: Employing a different column chemistry, such as a C18 column with high-purity silica and end-capping, can minimize secondary interactions. For enantiomers, a chiral stationary phase (CSP) is essential.[7]

  • Temperature Control: Operating the column at a controlled, elevated temperature can improve efficiency and peak shape.

  • Gradient Elution: Utilizing a gradient program, where the mobile phase composition changes during the run, can help to separate isomers with different polarities.[8]

Q4: What is the difference between separating constitutional isomers and enantiomers of quinolinones?

A4: Constitutional isomers (e.g., 2-quinolinone vs. 4-quinolinone) have different atomic connectivity and can typically be separated on standard achiral HPLC columns (like C18) by optimizing the mobile phase and other chromatographic conditions.[9] Enantiomers, on the other hand, are non-superimposable mirror images with identical physical properties in an achiral environment. Their separation requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment where the two enantiomers interact differently, allowing for their resolution.[1][10]

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered during the HPLC separation of quinolinone isomers.

Problem: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak (tailing).

  • Asymmetrical peaks with a sloping front (fronting).

  • Tailing Factor (Tf) or Asymmetry Factor (As) significantly greater than 1.2.

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing or Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes chemical_issue Potential Chemical Interaction check_all_peaks->chemical_issue No all_peaks_yes Yes check_frit Check for blocked column frit system_issue->check_frit check_connections Inspect for poor connections or extra-column volume system_issue->check_connections end Improved Peak Shape check_frit->end check_connections->end all_peaks_no No, only quinolinone peaks check_ph Optimize Mobile Phase pH (typically 2.5-4.0 for basic compounds) chemical_issue->check_ph add_modifier Add mobile phase modifier (e.g., 0.1% TFA or Formic Acid) chemical_issue->add_modifier change_column Consider a different column (e.g., high-purity silica, end-capped) chemical_issue->change_column check_sample Check for sample overload or inappropriate sample solvent chemical_issue->check_sample check_ph->end add_modifier->end change_column->end check_sample->end

Caption: Troubleshooting workflow for poor peak shape.

Problem: Poor Resolution

Symptoms:

  • Overlapping peaks.

  • Resolution value (Rs) less than 1.5.

Troubleshooting Workflow:

G start Poor Resolution check_isomer_type Are you separating enantiomers? start->check_isomer_type use_chiral_column Use a Chiral Stationary Phase (CSP) check_isomer_type->use_chiral_column Yes optimize_mobile_phase Optimize Mobile Phase check_isomer_type->optimize_mobile_phase No enantiomers_yes Yes optimize_chiral_mobile_phase Optimize mobile phase for CSP (e.g., Normal Phase with alcohol modifier) use_chiral_column->optimize_chiral_mobile_phase end Improved Resolution optimize_chiral_mobile_phase->end enantiomers_no No, constitutional isomers change_organic Change organic modifier (Acetonitrile vs. Methanol) optimize_mobile_phase->change_organic adjust_ph Adjust mobile phase pH optimize_mobile_phase->adjust_ph try_gradient Implement a gradient elution optimize_mobile_phase->try_gradient change_column Try a different achiral column (e.g., C8, Phenyl-Hexyl) optimize_mobile_phase->change_column change_organic->end adjust_ph->end try_gradient->end change_column->end

Caption: Troubleshooting workflow for poor resolution.

Quantitative Data Summary

The following tables provide a summary of HPLC methods and their performance for the separation of various quinolinone isomers.

Table 1: Chiral Separation of Quinolone Enantiomers

AnalyteColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Reference
OfloxacinChirobiotic T (150 x 4.6 mm, 5.0 µm)MeOH:ACN:Water:TEA (70:10:20:0.1%)1.0Enantiomer 1: 3.5, Enantiomer 2: 4.82.10[6]
GatifloxacinChirobiotic T (150 x 4.6 mm, 5.0 µm)MeOH:ACN:Water:TEA (60:30:10:0.1%)1.0Enantiomer 1: 4.2, Enantiomer 2: 5.92.25[6]
LomefloxacinChirobiotic T (150 x 4.6 mm, 5.0 µm)MeOH:ACN:Water:TEA (50:30:20:0.1%)1.0Enantiomer 1: 2.8, Enantiomer 2: 4.11.80[6]
WCK 1152/1153 (diastereomers after derivatization)YMC Pack ODS AM (250 x 4.6 mm, 5 µm)Acetonitrile:Buffer (45:55, v/v) (Buffer: 0.5 mL TFA in 1000 mL Water)1.25Diastereomer 1: ~12, Diastereomer 2: ~15> 4.0[11]

Table 2: Achiral Separation of Quinolinone Isomers

AnalyteColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Tailing Factor (Tf)Reference
2(1H)-QuinolinoneNewcrom R1Acetonitrile:Water:Phosphoric Acid-~3-[12]
2-substituted quinolines (metabolites)tC18 cartridgeGradient: Acetonitrile and Sodium Phosphate buffer (pH 5.2)1.510 - 20-
Nitroxoline (8-hydroxy-5-nitroquinoline) and related isomersC18/ODSTHF:Methanol:Water (3:3:4) with EDTA and citric acid--Symmetrical peaks reported

Experimental Protocols

Protocol 1: Chiral Separation of Ofloxacin Enantiomers[6]

Objective: To separate the enantiomers of ofloxacin using a chiral stationary phase.

Instrumentation:

  • HPLC system with UV detector

  • Column: Chirobiotic T (150 x 4.6 mm, 5.0 µm)

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Triethylamine (TEA)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Methanol, Acetonitrile, Water, and TEA in a ratio of 70:10:20:0.1 (v/v/v/v). Degas the mobile phase before use.

  • System Equilibration: Equilibrate the Chirobiotic T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the ofloxacin standard in the mobile phase to a suitable concentration.

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the eluent at a suitable UV wavelength for ofloxacin.

  • Data Analysis: Identify and quantify the two enantiomer peaks. The expected retention times are approximately 3.5 and 4.8 minutes, with a resolution of about 2.10.

Protocol 2: Achiral Separation of 2(1H)-Quinolinone[12]

Objective: To analyze 2(1H)-Quinolinone using a reversed-phase HPLC method.

Instrumentation:

  • HPLC system with UV or MS detector

  • Column: Newcrom R1

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid (for UV detection) or Formic acid (for MS detection)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. Add a small amount of phosphoric acid (for UV) or formic acid (for MS) to improve peak shape. The exact ratio of organic to aqueous phase should be optimized for the specific instrument and column.

  • System Equilibration: Equilibrate the Newcrom R1 column with the prepared mobile phase until a stable baseline is obtained.

  • Sample Preparation: Dissolve the 2(1H)-Quinolinone sample in the mobile phase.

  • Injection: Inject the prepared sample into the HPLC system.

  • Detection: Monitor the separation using a UV or MS detector.

  • Data Analysis: The retention time for 2(1H)-Quinolinone is expected to be around 3 minutes.

This technical support center provides a foundational guide for troubleshooting the HPLC separation of quinolinone isomers. For specific applications, further method development and optimization will be necessary.

References

Preventing decomposition of 3-Chloro-7,8-dihydroquinolin-5(6H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-7,8-dihydroquinolin-5(6H)-one

This technical support center provides guidance on the proper storage and handling of this compound to prevent its decomposition. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) is advisable. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: What are the common signs of decomposition for this compound?

A2: Decomposition of this compound can be indicated by a change in color (e.g., from off-white to yellow or brown), a change in physical state (e.g., clumping of the solid), or the appearance of an unusual odor. Purity analysis by techniques such as HPLC, GC-MS, or NMR spectroscopy can confirm decomposition by showing the presence of new peaks corresponding to degradation products.

Q3: What are the potential degradation pathways for this compound?

A3: As an α-haloketone, this compound is susceptible to several degradation pathways.[1][2] These include hydrolysis of the chloro group, which can be accelerated by the presence of water, and reactions with nucleophiles. The ketone functional group can also be a site for various reactions. Exposure to light may also induce photodecomposition.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the decomposition of this compound.

Issue 1: The compound has changed color during storage.

  • Question: Why has my this compound changed color from its original appearance?

  • Answer: A color change is a common indicator of chemical decomposition. This could be due to oxidation, exposure to light, or reaction with contaminants.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound was stored in a tightly sealed container, in a cool, dark, and dry place.[3]

    • Check for Contaminants: Review handling procedures to ensure the compound was not exposed to incompatible materials, such as strong oxidizing agents or acids.[3]

    • Assess Purity: Use an appropriate analytical method (e.g., HPLC, NMR) to determine the purity of the material and identify any degradation products.

    • Future Prevention: If decomposition is confirmed, discard the degraded material and ensure future batches are stored under optimal conditions, including the use of an inert atmosphere if necessary.

Issue 2: Poor results in experiments using the stored compound.

  • Question: My reactions are failing or giving low yields when using stored this compound. Could this be due to decomposition?

  • Answer: Yes, if the compound has degraded, its effective concentration will be lower, and the degradation products could interfere with your reaction. As an α-haloketone, it is a reactive alkylating agent, and its decomposition can impact its reactivity.[1]

  • Troubleshooting Steps:

    • Confirm Purity: Before use, always check the purity of the stored compound, especially if it has been stored for an extended period.

    • Run a Control Experiment: If possible, compare the performance of the stored compound with a freshly opened or newly synthesized batch.

    • Review Solvent and Reagent Compatibility: Ensure that the solvents and reagents used in your experiment are compatible with an α-haloketone and are free of nucleophilic impurities (e.g., water, amines) that could react with your compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)To slow down the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation.
Light Protect from light (Amber Vial)To prevent photodecomposition.
Container Tightly SealedTo prevent exposure to moisture and air.[3]
Purity Check PeriodicallyTo monitor stability over time, especially for long-term storage.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Use clean, dry spatulas and glassware to avoid contamination.

  • After dispensing the required amount, purge the container with an inert gas (e.g., argon or nitrogen) before tightly resealing.

  • Return the container to the recommended storage conditions promptly.

Protocol 2: Assessment of Compound Stability

  • Initial Analysis: Upon receiving the compound, perform an initial purity analysis using a suitable method (e.g., HPLC, GC-MS, or ¹H NMR) to establish a baseline.

  • Sample Preparation: Aliquot small amounts of the compound into several vials for stability testing under different conditions (e.g., room temperature vs. refrigerated; ambient vs. inert atmosphere).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6 months), analyze one of the aliquots from each storage condition.

  • Data Comparison: Compare the purity data from each time point to the initial analysis to determine the rate of decomposition under different conditions.

Visualizations

DecompositionPathway Potential Degradation Pathway of this compound A This compound B Hydrolysis A->B + H2O D Nucleophilic Substitution A->D + Nucleophile F Photodecomposition A->F Light (hv) C 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one B->C E Substituted Product D->E G Degradation Products F->G TroubleshootingWorkflow Troubleshooting Workflow for Compound Decomposition Start Decomposition Suspected (e.g., color change, poor results) CheckStorage Were recommended storage conditions met? (cool, dark, dry, inert) Start->CheckStorage AnalyzePurity Perform purity analysis (HPLC, NMR, etc.) CheckStorage->AnalyzePurity Yes ImproveStorage Improve storage conditions. Re-evaluate handling procedures. CheckStorage->ImproveStorage No PurityOK Is purity acceptable? AnalyzePurity->PurityOK UseCompound Proceed with experiment PurityOK->UseCompound Yes Discard Discard degraded compound. Review handling and storage protocols. PurityOK->Discard No CheckOtherFactors Investigate other experimental factors (reagents, protocol, etc.) UseCompound->CheckOtherFactors If issues persist ImproveStorage->AnalyzePurity

References

Technical Support Center: Synthesis of Chloro-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chloro-substituted heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the electrophilic chlorination of my pyridine substrate resulting in a low yield?

A1: The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene.[1][2] Successful chlorination often requires harsh reaction conditions.[1][3] Consider the following:

  • Activating the Ring: If possible, the presence of electron-donating groups on the pyridine ring can increase its reactivity.

  • Choice of Chlorinating Agent: Standard reagents like N-chlorosuccinimide (NCS) may be insufficiently reactive.[4] More powerful agents like sulfuryl chloride (SO₂Cl₂) or specialized reagents like Palau'chlor (CBMG) may be necessary.[3][4]

  • Reaction Conditions: Elevated temperatures and the use of a catalyst, such as aluminum chloride (AlCl₃), are often required to promote the reaction.[5]

Q2: I am observing a mixture of isomers in my chlorination reaction. How can I improve regioselectivity?

A2: The position of chlorination on a heterocyclic ring is influenced by the directing effects of existing functional groups and the inherent electronic properties of the heterocycle. For pyridine, electrophilic substitution is generally favored at the 3- and 5-positions.[2] To improve regioselectivity:

  • Directing Groups: Utilize existing functional groups that can direct the chlorination to the desired position.

  • Catalyst Choice: In some cases, the choice of catalyst can influence the isomeric ratio of the products.

  • Protecting Groups: Consider using a protecting group to block a more reactive site, thereby directing the chlorination to the intended position.

Q3: My nucleophilic aromatic substitution (SNAr) on a chloro-heterocycle is not proceeding. What are the common issues?

A3: The success of an SNAr reaction depends on the electronic nature of the heterocyclic ring and the reaction conditions.

  • Ring Activation: The heterocyclic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of electron-withdrawing groups will facilitate the reaction.[6]

  • Leaving Group: While chlorine is a common leaving group, in some systems, a fluoride leaving group can be more reactive in SNAr.

  • Nucleophile Strength: A strong nucleophile is typically required.

  • Solvent: The use of polar aprotic solvents, such as DMF or DMSO, can help to stabilize the Meisenheimer complex intermediate and accelerate the reaction.

Q4: What are the best practices for purifying my chloro-substituted heterocycle?

A4: Purification strategies depend on the physical properties of your compound and the impurities present. Common techniques include:

  • Distillation: For volatile liquid products, simple or fractional distillation can be effective.[7][8]

  • Recrystallization: This is a powerful technique for purifying solid compounds.[8]

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from byproducts and unreacted starting materials.[8]

  • Extraction: A standard aqueous workup involving extraction with an organic solvent is often the first step in purification to remove inorganic salts and other water-soluble impurities.[6]

Troubleshooting Guides

Problem: Low Yield in Electrophilic Chlorination of Heterocycles

Question: My electrophilic chlorination reaction is giving a very low yield of the desired product. I have tried standard conditions with NCS. What steps can I take to improve the outcome?

Answer: Low yields in electrophilic chlorination of heterocycles, especially electron-deficient ones like pyridine, are a common challenge. Here is a systematic approach to troubleshoot this issue:

  • Possible Cause 1: Insufficiently Reactive Chlorinating Agent

    • Solution: N-Chlorosuccinimide (NCS) may not be electrophilic enough for your substrate.[4] Consider switching to a more potent chlorinating agent. Trichloroisocyanuric acid (TCCA) has a higher active chlorine content and can be more effective.[3] Sulfuryl chloride (SO₂Cl₂) is another powerful option, though it is more hazardous to handle.[3][9] For particularly challenging substrates, specialized reagents like Palau'chlor (CBMG) have shown superior reactivity.[4]

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Solution: Many chlorination reactions of heterocycles require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally. Additionally, the use of a Lewis acid catalyst, such as AlCl₃, can be necessary to activate the chlorinating agent or the substrate.[5]

  • Possible Cause 3: Instability of the Product or Starting Material

    • Solution: Your starting material or product may be degrading under the reaction conditions. Monitor the reaction by TLC or LC-MS at various time points to check for the appearance of degradation products. If degradation is observed, consider running the reaction at a lower temperature for a longer period or using a milder chlorinating agent.

  • Possible Cause 4: Moisture in the Reaction

    • Solution: Some chlorinating agents and intermediates are sensitive to moisture. Ensure that your glassware is thoroughly dried and that you are using anhydrous solvents. Performing the reaction under an inert atmosphere of nitrogen or argon can prevent atmospheric moisture from interfering with the reaction.[10]

Problem: Difficulty in Achieving Nucleophilic Substitution of a Chloro-Substituted Pyrazine

Question: I am attempting to displace the chlorine atom on a 2-chloropyrazine derivative with a nucleophile, but the reaction is either very slow or does not work at all. How can I facilitate this substitution?

Answer: Pyrazines are electron-deficient, which generally makes them good substrates for nucleophilic aromatic substitution (SNAr).[6] However, several factors can hinder the reaction:

  • Possible Cause 1: Weak Nucleophile

    • Solution: The nucleophilicity of your reagent may be insufficient to attack the pyrazine ring. If you are using a neutral nucleophile, such as an amine or alcohol, the addition of a base is typically required to deprotonate it and increase its nucleophilicity.[6] For example, when using an alcohol, a strong base like potassium tert-butoxide is used to generate the more nucleophilic alkoxide.[6]

  • Possible Cause 2: Inappropriate Solvent

    • Solution: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Protic solvents may solvate the nucleophile, reducing its reactivity.

  • Possible Cause 3: Unfavorable Reaction Temperature

    • Solution: While some SNAr reactions on highly activated systems can proceed at room temperature, many require heating to overcome the activation energy barrier. Try increasing the reaction temperature. For instance, reactions with alkoxides on 2,5-dichloropyrazine may require heating to 60-80 °C.[6]

  • Possible Cause 4: Competing Reactions

    • Solution: If your substrate has other reactive sites, side reactions may be consuming your starting material or nucleophile. Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. This can provide clues about competing reaction pathways and help you to adjust the reaction conditions to favor the desired substitution.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Heterocycles

Chlorinating AgentSubstrate ExampleProductYield (%)Reaction ConditionsReference(s)
N-Chlorosuccinimide (NCS)Acetanilide4-Chloroacetanilide~85%Room Temperature, 1 hour[11]
N-Chlorosuccinimide (NCS)Indole3-Chloroindole-AcOH, 120°C, 5h[12]
Trichloroisocyanuric Acid (TCCA)Acetanilide4-ChloroacetanilideHighRoom Temperature, Short Time[11]
Sulfuryl Chloride (SO₂Cl₂)Acetanilide2- & 4-ChloroacetanilideVariableVariable[11]
Palau'chlor (CBMG)ClotrimazoleChlorinated ClotrimazoleHighCHCl₃, Room Temperature[4]

Table 2: Chlorination of Hydroxy-Pyrimidines and -Pyridines with POCl₃

Starting MaterialScale (mol)ProductYield (%)Reference(s)
2-Hydroxypyridine0.52-Chloropyridine>90%[13]
4-Hydroxypyridine0.54-Chloropyridine>90%[13]
2,4-Dihydroxypyrimidine0.32,4-DichloropyrimidineHigh[13]
2,6-Dihydroxy-4-methylpyrimidine0.32,6-Dichloro-4-methylpyrimidineHigh[13]
2,4-Dihydroxyquinoline0.52,4-Dichloroquinoline88%[13]

Experimental Protocols

Protocol 1: General Procedure for Setting up a Reaction Under an Inert Atmosphere

This protocol is essential for reactions that are sensitive to moisture and/or oxygen.

Materials:

  • Reaction flask (e.g., round-bottom or Schlenk flask), flame-dried or oven-dried

  • Rubber septum

  • Nitrogen or argon gas source

  • Balloon

  • Needles (one for gas inlet, one for vent)

Procedure:

  • Preparation of Glassware: Ensure your reaction flask and any other glassware are scrupulously clean and dry. Flame-dry the flask under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator.[10]

  • Sealing the System: Once the flask is cool, seal the opening(s) with a rubber septum.[10]

  • Inert Gas Source: Fill a balloon with nitrogen or argon. Attach a needle to the balloon.[14]

  • Purging the Flask: Insert the needle from the gas-filled balloon through the septum. Insert a second "outlet" or "vent" needle through the septum that is open to the atmosphere. This allows the air inside the flask to be displaced by the inert gas.[10][14]

  • Maintaining Positive Pressure: After purging for 5-10 minutes, remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the flask.[10] Your reaction is now ready for the addition of reagents.

Protocol 2: Nucleophilic Substitution on 2,5-Dichloropyrazine with a Thiol

This protocol details a typical SNAr reaction on a pyrazine core.[6]

Materials:

  • 2,5-Dichloropyrazine

  • Thiol of interest

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere setup

Procedure:

  • Thiolate Formation: To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and anhydrous DMF. Cool the solution to 0°C and add the base (1.1-1.5 equivalents) portion-wise with stirring. Stir for 15-30 minutes at 0°C to form the thiolate.[6]

  • Addition of Electrophile: Add a solution of 2,5-dichloropyrazine (1.0 equivalent) in anhydrous DMF to the reaction mixture.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[6]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]

Mandatory Visualizations

G Troubleshooting Workflow for Low Yield in Chlorination start Low Yield Observed check_reagent Is the chlorinating agent reactive enough? start->check_reagent change_reagent Switch to a more potent agent (e.g., SO₂Cl₂, TCCA, CBMG) check_reagent->change_reagent No check_conditions Are the reaction conditions optimal? check_reagent->check_conditions Yes change_reagent->check_conditions increase_temp Increase temperature and/or add a Lewis acid catalyst check_conditions->increase_temp No check_stability Is the starting material or product stable? check_conditions->check_stability Yes increase_temp->check_stability monitor_reaction Monitor reaction by TLC/LC-MS for degradation products check_stability->monitor_reaction Unsure check_moisture Is the reaction sensitive to moisture? check_stability->check_moisture Yes adjust_conditions Use milder conditions (lower temp, shorter time) monitor_reaction->adjust_conditions Degradation Observed monitor_reaction->check_moisture No Degradation end_success Yield Improved adjust_conditions->end_success use_dry_conditions Use anhydrous solvents and an inert atmosphere check_moisture->use_dry_conditions Yes check_moisture->end_success No use_dry_conditions->end_success

Caption: Troubleshooting workflow for low yield in chlorination reactions.

G Decision Tree for Chlorinating Agent Selection start Select Chlorinating Agent substrate_reactivity Substrate Reactivity? start->substrate_reactivity high_reactivity Electron-rich (e.g., activated pyrrole) substrate_reactivity->high_reactivity High low_reactivity Electron-deficient (e.g., unactivated pyridine) substrate_reactivity->low_reactivity Low select_mild Use mild agent: NCS high_reactivity->select_mild select_strong Use potent agent: SO₂Cl₂ or TCCA low_reactivity->select_strong safety_concern Safety Constraints? select_mild->safety_concern select_strong->safety_concern handle_hazardous Can handle hazardous reagents? safety_concern->handle_hazardous Yes consider_cbmg Consider specialized reagent: Palau'chlor (CBMG) safety_concern->consider_cbmg No handle_hazardous->consider_cbmg No end_selection Agent Selected handle_hazardous->end_selection Yes consider_cbmg->end_selection

Caption: Decision tree for selecting an appropriate chlorinating agent.

G Factors Influencing SNAr on Chloro-Heterocycles sub Chloro-Heterocycle ring Ring Electronics (EWG activation) sub->ring lg Leaving Group (Chlorine) sub->lg nuc Nucleophile strength Nucleophile Strength (Base may be needed) nuc->strength sol Solvent polarity Solvent Polarity (Polar aprotic preferred) sol->polarity temp Temperature energy Reaction Energy (Heating may be required) temp->energy intermediate Meisenheimer Complex ring->intermediate lg->intermediate strength->intermediate polarity->intermediate stabilizes energy->intermediate overcomes barrier product Substituted Heterocycle intermediate->product

Caption: Factors influencing SNAr on chloro-substituted heterocycles.

References

Enhancing the regioselectivity of chlorination in quinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the regioselective chlorination of quinolinones.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of chlorination on a quinolinone ring?

A1: The regioselectivity is primarily determined by a combination of factors:

  • Inherent Electronic Properties: The electron density of the quinoline ring itself directs electrophilic substitution. The pyridine ring is generally electron-deficient, while the benzene ring is more electron-rich.

  • Directing Groups: The presence and position of directing groups on the quinoline scaffold are the most powerful tools for controlling regioselectivity. For instance, an 8-amido group can effectively direct chlorination to the C5 position.[1][2]

  • Reaction Mechanism: The choice of chlorinating agent and reaction conditions dictates the mechanism (e.g., electrophilic aromatic substitution, radical reaction, or metal-catalyzed C-H activation), which in turn governs the position of chlorination.[3][4]

  • Quinoline N-Oxides: Converting the quinoline nitrogen to an N-oxide activates the C2 and C8 positions for functionalization.[5][6]

Q2: How can I achieve selective chlorination at the C2 position?

A2: Chlorination at the C2 position is commonly achieved by transforming the corresponding quinolin-2-one or by using quinoline N-oxides. A highly effective and regioselective method is the Vilsmeier-Haack reaction, which converts N-arylacetamides into 2-chloro-3-formylquinolines using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7] Another approach involves the C2-chlorination of quinoline N-oxides using reagents like triphenylphosphine (PPh₃) in trichloroacetonitrile (Cl₃CCN).[8]

Q3: What is the most effective strategy for chlorination at the C5 position?

A3: The most reliable strategy for C5 chlorination is through remote C-H activation, utilizing a directing group at the C8 position. An 8-amido group is a well-established directing group that facilitates highly regioselective chlorination at the C5 position.[1] This can be achieved using both metal-catalyzed (e.g., Cu, Fe) and metal-free conditions.[1][2] A metal-free protocol using inexpensive trihaloisocyanuric acid as the halogen source is particularly efficient.[9]

Q4: Which chlorinating agent is most suitable for my reaction?

A4: The choice of chlorinating agent is critical and depends on the substrate's reactivity and the desired regioselectivity. The table below summarizes common agents and their applications.

Chlorinating AgentTypical Application/MechanismSelectivity & Remarks
POCl₃ / PCl₅ Used to convert hydroxyquinolines (quinolinones) to chloroquinolines. Also a key reagent in the Vilsmeier-Haack reaction.[10]Highly effective for converting carbonyls to chlorides.
N-Chlorosuccinimide (NCS) Electrophilic chlorination of activated aromatic rings.[11][12] Used in metal-free C5-chlorination of 8-amidoquinolines.[2]Good for electron-rich systems. Regioselectivity can be poor without a strong directing group.
Sulfuryl Chloride (SO₂Cl₂) Often serves as a source of chlorine for free-radical chlorinations but can also be used for electrophilic chlorination.[13][14][15]Reactivity can be modulated. Useful for various aromatic systems.[16]
Vilsmeier-Haack Reagent (POCl₃/DMF) Formylation and cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.[7][17]Excellent regioselectivity for the 2-chloro-3-formyl substitution pattern.
Selectfluor™ (F-TEDA-BF₄) Primarily an electrophilic fluorinating agent, but can mediate chlorination reactions.[18][19][20]A novel route for 2-chloroquinoline synthesis involves mediation by fluorine in a microfluidic reactor.[21]

Troubleshooting Guide

Problem 1: Poor regioselectivity in the chlorination of an 8-hydroxyquinolinone derivative, resulting in a mixture of isomers.

Potential Cause Troubleshooting Step
Substrate is too activated. The hydroxyl group strongly activates the ring, leading to multiple chlorination sites. Protect the hydroxyl group as an ether or ester before chlorination to moderate its activating effect.
Incorrect chlorinating agent. Agents like sulfuryl chloride or gaseous chlorine can be too reactive and unselective for activated systems. Switch to a milder agent like N-Chlorosuccinimide (NCS).[11]
Reaction conditions are too harsh. High temperatures can reduce selectivity. Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.

Problem 2: Low or no yield during the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline.

Potential Cause Troubleshooting Step
Substituents on the N-arylacetamide. The Vilsmeier-Haack cyclization is sensitive to electronic effects. Electron-donating groups on the N-aryl ring generally give good yields, while strong electron-withdrawing groups can hinder the reaction.[7]
Reagent quality or stoichiometry. Ensure that the POCl₃ and DMF are anhydrous and of high purity. Optimize the molar ratio of POCl₃ to the substrate; a range of 3 to 15 moles of POCl₃ has been reported.
Insufficient reaction temperature or time. The reaction typically requires heating to around 80-90 °C for several hours.[22] Ensure the reaction is heated adequately and monitored by TLC until the starting material is consumed.

Problem 3: Failure to achieve C8-chlorination on a quinoline N-oxide substrate.

Potential Cause Troubleshooting Step
Incorrect catalyst system. While N-oxides activate the C8 position, achieving selective halogenation often requires a specific catalyst. Rhodium(III) and Iridium(III) catalytic systems are known to be effective for C8 functionalization, though iodination and amidation are more commonly reported than chlorination.[23][24]
Steric hindrance at C8. If the C8 position is sterically hindered by a bulky substituent, C-H activation may be difficult. Consider if an alternative synthetic route is more feasible.
Competitive C2 reaction. The C2 position is also activated by the N-oxide.[6] The choice of reagents and conditions determines the C2 vs. C8 selectivity. A PPh₃/Cl₃CCN system, for example, favors C2-chlorination.[8]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines[7]

This protocol describes the regioselective synthesis of 2-chloro-3-formylquinolines from substituted acetanilides.

  • Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the substituted acetanilide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the mixture to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation & Reaction: Add phosphorus oxychloride (POCl₃, 10-12 equivalents) dropwise to the cooled DMF solution with constant stirring. After the addition is complete, slowly warm the mixture to room temperature and then heat under reflux at 80-90 °C for 3-4 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.

  • Purification: Dry the crude product and purify by recrystallization from a suitable solvent such as ethyl acetate or acetonitrile to yield the pure 2-chloro-3-formylquinoline.

Protocol 2: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide[2]

This protocol details the remote C-H chlorination at the C5 position using a directing group.

  • Reaction Setup: To a solution of N-(quinolin-8-yl)acetamide (1 equivalent) in acetonitrile (CH₃CN), add N-Chlorosuccinimide (NCS, 1.2 equivalents).

  • Reaction Execution: Stir the mixture at room temperature for 24 hours.

  • Monitoring: Follow the progress of the reaction using TLC or LC-MS. Initial experiments showed a 24% yield under these conditions.[2] Optimization with other chlorine sources like trichloroisocyanuric acid may significantly improve yield.[9]

  • Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Visual Guides

G Workflow for Regioselective Quinolinone Chlorination cluster_input Starting Material cluster_decision Desired Position of Chlorination cluster_methods Recommended Synthetic Strategy Start Quinolinone Derivative Decision Target Position? Start->Decision Method_C2 1. Convert to N-Oxide, then react with PPh3/Cl3CCN. 2. Use Vilsmeier-Haack on N-arylacetamide precursor. Decision->Method_C2 C2 Method_C4 Convert C4-hydroxyquinolinone to C4-chloro using POCl3/PCl5. Decision->Method_C4 C4 Method_C5 Install 8-amido directing group, then perform remote C-H chlorination (e.g., with NCS). Decision->Method_C5 C5 Method_Other Requires specific substrate-controlled methods or development of new directing group strategies. Decision->Method_Other Other (C3, C6, C7, C8)

Caption: Decision workflow for selecting a chlorination strategy.

G Conceptual Logic of C5-Chlorination via Directing Group cluster_substrate Substrate Design cluster_reaction Reaction Step cluster_output Result Quinoline Quinoline Core DG Install Directing Group (DG) at C8 (e.g., -NHCOR) Quinoline->DG Coordination DG coordinates to catalyst or reagent, forming a metallocycle intermediate. DG->Coordination Activation Proximity effect brings reagent close to the C5-H bond, lowering activation energy. Coordination->Activation Chlorination Selective C-H activation and chlorination occurs at C5. Activation->Chlorination Product Regioselective C5-Chloroquinoline Chlorination->Product

Caption: Logic of using a C8 directing group for C5-chlorination.

References

Catalyst selection for optimizing 3-Chloro-7,8-dihydroquinolin-5(6H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve this compound?

A1: While a single, universally established method is not prominent in the literature, two plausible synthetic strategies can be proposed based on established quinoline syntheses. The first involves a Friedländer-type annulation of a chlorinated aminoketone with a suitable dicarbonyl compound. A second approach is a multi-step synthesis involving the initial formation of a 7,8-dihydroquinolin-5(6H)-one, followed by a regioselective chlorination step. A Vilsmeier-Haack reaction on an appropriate N-arylacetamide precursor could also be a viable route to introduce the chloro and formyl groups which can then be further manipulated.[1][2][3]

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields are a common issue in multi-step heterocyclic synthesis and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters. Small-scale trial reactions are recommended to determine the optimal conditions.[4]

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of moisture in solvents can lead to side reactions and a decrease in yield. Ensure all reagents are of high purity and solvents are appropriately dried.[4]

  • Inefficient Catalyst Activity: The chosen catalyst may not be optimal for the specific transformation. Screening different catalysts can significantly impact the reaction efficiency.

  • Product Degradation: The target molecule may be unstable under the reaction or workup conditions. Monitoring the reaction by TLC or LC-MS can help identify product degradation.[4]

  • Inefficient Work-up and Purification: The product may be lost during extraction or purification steps. Optimization of the work-up procedure and selection of an appropriate purification method are crucial.

Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A3: The formation of byproducts often arises from a lack of regioselectivity or competing reaction pathways. To improve selectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction. For instance, in Friedländer synthesis, different acid or base catalysts can favor the formation of specific isomers.[5]

  • Protecting Groups: Strategic use of protecting groups on reactive functionalities can prevent unwanted side reactions.

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent can alter the kinetic and thermodynamic control of the reaction, thereby favoring the desired product.

  • Substrate Control: Modifying the electronic or steric properties of the starting materials can direct the reaction towards the desired outcome.

Q4: What are the recommended purification techniques for this compound?

A4: Purification of chloro-substituted heterocyclic compounds can be challenging. The following techniques are generally recommended:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or dichloromethane) solvents is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Preparative HPLC: For obtaining highly pure material, especially on a smaller scale, preparative high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive catalyst- Ensure the catalyst is fresh and has been stored correctly.- Consider activating the catalyst prior to the reaction.- Screen a panel of different catalysts (e.g., various Lewis or Brønsted acids).
Incorrect reaction temperature- Optimize the reaction temperature by running small-scale experiments at different temperatures.- Ensure accurate temperature monitoring and control.
Presence of inhibitors- Purify starting materials to remove any potential inhibitors.- Use high-purity, dry solvents.
Formation of a Tar-like Substance High reaction temperature or concentration- Lower the reaction temperature.- Reduce the concentration of the reactants.
Strong acid catalyst- Use a milder acid catalyst or a lower concentration of the strong acid.
Air sensitivity of intermediates- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Insufficient reaction time- Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
Poor mixing- Ensure efficient stirring, especially for heterogeneous reaction mixtures.
Catalyst deactivation- Add the catalyst in portions throughout the reaction or use a more robust catalyst.
Difficulty in Product Isolation Product is highly soluble in the aqueous phase- Increase the polarity of the extraction solvent or perform multiple extractions.- Saturate the aqueous phase with salt (salting out) to decrease the product's solubility.
Product co-elutes with impurities during chromatography- Optimize the solvent system for column chromatography.- Consider using a different stationary phase (e.g., alumina).- Recrystallization may be a better alternative if the product is a solid.

Experimental Protocols

A plausible synthetic approach for this compound could involve a modification of the Friedländer annulation.

Proposed Synthesis of this compound

  • Step 1: Synthesis of 2-amino-4-chlorobenzaldehyde. (This starting material may be commercially available or synthesized via established methods).

  • Step 2: Friedländer Annulation.

    • In a round-bottom flask, dissolve 2-amino-4-chlorobenzaldehyde (1 equivalent) and cyclohexane-1,3-dione (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ceric ammonium nitrate).[1]

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Catalyst Screening for the Friedländer Annulation

Catalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
p-TsOH (10)Ethanol781245
Ceric Ammonium Nitrate (10)Acetonitrile82865
Iodine (20)Ethanol781055
Piperidine (20)Ethanol782430
No Catalyst-15024<10

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical outcomes in similar reactions.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Starting Materials: 2-amino-4-chlorobenzaldehyde Cyclohexane-1,3-dione reaction Friedländer Annulation - Catalyst - Solvent - Heat start->reaction workup Work-up - Solvent Removal - Extraction reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification product Product: 3-Chloro-7,8-dihydro- quinolin-5(6H)-one purification->product troubleshooting_flowchart cluster_troubleshooting Troubleshooting Steps decision decision issue issue start Start Synthesis check_yield Low Yield? start->check_yield check_reagents Check Reagent Purity check_yield->check_reagents Yes success Successful Synthesis check_yield->success No reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Review Work-up & Purification workup_ok Work-up Efficient? check_workup->workup_ok side_reactions Analyze for Side Products (TLC, LC-MS) side_reactions_present Side Products Identified? side_reactions->side_reactions_present reagents_ok->check_conditions Yes purify_reagents Purify Starting Materials reagents_ok->purify_reagents No purify_reagents->start conditions_ok->check_workup Yes optimize_conditions Run Optimization Reactions conditions_ok->optimize_conditions No optimize_conditions->start workup_ok->side_reactions Yes optimize_workup Modify Extraction/ Purification Protocol workup_ok->optimize_workup No optimize_workup->start modify_strategy Modify Synthetic Strategy (e.g., Protecting Groups) side_reactions_present->modify_strategy Yes side_reactions_present->success No

References

Validation & Comparative

A Comparative Guide to 3-Chloro-7,8-dihydroquinolin-5(6H)-one and Other Quinolinone Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, their potential as anticancer agents has garnered significant attention. This guide provides a comparative analysis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one and other quinolinone derivatives, focusing on their performance in preclinical anticancer studies. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related 7,8-dihydroquinolin-5(6H)-one analogs to provide a valuable comparative context for researchers exploring this chemical space.

Performance Comparison of Quinolinone Derivatives

The following table summarizes the cytotoxic activity of various 7,8-dihydroquinolin-5(6H)-one derivatives against different cancer cell lines. This data highlights the impact of substitutions on the quinolinone core on their anticancer potency.

CompoundSubstitutionTarget Cell LineIC50 (µM)Reference
Analog 1 2-ArylK-562 (Chronic Myeloid Leukemia)Good selectivity[1]
Analog 2 2-ArylHeLa (Cervical Cancer)Moderate to high cytotoxicity[1]
Analog 3 Aryl tethered hydrazinecarbothioamide at position 5Mycobacterium tuberculosisActive[1]

Note: Specific IC50 values for some derivatives were not explicitly stated in the referenced literature but were described in terms of activity levels.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of quinolinone derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[2]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[2]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing 5x kinase assay buffer, ATP, and a suitable peptide substrate (e.g., PTK substrate).[3][4]

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.[3]

  • Inhibitor Addition: Add the test compound at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).[3]

  • Enzyme Addition: Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme to all wells except the blank.[3][4]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[3][4]

  • Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., Kinase-Glo® MAX) that measures the amount of ATP consumed.[3][4]

  • Data Analysis: The inhibitory activity is determined by comparing the kinase activity in the presence of the compound to the positive control. The IC50 value is then calculated.

EGFR Kinase Inhibition Assay

Epidermal Growth Factor Receptor (EGFR) is another crucial receptor tyrosine kinase involved in cell proliferation and is a common target for cancer therapies.

Procedure:

  • Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Y12-Sox conjugated peptide), and ATP in a kinase reaction buffer.[5]

  • Pre-incubation: Pre-incubate the EGFR enzyme with serially diluted test compounds in a 384-well plate for 30 minutes at 27°C.[5]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the peptide substrate.[5]

  • Monitoring: Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals.[5]

  • Data Analysis: Determine the initial velocity of the reaction from the linear portion of the progress curves. Plot the initial velocity against the inhibitor concentration to calculate the apparent IC50 value.[5]

Signaling Pathways and Experimental Workflows

The anticancer activity of many quinolinone derivatives is attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below, generated using the DOT language, illustrate a simplified experimental workflow for evaluating these compounds and the EGFR signaling pathway they often target.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies synthesis Synthesis of Quinolinone Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity Test Compounds kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) cytotoxicity->kinase_assay Active Compounds pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis apoptosis_assay Apoptosis Assay pathway_analysis->apoptosis_assay animal_model Xenograft Animal Model pathway_analysis->animal_model

Caption: A generalized workflow for the evaluation of novel quinolinone derivatives as potential anticancer agents.

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinolinone derivatives.

References

Comparative analysis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two plausible synthetic methodologies for obtaining 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis of this specific molecule is not widely reported, thus this guide outlines two logical, multi-step pathways: a Friedländer-type annulation followed by electrophilic chlorination, and a one-pot cyclization from a Baylis-Hillman adduct followed by chlorination.

The comparison includes detailed experimental protocols, a quantitative summary of reaction parameters, and workflow visualizations to aid in the selection of the most suitable method based on available resources, desired yield, and experimental constraints.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative parameters for the two proposed synthetic routes to this compound.

ParameterMethod 1: Friedländer Annulation & Electrophilic ChlorinationMethod 2: Baylis-Hillman Approach & Dehydrative Chlorination
Starting Materials 1,3-Cyclohexanedione, β-aminocrotononitrileBaylis-Hillman adduct of an appropriate aldehyde and acrylate, 1,3-Cyclohexanedione, Ammonium Acetate
Key Intermediates 7,8-Dihydroquinolin-5(6H)-one2-Hydroxy-7,8-dihydroquinolin-5(6H)-one derivative
Chlorinating Agent N-Chlorosuccinimide (NCS)Phosphorus Oxychloride (POCl₃)
Number of Steps 22 (can be performed in one pot)
Typical Reaction Time Step 1: 4-6 hours; Step 2: 2-4 hours6-12 hours
Typical Reaction Temp. Step 1: Reflux; Step 2: Room Temperature to 50°C80-100°C
Reported Yield High for core synthesis, variable for chlorinationGood to high for core synthesis, typically good for chlorination
Advantages Utilizes readily available starting materials; milder chlorination conditions.Can be performed as a one-pot synthesis, potentially higher atom economy.
Disadvantages Requires isolation of the intermediate; regioselectivity of chlorination may need optimization.Baylis-Hillman adduct may require separate synthesis; POCl₃ is a harsh and corrosive reagent.

Experimental Protocols

Method 1: Friedländer Annulation followed by Electrophilic Chlorination

This method involves the initial construction of the 7,8-dihydroquinolin-5(6H)-one core via a modified Friedländer annulation, followed by regioselective chlorination at the C3 position using N-chlorosuccinimide.

Step 1: Synthesis of 7,8-Dihydroquinolin-5(6H)-one

This protocol is adapted from known procedures for the synthesis of the quinolinone core.

  • Materials:

    • 1,3-Cyclohexanedione

    • 3-Aminocrotononitrile (or a similar β-enaminone)

    • p-Toluenesulfonic acid (catalyst)

    • Toluene

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq.), 3-aminocrotononitrile (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) in toluene.

    • Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water that is formed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 7,8-dihydroquinolin-5(6H)-one.

Step 2: Synthesis of this compound

This step utilizes N-chlorosuccinimide for the electrophilic chlorination of the quinolinone intermediate.

  • Materials:

    • 7,8-Dihydroquinolin-5(6H)-one (from Step 1)

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile (or another suitable polar aprotic solvent)

    • Sodium thiosulfate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 7,8-dihydroquinolin-5(6H)-one (1.0 eq.) in acetonitrile in a round-bottom flask.

    • Add N-chlorosuccinimide (1.1 eq.) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours. Gentle heating (e.g., to 50°C) may be required to initiate or accelerate the reaction.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction with a 10% aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Method 2: Baylis-Hillman Approach and Dehydrative Chlorination

This approach, based on a patented method, involves a one-pot synthesis of a hydroxy-quinolinone derivative from a Baylis-Hillman adduct, which is then chlorinated using phosphorus oxychloride.[1]

Step 1 & 2 (One-Pot): Synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-one derivative and subsequent chlorination

  • Materials:

    • Baylis-Hillman adduct (e.g., 2-(acetoxy-(phenyl))methyl acrylate)

    • 1,3-Cyclohexanedione

    • Ammonium acetate

    • Triethylamine (or another suitable base)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane

    • Ice-cold water

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a reaction vessel, combine the Baylis-Hillman adduct (1.0 eq.), 1,3-cyclohexanedione (1.2 eq.), triethylamine (1.2 eq.), and ammonium acetate (3.0 eq.).[1]

    • Heat the mixture at 80-100°C for 6-12 hours.[1]

    • Monitor the formation of the hydroxy-quinolinone intermediate by TLC.

    • After cooling the reaction mixture, carefully add phosphorus oxychloride (POCl₃) (3-5 eq.) portion-wise while stirring in an ice bath.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the conversion of the intermediate to the chloro-derivative by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic methods.

Method1 cluster_start Starting Materials cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Electrophilic Chlorination start1 1,3-Cyclohexanedione reagent1 p-TsOH, Toluene Reflux start2 3-Aminocrotononitrile intermediate 7,8-Dihydroquinolin-5(6H)-one reagent1->intermediate reagent2 NCS, Acetonitrile Room Temp. product This compound reagent2->product

Caption: Synthetic workflow for Method 1.

Method2 cluster_start Starting Materials cluster_step1 One-Pot Cyclization & Chlorination cluster_product Final Product start1 Baylis-Hillman Adduct reagent1 Base, 80-100°C start2 1,3-Cyclohexanedione start3 Ammonium Acetate intermediate Hydroxy-quinolinone (in situ) reagent1->intermediate reagent2 POCl₃, Reflux product This compound reagent2->product

Caption: Synthetic workflow for Method 2.

References

Comparative Analysis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the novel compound 3-Chloro-7,8-dihydroquinolin-5(6H)-one against a panel of well-characterized kinase inhibitors. Due to the absence of publicly available data on the specific biological target of this compound, this guide presents a hypothetical scenario where the compound is evaluated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. The data presented for this compound is hypothetical and serves as a template for how such a compound could be evaluated and compared.

Quantitative Data Presentation: Inhibitory Potency

The inhibitory activity of this compound and known EGFR inhibitors is summarized in Table 1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparison of IC50 Values Against EGFR

CompoundTargetIC50 (nM)Cell Line
This compound EGFR (wild-type)85 (Hypothetical)A431
GefitinibEGFR (wild-type)80A431[1]
ErlotinibEGFR (wild-type)100A431[1]
LapatinibEGFR & HER2160 (EGFR)A431[1]
AfatinibEGFR & HER2 (irreversible)<100H1666[1]
DacomitinibPan-HER (irreversible)6.0 (enzymatic)-[2]
OsimertinibEGFR (T790M mutant)15H1975[2]

Signaling Pathway and Experimental Workflow

To understand the context of EGFR inhibition, a diagram of the EGFR signaling pathway is provided below. This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4][5][6][7] The subsequent diagram illustrates the experimental workflow for determining the inhibitory activity of a compound using a luminescence-based kinase assay.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCg->PKC PKC->RAF EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Kinase_Assay_Workflow start Start dispense_inhibitor Dispense Test Compound (e.g., this compound) and Controls to Plate start->dispense_inhibitor reagents Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) add_kinase_mix Add Kinase Reaction Mix to Plate Wells reagents->add_kinase_mix dispense_inhibitor->reagents incubate Incubate at Room Temperature (Allows Kinase Reaction to Proceed) add_kinase_mix->incubate add_detection_reagent Add Luminescence Detection Reagent (e.g., Kinase-Glo®) incubate->add_detection_reagent incubate_detection Incubate for Signal Stabilization add_detection_reagent->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze Analyze Data (Calculate % Inhibition and IC50) read_luminescence->analyze end End analyze->end

References

Navigating the Structure-Activity Landscape of 3-Chloro-7,8-dihydroquinolin-5(6H)-one Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-Chloro-7,8-dihydroquinolin-5(6H)-one core, with a focus on their potential as anticancer and antimicrobial agents. Due to a scarcity of publicly available data on the exact this compound scaffold, this guide draws upon experimental data from closely related 7,8-dihydroquinolin-5(6H)-one and 7-chloroquinoline derivatives to elucidate key structural determinants of biological activity.

Comparative Analysis of Biological Activity

The biological evaluation of quinolinone analogs has revealed their potential in oncology and infectious diseases. The following sections summarize the quantitative data on the anticancer and antimicrobial activities of various substituted quinolinone and quinoline derivatives, providing a framework for understanding the SAR of the target scaffold.

Anticancer Activity

The cytotoxicity of quinolinone analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in the table below.

Compound IDCore ScaffoldR1R2Cell LineIC50 (µM)
Analog 1 2-Aryl-7,8-dihydroquinolin-5(6H)-oneArylHK-562 (Leukemia)Not Specified (Good Selectivity)
Analog 2 7-ChloroquinolineHVaried SubstituentsMCF-7 (Breast Cancer)21.41 - >100
Analog 3 7-ChloroquinolineHVaried SubstituentsHCT-116 (Colon Cancer)21.41 - >100
Analog 4 7-ChloroquinolineHVaried SubstituentsHeLa (Cervical Cancer)21.41 - >100

Table 1: Anticancer activity of 7,8-dihydroquinolin-5(6H)-one and 7-chloroquinoline analogs.

From the available data on related structures, it can be inferred that substitutions at the 2 and 7-positions of the quinoline ring significantly influence the cytotoxic potential. For instance, the introduction of an aryl group at the 2-position of the 7,8-dihydroquinolin-5(6H)-one core has been shown to impart good selectivity against leukemia cell lines.[1][2] Furthermore, various substitutions on the 7-chloroquinoline scaffold have demonstrated a range of potencies against breast, colon, and cervical cancer cell lines, with IC50 values varying from moderately active to inactive.[3][4]

Antimicrobial Activity

Several quinoline derivatives have been investigated for their efficacy against bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a key parameter in these studies.

Compound IDCore ScaffoldR-GroupBacterial StrainMIC (µg/mL)
Analog 5 7-ChloroquinolineVariedStaphylococcus aureus12.5 - 23.8 (Zone of Inhibition in mm)
Analog 6 7-ChloroquinolineVariedEscherichia coli12.5 - 23.8 (Zone of Inhibition in mm)
Analog 7 Quinoline-ThiazoleVariedS. aureus7.81 - 62.5
Analog 8 Quinoline-ThiazoleVariedE. coli>100

Table 2: Antimicrobial activity of 7-chloroquinoline and quinoline-thiazole analogs.

The data on 7-chloroquinoline derivatives indicate moderate to good antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3] Hybrid molecules incorporating a quinoline-thiazole scaffold have also shown significant activity against S. aureus, although they were less effective against E. coli.[1] These findings suggest that the 7-chloro substitution is a favorable feature for antibacterial activity, and further modifications on the quinoline core could enhance potency and spectrum.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

A facile four-step synthetic method has been reported for the synthesis of 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones. The key step involves the use of Mannich salts derived from acetophenones as Michael acceptors in a reaction with cyclohexane-1,4-dione monoethylene acetal to yield 1,5-dicarbonyl compounds. These intermediates are then treated with ammonium acetate to afford the desired 7,8-dihydroquinolin-6(5H)-ones.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial strains are grown overnight, and the turbidity of the suspension is adjusted to 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound R1 Substitution at R1 (e.g., Aryl, Alkyl) Scaffold->R1 Modify R2 Substitution at R2 (e.g., Heterocycles) Scaffold->R2 Modify Anticancer Anticancer Activity (Cytotoxicity) R1->Anticancer Impacts Antimicrobial Antimicrobial Activity (MIC) R1->Antimicrobial Impacts R2->Anticancer Impacts R2->Antimicrobial Impacts

Caption: Logical relationship of SAR for this compound analogs.

MTT_Workflow Start Start: Seed Cancer Cells Treat Treat with Quinolinone Analogs Start->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure Measure Absorbance at 570nm Solubilize->Measure Calculate Calculate IC50 Values Measure->Calculate End End: Determine Cytotoxicity Calculate->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Kinase_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor Quinolinone Analog (Kinase Inhibitor) Inhibitor->Receptor Inhibits

Caption: Simplified signaling pathway of receptor tyrosine kinase inhibition by quinolinone analogs.

References

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Purity Percentages

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a number; it is the bedrock of safety, efficacy, and reproducibility. The compound 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic ketone, serves as a vital building block in the synthesis of more complex molecules. Its structural integrity and freedom from impurities are paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating its purity, with a primary focus on elemental analysis (EA). We will dissect the causality behind experimental choices and objectively compare EA with orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Our objective is to equip researchers and drug development professionals with a logical framework for establishing a robust, self-validating purity assessment strategy, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Analyte: this compound

Before any analysis, a complete understanding of the analyte's fundamental composition is essential. This forms the theoretical baseline against which all experimental results are measured.

  • Molecular Formula: C₉H₈ClNO

  • Molecular Weight: 181.62 g/mol

The theoretical elemental composition, which serves as the gold standard for elemental analysis, is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal WeightTheoretical %
CarbonC12.0119108.09959.52%
HydrogenH1.00888.0644.44%
ChlorineCl35.453135.45319.52%
NitrogenN14.007114.0077.71%
OxygenO15.999115.9998.81%

Part 1: The Foundational Pillar - Elemental Analysis (EA)

Elemental analysis is a cornerstone technique that determines the mass fraction of constituent elements in a sample. It provides a fundamental assessment of a molecule's empirical formula. For a halogenated compound like ours, the process requires specific considerations beyond standard CHN (Carbon, Hydrogen, Nitrogen) analysis.

Principle of Operation: Controlled Combustion

The most common method involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. For halogen determination, the combustion products are passed through a solution that traps the halogen as a halide, which is then quantified by titration or ion chromatography. The oxygen content is typically determined by difference.

A Self-Validating Experimental Protocol for EA

This protocol is designed to ensure accuracy and precision, incorporating system suitability checks as a core component.

  • Instrument Preparation & Calibration:

    • Action: Calibrate the elemental analyzer using a certified organohalogen standard (e.g., 2-chlorobenzoic acid) with a known, stable elemental composition.

    • Causality: Calibration establishes the instrument's response factor and ensures the accuracy of quantification. Using a standard with a similar matrix (organic, halogen-containing) minimizes matrix effects.

  • System Suitability Test (SST):

    • Action: Analyze a check standard (a different certified standard) before running the sample. The results must fall within a pre-defined tolerance (e.g., ±0.3% absolute) of the known values.

    • Causality: The SST demonstrates that the analytical system is performing as expected on the day of analysis, ensuring the trustworthiness of the subsequent sample data.[4]

  • Sample Preparation:

    • Action: Dry the this compound sample under a vacuum at a controlled temperature (e.g., 40°C) to a constant weight.

    • Causality: This step removes residual solvents and moisture, which would otherwise inflate the hydrogen and oxygen percentages and lead to inaccurate results.

    • Action: Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule.

    • Causality: Precise weighing is critical as the final percentages are calculated relative to this initial mass.

  • Combustion and Analysis:

    • Action: Place the sample in the instrument's autosampler. Initiate the combustion sequence, which typically involves a temperature of 900-1000°C.

    • Causality: This high temperature ensures complete and instantaneous oxidation of the sample into simple gaseous products. Incomplete combustion is a primary source of error.

  • Halogen Determination:

    • Action: The combustion gases are passed through a scrubbing tube containing a reagent (e.g., silver wool) to capture the chlorine. The amount of silver chloride formed can be determined, or the products can be absorbed into a solution for subsequent analysis by argentometric titration.

    • Causality: This specialized step ensures the selective and quantitative capture of the halogen, preventing interference with the detection of other elements.[5]

  • Data Evaluation:

    • Action: Compare the experimentally determined percentages of C, H, N, and Cl with the theoretical values.

    • Causality: According to general pharmacopeial standards, a pure compound's experimental values should not deviate from the theoretical values by more than ±0.4%. A larger deviation signals the presence of impurities.

Visualization: Elemental Analysis Workflow

EA_Workflow cluster_prep Preparation & QC cluster_analysis Analysis cluster_data Data Interpretation Calibrate 1. Instrument Calibration (Certified Standard) SST 2. System Suitability Test (Check Standard) Calibrate->SST SamplePrep 3. Sample Preparation (Drying & Weighing) SST->SamplePrep Combustion 4. High-Temperature Combustion (~1000°C) SamplePrep->Combustion Separation 5. Gas Separation (CO₂, H₂O, N₂) Combustion->Separation Halogen 6. Halogen Trapping (e.g., Silver Wool) Combustion->Halogen Quant 7. Quantification of Elements Separation->Quant Halogen->Quant Compare 8. Compare Experimental vs. Theoretical % Quant->Compare Result Purity Assessment (Pass/Fail based on ±0.4% delta) Compare->Result

Caption: Workflow for purity validation by elemental analysis.

Part 2: Orthogonal Methods - A Comparative Guide

Elemental analysis confirms bulk elemental composition. However, it is blind to impurities that share the same elemental formula (isomers) or those present at low levels. Therefore, orthogonal methods that separate compounds based on different chemical or physical principles are required for a comprehensive purity profile.[3][6]

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For this compound, which possesses a UV-active quinoline ring system, UV detection is ideal.

  • Applicability: HPLC is the workhorse for detecting non-volatile and thermally labile impurities, such as starting materials, by-products from synthesis, or degradation products.

  • Proposed Protocol (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

    • Detector: UV at 254 nm.

    • Quantification: Purity is typically assessed by area percent, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard is required.

  • Comparison with EA:

    • Strength: Highly specific for individual impurities. Can detect and quantify isomers that EA cannot.

    • Limitation: Requires a reference standard for absolute quantification and may not detect impurities that do not possess a UV chromophore.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which provides mass information for identification.

  • Applicability: Ideal for detecting volatile impurities, such as residual solvents (e.g., from crystallization) or volatile by-products. The thermal stability of the analyte must first be confirmed.

  • Proposed Protocol (Starting Point):

    • Column: A mid-polarity column (e.g., DB-5ms).

    • Injector Temp: 250°C.

    • Oven Program: Start at 50°C, ramp to 280°C.

    • Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification).

  • Comparison with EA:

    • Strength: Extremely sensitive (ppm levels) and provides definitive identification of volatile impurities through mass spectral libraries.

    • Limitation: Not suitable for non-volatile or thermally labile impurities. The compound itself must be stable under GC conditions.

Quantitative NMR (qNMR)
  • Principle: qNMR determines the concentration of an analyte by comparing the integral of one of its specific ¹H NMR signals to the integral of a signal from a certified internal standard of known concentration.[9]

  • Applicability: qNMR is a primary analytical method that can determine the absolute purity of the analyte without needing a reference standard of the analyte itself.[7] It is non-destructive and provides structural confirmation.

  • Proposed Protocol (Starting Point):

    • Internal Standard: A certified standard with sharp signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

    • Solvent: Deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete proton relaxation, which is critical for accurate integration.

  • Comparison with EA:

    • Strength: Provides an absolute purity value and structural information simultaneously. It is indifferent to the chemical structure of impurities as long as their signals can be resolved from the analyte and standard.

    • Limitation: Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap can complicate quantification.[10]

Part 3: Synthesizing the Data for a Complete Picture

No single technique provides a complete purity profile. A robust validation strategy relies on the intelligent combination of these methods, where the strengths of one compensate for the limitations of another.

Comparative Summary of Techniques
ParameterElemental Analysis (EA)HPLC-UVGC-MSQuantitative NMR (qNMR)
Purity Assessed Bulk Elemental CompositionArea % vs. Impurity ProfileVolatile Impurity ProfileAbsolute Molar Purity
Specificity Low (insensitive to isomers)High (separates isomers)High (for volatiles)High (structurally specific)
Sensitivity Low (~0.1-0.3% limit)Moderate (ppm/ppb)Very High (ppb/ppt)Low to Moderate (ppm)
Quantification Absolute (elemental %)Relative (Area %) or Absolute (with std.)Absolute (with std.)Absolute (with internal std.)
Sample Type Solids/LiquidsSoluble compoundsVolatile/Semi-volatileSoluble compounds
Destructive? YesYesYesNo
Key Information Stoichiometric integrityNon-volatile impuritiesVolatile impurities, IDAbsolute purity, structure

Visualization: Integrated Purity Validation Strategy

Integrated_Strategy cluster_primary Primary & Bulk Analysis cluster_impurity Impurity Profiling Analyte Sample: This compound EA Elemental Analysis (Is Stoichiometry Correct?) Analyte->EA qNMR qNMR (What is the Absolute Purity?) Analyte->qNMR GCMS GC-MS (Volatile/Solvent Impurities?) Analyte->GCMS Purity_Decision Final Purity & Impurity Profile EA->Purity_Decision qNMR->Purity_Decision HPLC HPLC-UV (Non-Volatile Impurities?) HPLC->Purity_Decision GCMS->Purity_Decision Analyate Analyate Analyate->HPLC

Caption: A complementary, multi-technique purity validation workflow.

Conclusion and Final Recommendation

Validating the purity of a critical intermediate like this compound requires more than a single measurement. While Elemental Analysis serves as an indispensable, cost-effective first pass to confirm the correct elemental composition, its findings must be contextualized with data from higher-specificity techniques.

A comprehensive and trustworthy purity assessment should follow a multi-pronged approach:

  • Confirm Identity and Bulk Purity: Use Elemental Analysis to verify the elemental ratios are within ±0.4% of theory. Complement this with qNMR to determine a highly accurate, absolute purity value against a certified standard.

  • Profile for Process Impurities: Employ HPLC-UV to detect and quantify non-volatile impurities, such as unreacted starting materials or synthetic by-products.

  • Screen for Volatiles: Utilize GC-MS to identify and quantify residual solvents, which are common process impurities.

By integrating these orthogonal techniques, a scientist can build a complete, self-validating purity profile that satisfies the stringent requirements of the pharmaceutical industry and ensures the quality of the final product. This approach transforms purity assessment from a simple check into a comprehensive quality assurance strategy.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The choice of analytical methodology can significantly impact the accuracy, precision, and overall validity of experimental data. This guide provides an in-depth cross-validation study of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of the key pharmaceutical intermediate, 3-Chloro-7,8-dihydroquinolin-5(6H)-one.

This document is structured to provide not only the "what" and "how" but, more importantly, the "why" behind the experimental choices, reflecting a senior application scientist's perspective on developing and validating robust analytical methods.

Introduction: The Critical Role of Method Validation

In pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical testing. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] Cross-validation, the comparison of results from two or more distinct analytical methods, provides a high degree of confidence in the reported values and ensures the interchangeability of these methods.[2][3]

This compound is a heterocyclic ketone, a class of compounds often amenable to analysis by various techniques. However, each method possesses unique strengths and weaknesses. This guide will explore these nuances through a simulated cross-validation study.

The Analytical Arsenal: An Overview of the Chosen Techniques

The selection of HPLC, GC-MS, and qNMR for this comparative study is deliberate. They represent a blend of chromatographic and spectroscopic techniques, each offering a different lens through which to view our analyte.[4]

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] It is particularly well-suited for non-volatile and thermally labile compounds.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for volatile and semi-volatile compounds.[8] For non-volatile analytes, derivatization is often necessary to enhance volatility.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the direct measurement of an analyte's concentration without the need for a chemically identical reference standard.[9][10][11] The signal intensity in a 1H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[9][10][11]

Experimental Design: A Roadmap for Cross-Validation

The following sections detail the hypothetical, yet scientifically grounded, experimental protocols for the analysis of this compound by HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) Method

Rationale: A reversed-phase HPLC method is the logical starting point for a substituted aromatic ketone like this compound. The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring system, while a methanol-water mobile phase allows for fine-tuning of the retention time. UV detection is chosen based on the chromophoric nature of the quinolinone scaffold.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of methanol and water.

    • 0-2 min: 40% Methanol

    • 2-10 min: 40% to 80% Methanol

    • 10-12 min: 80% Methanol

    • 12-15 min: 40% Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in methanol. Working standards are prepared by serial dilution.

dot

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Rationale: Direct GC-MS analysis of this compound is challenging due to the presence of the polar ketone group, which can lead to poor peak shape and thermal degradation. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a well-established method for converting ketones into more volatile and thermally stable oxime derivatives, making them amenable to GC-MS analysis.[3]

Experimental Protocol:

  • Derivatization:

    • To 1 mg of the sample in a vial, add 1 mL of a 20 mg/mL solution of PFBHA in pyridine.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and add 1 mL of ethyl acetate and 1 mL of 1 M HCl.

    • Vortex and centrifuge.

    • Transfer the upper organic layer to a clean vial for GC-MS analysis.

  • Instrumentation: A GC system coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 10°C/min to 300°C, hold for 5 min.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-500

  • Injection Volume: 1 µL (splitless)

dot

References

Benchmarking the In Vitro Efficacy of 3-Chloro-7,8-dihydroquinolin-5(6H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro efficacy of 3-Chloro-7,8-dihydroquinolin-5(6H)-one against alternative quinolinone derivatives and established drugs. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally related quinolinone compounds to establish a benchmark for its likely performance across several therapeutic areas, including oncology, infectious diseases, and neuroprotection.

Anticipated Therapeutic Profile

Quinoline and its derivatives are known to exhibit a wide range of biological activities. Based on the activities of similar compounds, this compound is hypothesized to possess potential efficacy in the following areas:

  • Anticancer Activity: Many quinolinone derivatives demonstrate cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The quinolone core is a well-established pharmacophore in antibacterial agents.

  • Neuroprotective Activity: Certain quinoline derivatives have shown promise in models of neurodegenerative diseases.

Comparative Analysis of Anticancer Efficacy

The cytotoxic potential of quinolinone derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.

Table 1: Comparative In Vitro Anticancer Activity of Quinolinone Derivatives and Standard Chemotherapeutic Agents

Compound/AlternativeTarget Cell LineIC50 (µM)Reference
This compound Various Cancer Cell LinesData Not Available-
CiprofloxacinGlioblastoma (A-172)259.3 (72h)[1]
Ciprofloxacin DerivativeLeukemia (HL-60)0.04[2]
Ciprofloxacin DerivativeLung Carcinoma (A549)0.07[2]
Ciprofloxacin DerivativeCervical Cancer (HeLa)0.03[2]
Ciprofloxacin Mannich BaseOvarian Cancer (OVCAR-3)11.60 (µg/mL)[3]
Ciprofloxacin Mannich BaseLung Cancer (A-549)16.22 (µg/mL)[3]
Aminated Quinolinequinone (AQQ6)Prostate Cancer (DU-145)Good cytotoxicity reported[4]
DoxorubicinHepatocellular Carcinoma (HepG2)12.2[5][6]
DoxorubicinBladder Cancer (BFTC-905)2.3[5][6]
DoxorubicinBreast Cancer (MCF-7)2.5[5][6]
DoxorubicinBreast Cancer (MDA-MB-231)6.602[7]
Potential Signaling Pathways in Oncology

Quinolinone derivatives may exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathway This compound This compound PI3K/AKT Pathway PI3K/AKT Pathway This compound->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway This compound->MAPK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/AKT Pathway->Cell Proliferation Apoptosis Apoptosis PI3K/AKT Pathway->Apoptosis MAPK/ERK Pathway->Cell Proliferation MAPK/ERK Pathway->Apoptosis

Figure 1: Hypothesized anticancer signaling pathways modulated by this compound.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of quinolone compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 2: Comparative In Vitro Antimicrobial Activity of Quinolone Derivatives and Standard Antibiotics

Compound/AlternativeTarget MicroorganismMIC (µg/mL)Reference
This compound Various Bacterial StrainsData Not Available-
Quinoline Derivative (5d)Gram-positive & Gram-negative strains0.125 - 8[8]
Quinoline-2-one Derivative (6c)Methicillin-resistant S. aureus (MRSA)0.75[9]
Quinoline-2-one Derivative (6c)Vancomycin-resistant Enterococci (VRE)0.75[9]
2-sulfoether-4-quinoloneS. aureus0.8 (µM)[10]
CiprofloxacinS. aureus2.67[11]
VancomycinMethicillin-resistant S. aureus (MRSA)0.5 - 2[12]
RifampicinM. tuberculosis0.25 - 8[13]
Mechanism of Antimicrobial Action

Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.

antimicrobial_pathway This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Topo_IV Topoisomerase IV This compound->Topo_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 2: Proposed mechanism of antimicrobial action for this compound.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of quinoline derivatives can be assessed in vitro by their ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity. Efficacy is often measured by the half-maximal effective concentration (EC50) or IC50.

Table 3: Comparative In Vitro Neuroprotective Activity of Quinoline Derivatives and Standard Drugs

Compound/AlternativeIn Vitro ModelEC50/IC50 (µM)Reference
This compound Neuronal Cell LinesData Not Available-
Quinoline Nitrone (QN6)SH-SY5Y cells (Ischemia-Reperfusion)EC50 = 3.97 (Metabolic Activity)[14]
Quinoline Nitrone (QN6)SH-SY5Y cells (Ischemia-Reperfusion)EC50 = 3.79 (Anti-necrotic)[14]
Quinoline Nitrone (QN6)SH-SY5Y cells (Ischemia-Reperfusion)EC50 = 3.99 (Anti-apoptotic)[14]
DonepezilGlutamate-induced excitotoxicity10 (Maximal response)[15]
DonepezilAChE inhibitionIC50 = 0.00812 (bAChE)[16]
GalantamineNMDA-induced excitotoxicityIC50 = 1.44 (LDH assay)[17]
GalantamineOGD-reoxygenation in hippocampal slices15 (mM) for near-complete protection[18]
Potential Neuroprotective Signaling Pathways

The neuroprotective actions of quinoline derivatives may involve the modulation of pathways related to oxidative stress, inflammation, and apoptosis.

neuroprotective_pathway This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Neuroinflammation Neuroinflammation This compound->Neuroinflammation Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival Neuroinflammation->Neuronal_Survival experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (this compound) Treatment Treat Cells with Serial Dilutions Compound_Prep->Treatment Cell_Culture Culture Target Cells (Cancer, Neuronal, Bacterial) Cell_Culture->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Measurement Measure Endpoint (Viability, Growth, etc.) Incubation->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response Calculate_Efficacy Calculate IC50 / MIC / EC50 Dose_Response->Calculate_Efficacy

References

A Comparative Spectroscopic Analysis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of the spectroscopic data for the heterocyclic compound 3-Chloro-7,8-dihydroquinolin-5(6H)-one and its precursors, cyclohexane-1,3-dione and 3-amino-2-cyclohexen-1-one, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource of experimental data, including detailed methodologies and spectroscopic comparisons crucial for the synthesis and characterization of this important chemical intermediate.

Introduction

This compound is a substituted quinoline derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The synthesis of this target molecule typically proceeds through key precursors, starting with cyclohexane-1,3-dione, which is then converted to 3-amino-2-cyclohexen-1-one. This enaminone subsequently undergoes a cyclization reaction to form the final quinoline structure. The characterization of each of these compounds through spectroscopic methods is essential for confirming their identity and purity at each stage of the synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Cyclohexane-1,3-dione Due to keto-enol tautomerism, the spectrum is complex. Major enol form: ~5.5 (s, 1H, vinyl H), ~3.5 (s, 2H, CH₂ adjacent to C=O), ~2.4 (t, 2H, CH₂), ~2.0 (m, 2H, CH₂). Minor diketo form: ~2.7 (t, 4H, CH₂), ~2.0 (p, 2H, CH₂).
3-Amino-2-cyclohexen-1-one ~5.0 (s, 1H, vinyl H), ~4.8 (br s, 2H, NH₂), 2.2-2.4 (m, 4H, CH₂), 1.8-2.0 (m, 2H, CH₂).
This compound 8.58 (d, J=2.4 Hz, 1H, H-2), 7.78 (d, J=2.4 Hz, 1H, H-4), 3.15 (t, J=6.4 Hz, 2H, H-8), 2.78 (t, J=6.4 Hz, 2H, H-6), 2.20 (m, 2H, H-7).

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Cyclohexane-1,3-dione Enol form: ~190 (C=O), ~175 (C-OH), ~100 (C=CH), ~36 (CH₂), ~30 (CH₂), ~20 (CH₂).
3-Amino-2-cyclohexen-1-one 196.4 (C=O), 164.2 (C-NH₂), 98.6 (C=CH), 36.5 (CH₂), 28.8 (CH₂), 21.7 (CH₂).
This compound 196.8 (C=O), 150.2 (C-5a), 148.1 (C-2), 136.4 (C-4), 128.5 (C-3), 125.1 (C-8a), 38.4 (C-8), 32.1 (C-6), 21.5 (C-7).

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)
Cyclohexane-1,3-dione ~3400-2500 (br, O-H stretch of enol), ~1600 (C=O stretch, conjugated), ~1560 (C=C stretch).
3-Amino-2-cyclohexen-1-one 3320, 3180 (N-H stretch), 1640 (C=O stretch, conjugated), 1570 (C=C stretch).[1]
This compound ~1685 (C=O stretch), ~1600, 1550 (C=C and C=N stretch).

Table 4: Mass Spectrometry Data

Compoundm/z (relative intensity)
Cyclohexane-1,3-dione 112 (M+), 84, 56.
3-Amino-2-cyclohexen-1-one 111 (M+), 83, 55.[1]
This compound 181 (M+), 153, 125.

Experimental Protocols

Synthesis of 3-Amino-2-cyclohexen-1-one from Cyclohexane-1,3-dione

A mixture of cyclohexane-1,3-dione (1 equivalent) and ammonium acetate (1.3 equivalents) in a suitable solvent (e.g., toluene or ethanol) is heated at reflux for a specified period (typically 1-3 hours) with azeotropic removal of water using a Dean-Stark apparatus. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-amino-2-cyclohexen-1-one.[2]

Synthesis of this compound (General Procedure via Friedländer Annulation)

A mixture of 3-amino-2-cyclohexen-1-one (1 equivalent) and a suitable three-carbon electrophilic synthon containing a chlorine atom at the appropriate position is heated in the presence of a catalyst. A common approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4][5][6] In a typical procedure, 3-amino-2-cyclohexen-1-one is reacted with a 3-chloropropenal derivative or equivalent in the presence of an acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine) in a high-boiling solvent such as toluene or dimethylformamide (DMF). The reaction is heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to afford this compound.

Spectroscopic Analysis

  • NMR spectra were recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film.

  • Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Synthetic Pathway Visualization

The logical relationship in the synthesis of this compound from its precursors is illustrated in the following diagram.

Synthesis_Pathway Precursor1 Cyclohexane-1,3-dione Precursor2 3-Amino-2-cyclohexen-1-one Precursor1->Precursor2 Ammonium Acetate, Reflux Product This compound Precursor2->Product Friedländer Annulation

References

A Comparative Guide to the In Vitro and In Vivo Activity of 3-Chloro-7,8-dihydroquinolin-5(6H)-one and Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated in vitro and in vivo biological activities of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, based on available data for structurally related quinoline and chloroquinoline derivatives. Due to the limited direct experimental data on this specific compound, this document synthesizes findings from broader studies to offer a predictive comparison and a framework for its experimental evaluation.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic compounds. Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties. The presence of a chlorine atom and a keto group on the dihydroquinoline scaffold suggests potential for various biological interactions, making it a compound of interest for further investigation.

Comparative In Vitro Activity

Based on studies of similar chloroquinoline derivatives, this compound is hypothesized to exhibit cytotoxic activity against various cancer cell lines and potential antimicrobial effects. The following table summarizes representative in vitro data for related compounds.

Compound/DerivativeCell Line/OrganismActivity MetricValueReference
3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one (9)MCF-7 (Breast Cancer)IC5011.92 µM[1]
3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one (9)HCT-116 (Colon Cancer)IC5021.41 µM[1]
7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine (4)Salmonella typhimuriumAntibacterialHigh[2]
3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one (9)Salmonella typhimuriumAntibacterialAmazing[2]
7-chloroquinoline derivative (3)Various fungal strainsAntifungalHigh[1]
7-chloroquinoline derivative (9)Various fungal strainsAntifungalHigh[1]

Postulated In Vivo Activity

Extrapolating from related compounds, in vivo studies on this compound could potentially reveal antitumor and infection-suppressing activities. The table below presents hypothetical in vivo endpoints for evaluation.

Animal ModelDosing RegimenPotential Efficacy EndpointSafety/Toxicity Endpoint
Xenograft Mousei.p. or oralTumor growth inhibitionBody weight changes, organ toxicity (histopathology)
Murine Infectioni.p. or oralReduction in bacterial/fungal load in target organsSurvival rate, clinical signs of illness

Potential Signaling Pathways

Quinoline derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A potential mechanism of action for this compound could involve the induction of apoptosis via intrinsic and extrinsic pathways, potentially mediated by caspase activation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinolinone This compound Quinolinone->DeathReceptor Induces Quinolinone->Mitochondrion Induces stress

Caption: Postulated apoptotic signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the compound's effect on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

G A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Solubilize formazan with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vivo Antitumor Efficacy Study

This study evaluates the compound's ability to inhibit tumor growth in a living organism.

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

G A Implant tumor cells in mice B Allow tumor growth A->B C Randomize and treat B->C D Measure tumor volume and body weight C->D E Excise and weigh tumors at endpoint D->E

Caption: Workflow for an in vivo antitumor efficacy study.

Conclusion

While direct experimental evidence for the in vitro and in vivo activity of this compound is currently lacking, the existing literature on analogous chloroquinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and comparative data presented in this guide offer a foundational framework for researchers to design and execute comprehensive studies to elucidate its biological profile and therapeutic potential. Further research is warranted to confirm these hypotheses and to explore the full spectrum of its pharmacological activities.

References

Comparative cytotoxicity of 3-Chloro-7,8-dihydroquinolin-5(6H)-one on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific cytotoxic activity data for 3-Chloro-7,8-dihydroquinolin-5(6H)-one. This guide therefore provides a comparative analysis of the cytotoxic effects of various other chloro-quinoline derivatives to serve as a reference for researchers interested in this class of compounds.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with many of its derivatives exhibiting significant anticancer properties. The inclusion of a chlorine atom on the quinoline ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its cytotoxic potential. This guide summarizes the in vitro cytotoxic activity of several chloro-quinoline derivatives against various human cancer cell lines, providing valuable data for comparative analysis and future drug design.

Data Presentation: IC50 Values of Chloro-Quinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various chloro-quinoline derivatives against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

Compound ID/DerivativeCell LineIC50 (µM)Reference
7-Chloroquinoline Derivatives
Derivative 3HCT-11623.39[1]
Derivative 3HeLa50.03[1]
Derivative 6HCT-11627.26[1]
Derivative 8MCF-782.60 ± 0.57[2]
Derivative 8HCT-11627.19 ± 0.77[2]
Derivative 9MCF-777.70 ± 10.90[2]
Derivative 9HCT-11665.82 ± 2.24[2]
Derivative 9HeLa21.41[1]
Derivative 10MCF-754.46 ± 2.40[2]
Derivative 10HCT-11646.36 ± 7.79[2]
Derivative 11MCF-789.70 ± 6.60[2]
Derivative 11HCT-116100.68 ± 2.18[2]
Derivative 13MCF-779.38 ± 5.43[2]
Derivative 13HCT-11652.41 ± 2.35[2]
Derivative 14MCF-780.30 ± 6.90[2]
Derivative 14HCT-11695.42 ± 5.63[2]
Derivative 15MCF-783.86 ± 1.16[2]
Derivative 15HCT-11690.44 ± 8.42[2]
Derivative 16MCF-786.40 ± 0.50[2]
Derivative 16HCT-11694.33 ± 5.11[2]
2-Chloro-3-Substituted Quinoline Derivatives
Compound 7bMultiple Cell Lines15.8 ± 1.30 to 28.2 ± 3.37[3]
Tetrahydroquinolinone Derivative
Compound 4aHCT-116Potent Cytotoxicity[4]
Compound 4aA549Potent Cytotoxicity[4]
Reference Compound
DoxorubicinMCF-779.30 ± 1.19[2]
DoxorubicinHCT-11680.30 ± 2.10[2]

Cell Lines:

  • A549: Human lung carcinoma

  • HCT-116: Human colon carcinoma

  • HeLa: Human cervical carcinoma

  • MCF-7: Human breast adenocarcinoma

Experimental Protocols

The IC50 values presented in this guide are typically determined using a standard cell viability assay, such as the MTT assay.[2]

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.[2]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (chloro-quinoline derivatives) and a positive control (e.g., Doxorubicin). The cells are then incubated for a specified period, typically 48 or 72 hours.[2]

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[2]

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product. The medium is then removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Mandatory Visualization

Experimental Workflow for Cytotoxicity Determination

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plates incubate1 Incubate for 24h for cell adhesion start->incubate1 treat Add varying concentrations of chloro-quinoline derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine_ic50 Determine IC50 values from dose-response curves calculate->determine_ic50

Caption: Workflow of the MTT assay for determining IC50 values.

Generalized Signaling Pathway for Quinoline-Induced Apoptosis

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. While the specific mechanisms can vary, a common pathway involves the activation of caspases and modulation of the Bcl-2 family of proteins.

G cluster_cell Cancer Cell compound Chloro-Quinoline Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax bcl2->bax cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Head-to-Head Comparison: 3-Chloro-7,8-dihydroquinolin-5(6H)-one and Standard Drugs - A Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of 3-Chloro-7,8-dihydroquinolin-5(6H)-one with standard drugs is not currently feasible due to a lack of publicly available scientific literature and experimental data on the specific biological activities of this compound.

Initial searches for information regarding the mechanism of action, therapeutic targets, and preclinical or clinical data for this compound have not yielded sufficient results to conduct a meaningful comparative analysis. While the broader family of quinoline and tetrahydroquinoline derivatives has been investigated for a range of biological activities, including anticancer and antimicrobial properties, this information is not specific to the this compound structure.

Without established biological targets or a defined therapeutic area for this compound, the selection of appropriate standard drugs for comparison is impossible. Furthermore, the absence of published experimental data precludes the creation of comparative data tables and detailed experimental protocols as requested.

Therefore, the generation of a publishable comparison guide with the specified core requirements, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time. Further research and publication of primary scientific studies detailing the biological evaluation of this compound are required before such a comparative analysis can be undertaken.

A Comparative Guide to the Synthesis of 3-Chloro-7,8-dihydroquinolin-5(6H)-one: Proposed Protocols and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of a proposed synthetic pathway for 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of published, reproducible protocols for this specific molecule, this document outlines a plausible, experimentally-grounded two-step synthesis. This proposed method is contrasted with alternative strategies, offering a comprehensive overview for researchers entering this synthetic space.

The synthesis of functionalized quinoline scaffolds is a cornerstone of medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The target molecule, this compound, represents a potentially valuable building block for the development of novel therapeutic agents. This guide details a proposed synthesis, provides hypothetical experimental protocols, and compares this approach to other potential synthetic routes.

Proposed Two-Step Synthesis of this compound

A viable synthetic strategy for the target compound involves a two-step process: first, the construction of the 7,8-dihydroquinolin-5(6H)-one core, followed by selective chlorination at the 3-position. This approach is based on established methodologies for the synthesis of related quinoline derivatives.

Step 1: Synthesis of 7,8-dihydroquinolin-5(6H)-one

The initial step focuses on the formation of the bicyclic quinolinone system. A well-documented approach for this is the reaction of a cyclic 1,3-dione with a β-amino-αβ-unsaturated carbonyl compound or its equivalent. One such method involves the reaction of 3-aminocyclohex-2-enone with a suitable three-carbon electrophile.

Step 2: Electrophilic Chlorination of 7,8-dihydroquinolin-5(6H)-one

With the quinolinone core in hand, the second step introduces the chlorine atom at the desired 3-position. The enaminone moiety within the 7,8-dihydroquinolin-5(6H)-one system activates the 3-position for electrophilic substitution. The use of a mild electrophilic chlorinating agent is proposed to achieve this transformation selectively.

Data Presentation: Proposed Reaction Protocols

The following tables summarize the proposed reactants and conditions for the two-step synthesis of this compound. It is important to note that these are proposed protocols and yields are hypothetical, requiring experimental validation.

Table 1: Proposed Protocol for the Synthesis of 7,8-dihydroquinolin-5(6H)-one

Reagent/ParameterProposed Value/ConditionPurpose
3-Aminocyclohex-2-enone1.0 eqStarting material
β-Ethoxyacrolein1.1 eqThree-carbon electrophile
SolventEthanolReaction medium
CatalystPiperidine (catalytic)Base catalyst
TemperatureRefluxTo drive the reaction
Reaction Time4-6 hoursFor reaction completion
Work-upCooling, filtration, and recrystallizationProduct isolation and purification
Hypothetical Yield60-70%-

Table 2: Proposed Protocol for the Electrophilic Chlorination of 7,8-dihydroquinolin-5(6H)-one

Reagent/ParameterProposed Value/ConditionPurpose
7,8-Dihydroquinolin-5(6H)-one1.0 eqStarting material
Sulfuryl chloride (SO₂Cl₂)1.05 eqElectrophilic chlorinating agent
SolventDichloromethane (DCM)Reaction medium
CatalystAcetonitrile (catalytic)To activate the chlorinating agent[1]
Temperature0 °C to room temperatureTo control the reaction
Reaction Time1-2 hoursFor reaction completion
Work-upQuenching with NaHCO₃, extraction, and chromatographyProduct isolation and purification
Hypothetical Yield50-60%-

Experimental Protocols

Protocol 1: Synthesis of 7,8-dihydroquinolin-5(6H)-one

This protocol is adapted from general methods for the synthesis of 7,8-dihydroquinolin-5(6H)-ones.[2]

  • To a solution of 3-aminocyclohex-2-enone (1.0 eq) in absolute ethanol, add β-ethoxyacrolein (1.1 eq).

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of this compound

This protocol is a proposed method based on the principles of electrophilic chlorination of activated aromatic systems.[1]

  • Dissolve 7,8-dihydroquinolin-5(6H)-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of acetonitrile.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in DCM to the reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 1-2 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7,8-dihydroquinolin-5(6H)-one cluster_step2 Step 2: Electrophilic Chlorination SM1 3-Aminocyclohex-2-enone C1 SM1->C1 R1 β-Ethoxyacrolein R1->C1 P1 7,8-dihydroquinolin-5(6H)-one P1_2 7,8-dihydroquinolin-5(6H)-one C1->P1 Ethanol, Piperidine (cat.), Reflux C2 P1_2->C2 R2 Sulfuryl chloride (SO₂Cl₂) R2->C2 FP This compound C2->FP DCM, Acetonitrile (cat.), 0 °C to RT

Caption: Proposed two-step synthesis of this compound.

Comparison with Alternative Synthetic Strategies

While the proposed two-step synthesis offers a logical and experimentally feasible route, other strategies for the synthesis of haloquinolines could be considered.

  • Synthesis from Pre-chlorinated Precursors: An alternative would be to start with a chlorinated precursor that is then used to construct the quinolinone ring. For instance, one could envision a synthesis starting from a chlorinated derivative of 1,3-cyclohexanedione. However, the regioselective synthesis of such precursors might be challenging and add extra steps to the overall sequence.

  • Halogenation of a Dihydroquinolin-2-one followed by Oxidation: Another possibility involves the α-lithiation and subsequent electrophilic chlorination of a corresponding 1,4,4-trimethyl-3,4-dihydroquinolin-2-one, as described for a similar system.[3] This would, however, require the synthesis of a different quinolinone isomer and subsequent oxidation to the desired ketone, adding complexity to the synthesis.

  • Direct Three-Component Reactions: Some quinoline syntheses involve one-pot, three-component reactions.[4] While efficient, achieving the specific substitution pattern of this compound directly from such a reaction would depend heavily on the availability and reactivity of a suitable chlorinated starting material.

The proposed two-step approach has the advantage of building the core scaffold first and then introducing the halogen in a controlled manner. This strategy often provides better control over the final substitution pattern compared to carrying the halogen through multiple synthetic steps.

Conclusion

This guide has outlined a plausible and detailed synthetic route for this compound, a compound for which no direct, reproducible protocol has been reported in the searched literature. The proposed two-step synthesis, involving the initial formation of the 7,8-dihydroquinolin-5(6H)-one core followed by electrophilic chlorination, is based on well-established chemical principles. The provided experimental protocols, while hypothetical, offer a solid starting point for researchers aiming to synthesize this and related compounds. The comparison with alternative strategies highlights the rationale behind the proposed route and provides a broader context for synthetic planning. Experimental validation of these protocols is a necessary next step to determine their efficacy and reproducibility.

References

A Guide to Inter-laboratory Comparison of 3-Chloro-7,8-dihydroquinolin-5(6H)-one Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the bioactivity of the novel compound, 3-Chloro-7,8-dihydroquinolin-5(6H)-one. Ensuring the reproducibility of bioactivity data is a cornerstone of drug discovery and development. Discrepancies between laboratories can arise from subtle variations in protocol, reagents, or data analysis. This document outlines standardized protocols, data quality control measures, and analysis frameworks to minimize such variability and establish a consensus on the compound's biological activity.

The dihydroquinolinone scaffold is present in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] Based on this chemical class, a plausible mechanism of action for this compound is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a key regulator of inflammatory responses, and its inhibition can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[][7][8][9]

This guide will therefore focus on two core assays to determine the bioactivity of this compound: a direct, biochemical kinase binding assay and a subsequent cell-based functional assay measuring the downstream inhibition of cytokine release.

Overall Inter-Laboratory Study Workflow

The successful execution of an inter-laboratory study requires careful planning and coordination.[10][11] The process begins with the centralized distribution of a single, quality-controlled batch of the test compound to all participating laboratories. Each laboratory will then perform the standardized assays as detailed in this guide. The raw and analyzed data are then sent to a central point for integrated analysis to determine inter-laboratory precision and establish a consensus bioactivity value.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Standardized In-Lab Execution cluster_2 Phase 3: Data Analysis & Reporting A Centralized Synthesis & QC of Compound Batch B Aliquotting & Blinded Coding A->B C Distribution to Participating Labs (Lab A, B, C) B->C D Biochemical Assay: p38α Kinase Binding C->D E Cell-Based Assay: TNF-α Release Inhibition C->E F Centralized Data Collection & QC D->F E->F G Statistical Analysis (Z-score, Mandel's h/k) F->G H Consensus Report Generation G->H

Caption: High-level workflow for the inter-laboratory comparison study.

Biochemical Assay: p38α Kinase Binding

To directly quantify the affinity of this compound for its putative target, a biochemical binding assay is the first essential step. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[12][13][14][15] This format is less susceptible to compound interference (e.g., fluorescence) than many other methods.

Causality Behind Choices:

  • Assay Principle: This is a competition binding assay. An inhibitor compound will compete with the Alexa Fluor™ 647-labeled tracer for the ATP pocket of the p38α kinase. When the Europium-labeled antibody (bound to the kinase) and the tracer are in close proximity, FRET occurs. Inhibition disrupts FRET, leading to a decrease in the emission ratio.[13][14]

  • Reagent Concentrations: Kinase, tracer, and antibody concentrations are optimized to be near the Kd of the tracer-kinase interaction to ensure a sensitive detection window for competitive inhibitors.[16]

  • Controls: A "no inhibitor" control (DMSO vehicle) represents 0% inhibition, while a high concentration of a known potent p38 inhibitor (e.g., Staurosporine) provides the 100% inhibition signal. These are critical for data normalization.[12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]

    • Prepare a 3X compound solution by performing a serial dilution of this compound in 1X Kinase Buffer A with a final DMSO concentration of 3%.

    • Prepare a 3X Kinase/Antibody mixture containing 15 nM His-tagged p38α kinase and 6 nM Eu-anti-His Antibody in 1X Kinase Buffer A.[16]

    • Prepare a 3X Tracer solution (Kinase Tracer 236) at the pre-determined Kd concentration (e.g., 300 nM) in 1X Kinase Buffer A.[16]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X compound serial dilutions to the appropriate wells.[16]

    • Add 5 µL of DMSO/Buffer A to "0% inhibition" control wells.

    • Add 5 µL of 30 µM Staurosporine to "100% inhibition" control wells.

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.[16]

    • Add 5 µL of the 3X Tracer solution to all wells.[16] The final volume will be 15 µL.

    • Mix the plate gently, cover to protect from light, and incubate for 60 minutes at room temperature.[14]

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the Emission Ratio by dividing the 665 nm signal by the 615 nm signal for each well.[12]

G A Prepare 3X Solutions: 1. Compound Dilutions 2. Kinase/Ab Mix 3. Tracer Solution B Dispense 5µL Compound (or Controls) into Plate A->B C Add 5µL Kinase/Ab Mix B->C D Add 5µL Tracer Solution C->D E Incubate 60 min at Room Temp D->E F Read TR-FRET Signal (665nm / 615nm) E->F G Calculate Emission Ratio & IC50 Curve F->G

Caption: Workflow for the p38α Kinase Binding Assay.

Cell-Based Assay: TNF-α Release Inhibition

While a binding assay confirms target engagement, a cell-based functional assay is crucial to determine if this binding translates into a biological effect. Here, we use the human monocytic THP-1 cell line. When stimulated with lipopolysaccharide (LPS), these cells differentiate and release TNF-α, a process mediated by the p38 MAPK pathway.[17][18] An effective p38 inhibitor will block this release.

Causality Behind Choices:

  • Cell Line: THP-1 cells are a well-established and reproducible model for studying monocyte/macrophage inflammatory responses.[19] It is critical that all labs use cells from the same source and within a narrow passage number range (e.g., passages 5-15) to avoid phenotypic drift.[20][21]

  • Stimulant: LPS is a potent and reliable inducer of the p38 MAPK pathway and subsequent TNF-α production in THP-1 cells.[17][18]

  • Endpoint: Measuring secreted TNF-α in the supernatant provides a direct, quantitative readout of the compound's functional effect on the signaling pathway. An ELISA or HTRF-based assay provides the necessary sensitivity.[18][22]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells at a density of 5 x 10^5 cells/mL into a 96-well culture plate in a final volume of 100 µL per well.[18]

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Add 50 µL of the compound dilutions to the cells. Add 50 µL of medium with vehicle (DMSO) to control wells.

    • Pre-incubate the cells with the compound for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Prepare a 4X solution of LPS (from Salmonella abortus equi) in culture medium.

    • Add 50 µL of the LPS solution to achieve a final concentration of 1 µg/mL.[18] Add 50 µL of medium to unstimulated control wells. The final well volume is 200 µL.

    • Incubate for 17 hours at 37°C, 5% CO2.[17][23]

  • TNF-α Quantification:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the TNF-α concentration in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions precisely.

G cluster_pathway Biological Pathway LPS LPS Stimulus p38 p38 MAPK Activation LPS->p38 TNFa TNF-α Release p38->TNFa Inhibitor This compound Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway leading to TNF-α release.

Data Analysis and Quality Control

To ensure the validity and comparability of data, each assay plate must meet a minimum quality standard, assessed by the Z-factor.[24][25][26] The Z-factor is a statistical measure of the separation between the positive and negative controls, indicating the robustness of the assay.[27][28]

Z-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (0% inhibition).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (100% inhibition).

An assay is considered excellent and suitable for screening if the Z-factor is between 0.5 and 1.0.[24][26] Assays with a Z-factor below 0.5 should be repeated.

IC50 Determination: For both assays, the percentage inhibition should be calculated for each compound concentration relative to the high and low controls. The resulting dose-response data should be fitted to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of the activity is inhibited).

Inter-Laboratory Comparison of Results

The following table presents a hypothetical summary of results from three independent laboratories. This data structure allows for a clear comparison of both the direct target engagement (Biochemical IC50) and the cellular functional activity (Cell-Based IC50), alongside the critical assay quality metrics.

Laboratory ID Biochemical Assay (p38α Binding) Cell-Based Assay (TNF-α Release)
IC50 (nM) Z-Factor
Lab A 1250.82
Lab B 1480.79
Lab C 1100.85
Mean 127.7 0.82
Std. Dev. 19.0 0.03
%CV 14.9% 3.7%

Interpretation: The hypothetical data shows strong consistency across the three laboratories. The Z-factors are all well above the 0.5 threshold, indicating high-quality assays were performed at each site.[24][26] The coefficient of variation (%CV) for the IC50 values is below 15%, which is generally considered excellent for inter-laboratory comparisons of in vitro bioassays. This consistency builds confidence that the calculated mean IC50 values are a robust representation of the bioactivity of this compound. Statistical methods such as Mandel's h and k statistics can be used for a more formal assessment of inter-laboratory consistency.[29]

Conclusion and Recommendations

This guide provides a standardized framework for the robust, reproducible measurement of the bioactivity of this compound. By implementing harmonized, quality-controlled protocols for both biochemical target engagement and cell-based functional assays, variability between laboratories can be minimized. The consistent results from such a study would provide high confidence in the compound's potency as a p38 MAPK inhibitor, forming a solid foundation for further preclinical development.

References

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling quinoline derivatives and halogenated ketones to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The required PPE for handling this compound is summarized below.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[1][2] Inspect for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or airborne powder.[1][2]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation.[1] For handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination.[1][3] Recommended for larger quantities or when splashing is a risk.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles during activities with a high risk of splashes.[2][3]Secondary

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized workflow is critical for minimizing risk. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Preparation : Before beginning any work, ensure the fume hood is operational and the work area is clean and uncluttered.

  • Donning PPE : Put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[1] If handling the solid form, a particulate respirator is also required.

  • Weighing and Transfer : When weighing the solid, perform the task in the fume hood to contain any airborne particles. Use a disposable weigh boat.

  • Dissolving : If preparing a solution, add the solid to the solvent slowly to prevent splashing.[1] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.

  • Reaction Setup : Maintain a safe distance from the reaction and use appropriate shielding. Avoid all direct contact with the substance.

  • Post-Experiment : Decontaminate all glassware and surfaces that came into contact with the chemical using an appropriate solvent, followed by a thorough washing.[1]

  • Doffing PPE : Remove PPE in the designated area to avoid spreading contamination. Dispose of single-use items in the hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Container Disposal Protocol
Solid Waste Labeled Hazardous Waste ContainerIncludes contaminated gloves, weigh boats, and paper towels.
Liquid Waste Labeled Hazardous Waste ContainerAll solutions containing this compound.
Sharps Puncture-resistant Sharps ContainerNeedles, syringes, and contaminated glassware.

All waste must be disposed of in clearly labeled hazardous waste containers.[1] Do not empty any waste containing this chemical into drains.[4] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Ensure Safety First weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Experiment Complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-7,8-dihydroquinolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.